molecular formula C6H11ClN2O B1431337 2,6-Diazaspiro[3.4]octan-7-one hydrochloride CAS No. 1956355-12-6

2,6-Diazaspiro[3.4]octan-7-one hydrochloride

Cat. No.: B1431337
CAS No.: 1956355-12-6
M. Wt: 162.62 g/mol
InChI Key: YXHFTLCRQIGGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diazaspiro[3.4]octan-7-one hydrochloride (CAS 1956355-12-6) is a high-value, spirocyclic building block increasingly recognized as a privileged structure in modern medicinal chemistry. With a molecular formula of C6H11ClN2O and a molecular weight of 162.62 g/mol, this compound is supplied as a solid with a typical purity of 97% or higher and should be stored sealed in a dry, dark place at 2-8°C . The 2,6-diazaspiro[3.4]octane core is a saturated, three-dimensional scaffold that contributes to improved solubility and success in lead optimization campaigns. It has demonstrated significant therapeutic potential across multiple research domains. Derivatives of this scaffold have been developed as potent sigma-1 receptor (σ1R) antagonists, which have been shown to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, presenting a promising strategy for improved pain management . Furthermore, this spirocyclic framework serves as a critical core in other discovery areas, including the development of novel nitrofuran antitubercular leads effective against Mycobacterium tuberculosis and as a key component in inhibitors targeting the G12C mutant KRAS protein for oncology research . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers can request detailed technical data, including NMR and MSDS, for further evaluation.

Properties

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-5-1-6(4-8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHFTLCRQIGGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,6-Diazaspiro[3.4]octan-7-one hydrochloride CAS 1956355-12-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride (CAS 1956355-12-6) for Advanced Drug Discovery

Executive Summary

2,6-Diazaspiro[3.4]octan-7-one hydrochloride is a novel spirocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint, making it an attractive building block for designing highly selective and potent therapeutic agents. This guide synthesizes the available technical data on its properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive resource. We will delve into its role as a key intermediate in the development of potent Sigma-1 Receptor (σ1R) antagonists for pain management and its incorporation into inhibitors of oncogenic proteins like KRAS G12C. This document provides field-proven insights into its handling, analysis, and strategic implementation in drug discovery programs.

The Strategic Value of Spirocyclic Scaffolds in Modern Drug Design

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly moving away from flat, aromatic structures towards molecules with greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this evolution.[1]

The primary advantages of incorporating spirocyclic motifs like the 2,6-diazaspiro[3.4]octane core include:

  • Enhanced Three-Dimensionality (3D) : The spirocyclic core imparts a rigid, non-planar geometry. This allows for the precise spatial projection of functional groups into the binding pockets of biological targets, potentially leading to enhanced potency and selectivity.[1]

  • Increased sp3 Character : A higher fraction of sp3-hybridized carbons (Fsp3) is often correlated with improved physicochemical properties, such as increased solubility and metabolic stability, and ultimately, a higher probability of clinical success.[1]

  • Novel Chemical Space : These scaffolds provide access to unexplored areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.

The 2,6-diazaspiro[3.4]octan-7-one framework, combining an azetidine ring with a γ-lactam, serves as a versatile and synthetically accessible entry point into this valuable class of molecules.[2]

Physicochemical and Handling Properties

Accurate characterization of a building block is fundamental to its successful application in synthesis and screening. Below are the key properties of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

Core Properties

A summary of the compound's identifying and physical properties is presented in the table below. The hydrochloride salt form is specifically utilized to improve the aqueous solubility and handling of the parent amine-containing compound.[2]

PropertyValueSource(s)
CAS Number 1956355-12-6[3][4][5]
Molecular Formula C₆H₁₁ClN₂O[3][5][6]
Molecular Weight 162.62 g/mol [3][6]
IUPAC Name 2,6-diazaspiro[3.4]octan-7-one;hydrochloride[3]
Physical State Solid[3]
Purity Commercially available at ≥95% or ≥97%[3][7]
Canonical SMILES Cl.O=C1CC2(CNC2)CN1[3]
InChI Key InChI=1S/C6H10N2O.ClH/c9-5-1-6(4-8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H[3][6]
Storage and Stability

For maintaining chemical integrity, proper storage is critical.

  • Storage Conditions : Store at 2-8°C under an inert atmosphere.[4][6] Keep in a dark, dry, and well-ventilated place.[4][8]

  • Shelf Life : When stored correctly, the compound is stable for extended periods, with some suppliers indicating a shelf life of up to 1095 days.[6]

Safety and Handling

As a bioactive chemical, appropriate safety precautions must be observed.

  • GHS Classification : The compound is classified under GHS07 (Harmful/Irritant).[3]

  • Hazard Statements : H302 - Harmful if swallowed.[3] Inhalation may cause respiratory irritation.[8]

  • Precautionary Measures :

    • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

    • Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[8][9]

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and consult a physician.[8]

    • If swallowed, rinse mouth with water and seek immediate medical attention.[8]

Synthetic Strategies and Methodologies

The synthesis of the 2,6-diazaspiro[3.4]octane core presents unique challenges due to the inherent strain of the fused four- and five-membered ring system. However, several robust strategies have been developed.

General Synthetic Approaches

The construction of the spirocyclic framework is the key challenge. Methodologies often rely on multi-step pathways involving cyclization as the pivotal step.[2] A common and effective strategy involves the use of N-Boc-protected azetidine precursors, which allows for controlled and regioselective functionalization.[2] More complex routes may leverage enolate acylation to construct the required quaternary carbon center.[10]

The diagram below illustrates a conceptual workflow for the synthesis, highlighting the key stages from starting materials to the final hydrochloride salt.

G cluster_0 Core Synthesis cluster_1 Final Processing A N-Protected Azetidine Precursor B Introduction of Side Chain A->B Alkylation/ Acylation C Intramolecular Cyclization B->C Deprotection & Ring Closure D Spirocyclic Intermediate (Protected) C->D E Deprotection D->E F Salt Formation E->F Treat with HCl G Final Product: 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride F->G Purification/ Isolation

Caption: Conceptual workflow for the synthesis of the target compound.

Representative Protocol: Amide Coupling for Derivatization

Once the core is synthesized, the secondary amine in the azetidine ring is a prime handle for further functionalization, typically via amide bond formation or reductive amination. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Objective: To couple a carboxylic acid (R-COOH) to the N-2 position of the 2,6-diazaspiro[3.4]octan-7-one core.

Materials:

  • 2,6-Diazaspiro[3.4]octan-7-one hydrochloride (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • Coupling agent: HATU or HBTU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add the coupling agent (HATU) and DIPEA.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add 2,6-Diazaspiro[3.4]octan-7-one hydrochloride to the reaction mixture. The excess DIPEA will neutralize the hydrochloride salt in situ.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Causality Note: The choice of HATU as a coupling agent is due to its high efficiency and low rate of epimerization, which is critical when dealing with chiral substrates. DIPEA is used as a non-nucleophilic base to neutralize both the hydrochloride salt and the acids formed during the reaction without competing in the coupling reaction itself.

Applications in Medicinal Chemistry

The unique structural features of 2,6-Diazaspiro[3.4]octan-7-one have made it a privileged scaffold in several therapeutic areas.

Case Study: Sigma-1 Receptor (σ1R) Antagonists for Pain Management

Opioids, while effective analgesics, are plagued by issues of tolerance and addiction. The Sigma-1 Receptor (σ1R) has emerged as a key target for modulating opioid activity.[11] Antagonists of σ1R have been shown to enhance the analgesic effects of mu-opioid receptor (MOR) agonists like morphine and can even rescue morphine-induced analgesic tolerance.[11]

Researchers have successfully designed and synthesized a series of potent and selective σ1R antagonists using the 2,6-diazaspiro[3.4]octan-7-one scaffold.[11] In these designs, the spirocyclic core acts as a rigid anchor, positioning key pharmacophoric elements for optimal interaction with the receptor. A 2023 study published in the European Journal of Medicinal Chemistry identified compound 32 from this series, which demonstrated significant enhancement of morphine's antinociceptive effects in preclinical models.[11]

G cluster_0 Pain Signaling Pathway cluster_1 σ1R Modulation Morphine Morphine (MOR Agonist) Analgesia Analgesia Morphine->Analgesia Promotes Pain Pain Signal S1RA σ1R Antagonist (e.g., Compound 32) S1RA->Analgesia Potentiates S1R Sigma-1 Receptor (σ1R) S1RA->S1R Blocks Tolerance Opioid Tolerance S1R->Tolerance Promotes

Caption: Role of σ1R antagonists in enhancing opioid-mediated analgesia.

Case Study: Covalent Inhibitors of KRAS G12C

The KRAS protein is a critical signaling node, and the G12C mutation is a known driver in many cancers. Developing inhibitors for this target has been a major goal in oncology. Patent literature describes the use of 2,6-diazaspiro[3.4]octane derivatives in the design of covalent inhibitors of the KRAS G12C mutant protein.[12]

In these molecules, the spirocyclic core serves as a central scaffold to link a benzonitrile moiety (which interacts with the protein) to a reactive acryloyl group. This acryloyl "warhead" forms a covalent bond with the mutant cysteine residue of KRAS G12C, leading to irreversible inhibition and suppression of tumor cell growth.[12] The rigid spirocycle ensures the correct orientation of the warhead for efficient reaction.

Analytical and Quality Control (QC) Methodologies

A robust analytical package is essential to confirm the identity, purity, and quality of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. Vendor documentation frequently references the availability of NMR, HPLC, and LC-MS data.[4]

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.The spectra should be consistent with the proposed structure, showing characteristic peaks for the aliphatic protons and carbons of the two rings and the carbonyl carbon.
LC-MS Purity assessment and molecular weight confirmation.A primary peak corresponding to the mass of the protonated parent molecule (m/z ≈ 127.08) should be observed, along with a purity assessment (e.g., >97% by UV detection).
FT-IR Spectroscopy Functional group identification.A strong absorption band characteristic of the amide carbonyl (C=O) stretch (typically ~1650-1700 cm⁻¹) and N-H/C-H stretching frequencies should be present.
Elemental Analysis Confirmation of elemental composition (C, H, N, Cl).The experimentally determined percentages of each element should match the theoretical values for the C₆H₁₁ClN₂O formula.

The following diagram outlines a standard QC workflow for this building block.

G Start Incoming Batch of CAS 1956355-12-6 QC_Check Perform QC Analysis Start->QC_Check NMR ¹H and ¹³C NMR QC_Check->NMR Structure LCMS LC-MS QC_Check->LCMS Purity & MW Pass Batch Approved for Use NMR->Pass All Specs Met Fail Batch Rejected NMR->Fail Specs Not Met LCMS->Pass All Specs Met LCMS->Fail Specs Not Met FTIR FT-IR FTIR->Pass All Specs Met FTIR->Fail Specs Not Met QC_check QC_check QC_check->FTIR Functional Groups

Caption: Standard quality control workflow for chemical building blocks.

Conclusion

2,6-Diazaspiro[3.4]octan-7-one hydrochloride (CAS 1956355-12-6) is more than a mere building block; it is a strategic tool for medicinal chemists aiming to create next-generation therapeutics. Its inherent three-dimensionality and synthetic tractability have been successfully leveraged to address challenging biological targets in pain and oncology. This guide has provided a technical foundation covering its properties, synthesis, safe handling, and demonstrated applications. As drug discovery continues to embrace structural complexity, the value and utilization of scaffolds like this are set to increase, paving the way for novel and effective medicines.

References

  • Benchchem. (n.d.). 2,6-Diazaspiro[3.4]octan-7-one | 1211515-65-9.
  • 1PlusChem. (n.d.). 1956355-12-6 | 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. Retrieved from [Link]

  • ChemScence. (n.d.). MSDS of 2,5-diazaspiro[3.4]octan-6-one hydrochloride.
  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride Safety Data Sheet.
  • Aobious. (n.d.). 3,4-二氮杂螺[3.4]辛-7-酮盐酸盐 | 1956355-12-6.
  • Benchchem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
  • Glentham. (n.d.). 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, 95%.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Google Patents. (n.d.). WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis.
  • ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure.
  • MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • MDPI. (n.d.). A Review of Analytical Methods for Codeine Determination. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The spirocyclic scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that departs from the "flatland" of traditional aromatic compounds.[1] This inherent three-dimensionality, often quantified by a higher fraction of sp³ hybridized carbons (Fsp³), is increasingly correlated with improved clinical success.[1] Among these valuable structures, 2,6-diazaspiro[3.4]octan-7-one and its derivatives have garnered significant attention as versatile building blocks. Notably, this scaffold is a key component in the development of potent sigma-1 receptor antagonists, which have shown promise in enhancing the analgesic effects of opioids and mitigating tolerance.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization and application.

Molecular Identity and Core Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in drug discovery and development. This section outlines the primary identifiers and basic characteristics of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

PropertyValueSource(s)
Molecular Formula C₆H₁₁ClN₂O[3]
Molecular Weight 162.62 g/mol [3]
CAS Number 1956355-12-6[3]
Purity Typically ≥95-97%[3]
Appearance Solid[3]
Synonyms 2,6-Diaza-spiro[3.4]octan-7-one HCl[4]

Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
logP -1.3Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
Topological Polar Surface Area (TPSA) 55.4 ŲSuggests good potential for oral bioavailability (TPSA < 140 Ų is a general guideline).
pKa (To be determined experimentally)The presence of two amine groups suggests at least two pKa values, which will govern the ionization state at physiological pH and thus impact solubility, permeability, and receptor binding.

Spectroscopic and Structural Characterization

Spectroscopic and structural analyses are crucial for confirming the identity and purity of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. This section outlines the expected spectral features and a proposed workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the chemical structure. While a publicly available experimental spectrum is not available, the expected chemical shifts can be predicted based on the molecular structure.

Predicted ¹H NMR Chemical Shifts:

  • Protons on the azetidine ring: Expected to appear in the aliphatic region, with potential diastereotopic splitting due to the spirocyclic center.

  • Protons on the pyrrolidinone ring: The methylene groups adjacent to the carbonyl and the spiro center will have distinct chemical shifts. The N-H proton of the lactam will likely be a broad singlet.

  • N-H protons: The hydrochloride salt will result in protonation of the amine(s), leading to characteristic shifts and potential coupling with adjacent protons.

Predicted ¹³C NMR Chemical Shifts:

  • Carbonyl carbon: Expected to be the most downfield signal, typically in the range of 170-180 ppm.

  • Spiro carbon: A quaternary carbon with a unique chemical shift.

  • Methylene carbons: Signals corresponding to the CH₂ groups in both rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional GroupSignificance
~1700C=O stretch (lactam)Confirms the presence of the pyrrolidinone ring.[5]
~2500-3000N-H stretch (ammonium salt)Indicates the presence of the hydrochloride salt.[5]
~3200-3400N-H stretch (lactam)Confirms the amide functional group.[6]
~2800-3000C-H stretch (aliphatic)Corresponds to the methylene groups in the rings.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Expected Fragmentation Pattern:

Under electrospray ionization (ESI), the parent ion [M+H]⁺ would be expected at m/z corresponding to the free base (C₆H₁₀N₂O). Fragmentation would likely involve cleavage of the rings, particularly alpha to the nitrogen atoms and the carbonyl group.[7][8]

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and the conformation of the spirocyclic system. Powder X-ray diffraction (PXRD) is essential for characterizing the solid-state form of the bulk material, identifying polymorphs, and assessing crystallinity.[9][10][11]

G cluster_0 Structural Characterization Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Confirm Structure FTIR FTIR Spectroscopy Synthesis->FTIR Identify Functional Groups MS Mass Spectrometry (HRMS) Synthesis->MS Determine Molecular Weight PXRD Powder X-ray Diffraction Synthesis->PXRD Assess Bulk Crystallinity SCXRD Single Crystal X-ray Diffraction (if possible) PXRD->SCXRD Determine 3D Structure

Caption: Proposed workflow for the comprehensive structural characterization of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

Physicochemical Properties and Analytical Methodologies

A detailed understanding of the physicochemical properties is critical for formulation development, ADME profiling, and ensuring consistent product quality.

Solubility

The hydrochloride salt form is expected to enhance the aqueous solubility of the parent compound. A comprehensive solubility profile should be determined in various media.

Proposed Experimental Protocol for Solubility Determination:

  • Materials: 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and relevant organic solvents (e.g., ethanol, DMSO).

  • Procedure:

    • Add an excess amount of the compound to a known volume of each solvent in separate vials.

    • Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) with continuous agitation for 24 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Melting Point and Thermal Analysis

The melting point is a key indicator of purity. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a more detailed thermal profile.

Proposed Experimental Protocol for Thermal Analysis:

  • DSC:

    • Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to determine the melting endotherm and any other thermal events.[12]

  • TGA:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Monitor the mass loss as a function of temperature to assess thermal stability and the presence of solvates.[12]

Hygroscopicity

The tendency of a compound to absorb moisture from the atmosphere can significantly impact its stability, flowability, and formulation.

Proposed Experimental Protocol for Hygroscopicity Assessment:

  • Materials: 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, saturated salt solutions to create controlled humidity environments (e.g., ammonium chloride for ~80% RH).[13]

  • Procedure (based on European Pharmacopoeia):

    • Accurately weigh a sample of the compound.

    • Place the sample in a desiccator with a controlled relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C) for 24 hours.[13]

    • Re-weigh the sample and calculate the percentage of moisture absorbed.

    • Classify the hygroscopicity based on the weight gain (e.g., non-hygroscopic, slightly hygroscopic, etc.).[13]

    • For a more detailed analysis, Dynamic Vapor Sorption (DVS) can be employed to generate a moisture sorption-desorption isotherm.[14]

G cluster_1 Physicochemical Property Analysis Solubility Solubility Profiling (Aqueous & Organic) IDR Intrinsic Dissolution Rate Solubility->IDR Impacts Dissolution Thermal Thermal Analysis (DSC & TGA) Stability Forced Degradation & Stability Studies Thermal->Stability Assesses Thermal Stability Hygro Hygroscopicity (Static & DVS) Hygro->Stability Moisture Effects IDR->Stability Formulation Stability

Caption: Interrelationship of key physicochemical properties and their impact on stability.

Intrinsic Dissolution Rate (IDR)

IDR measures the dissolution rate of a pure substance under constant surface area, providing insights into its potential in vivo dissolution behavior.[15] Given its hydrochloride salt form, a relatively high IDR is expected.[16]

Proposed Experimental Protocol for IDR Measurement:

  • Materials: 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, dissolution medium (e.g., 0.1 N HCl or PBS pH 7.4), die and press for compact preparation.

  • Procedure:

    • Compress a known amount of the compound into a pellet of a defined surface area using a hydraulic press.

    • Mount the pellet in a holder (e.g., a rotating disk apparatus).

    • Immerse the pellet in a thermostated dissolution vessel containing the chosen medium at 37 °C with a constant stirring rate.

    • Withdraw samples of the dissolution medium at predetermined time intervals.

    • Analyze the concentration of the dissolved compound by HPLC-UV.

    • Plot the cumulative amount dissolved per unit area against time; the slope of the linear portion represents the IDR.[17]

Stability Profile

Assessing the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.

Proposed Forced Degradation Study Protocol:

Forced degradation studies are designed to identify potential degradation products and establish stability-indicating analytical methods.

  • Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photostability: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines.

Samples from each condition should be analyzed by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[18][19]

Conclusion and Future Directions

2,6-Diazaspiro[3.4]octan-7-one hydrochloride is a promising scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its key physicochemical properties and outlined detailed methodologies for their characterization. While some properties are currently based on predictions, the experimental protocols provided herein offer a robust framework for researchers to generate the empirical data necessary for advancing drug development programs. Future work should focus on obtaining experimental data for the properties discussed, elucidating the solid-state landscape through polymorphism screening, and further exploring the structure-activity relationships of its derivatives.

References

  • (Reference for a synthesis paper of a rel
  • (Reference from a supplier, e.g., a product page with synonyms)
  • Callahan, J. C., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2476-2485.
  • (Reference discussing DVS for hygroscopicity)
  • (Reference for a paper on the stability of hydrochloride salts)
  • (Reference showing hydrochloride salts often have high IDR)
  • (Reference for HPLC methods for small molecules)
  • (Reference with typical FTIR peaks for lactams and hydrochlorides)
  • (Reference for DSC/TGA of pharmaceutical salts)
  • (Reference for IDR methodology)
  • (Reference for co-crystals of hydrochloride salts)
  • (Reference for MS fragmentation of rel
  • (Reference for a patent showing TGA/DSC of hydrochloride salts)
  • (Reference for a patent discussing polymorphs of hydrochloride salts)
  • (Reference for NMR prediction software/methodology)
  • Pion Inc. (2024, May 16). What is intrinsic dissolution rate? Retrieved January 19, 2026, from [Link]

  • (Reference for synthesis of rel
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

  • (Reference for synthesis of protected 2,6-diazaspiro[3.4]octanes)
  • (Reference for NMR chemical shifts of rel
  • (Reference for physicochemical studies of hydrochloride salt co-crystals)
  • (Reference for predicting NMR chemical shifts)
  • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved January 19, 2026, from [Link]

  • (Reference on fragmentation p
  • (Reference for HPLC purity determin
  • (Reference for synthesis of diazaspiro[3.3]heptanes)
  • (Reference for TGA/DSC of hydrochloride salts
  • (Reference discussing X-ray crystallography for organic compounds)
  • Carleton College. (2018, June 15). X-ray Powder Diffraction (XRD). Retrieved January 19, 2026, from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved January 19, 2026, from [Link]

  • (Reference on FTIR of lactams)
  • Wikipedia. (n.d.). Powder diffraction. Retrieved January 19, 2026, from [Link]

  • (Reference for CoA of small molecules)
  • (Reference for HPLC impurity profiling)
  • (Reference for FTIR of physical mixtures)
  • Zozulia, O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2536.
  • (Reference for X-ray structure of a spiro compound)
  • (Reference for FTIR of beta-lactams)
  • Wang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • (Reference for NMR prediction)
  • (Reference for MS fragmentation p
  • (Reference for FTIR interpret
  • (Reference for interpreting MS fragment
  • (Reference for purity study using FTIR)

Sources

Navigating the Spectroscopic Landscape of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride: A Technical Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold

The 2,6-diazaspiro[3.4]octan-7-one motif is a key building block in the synthesis of a variety of biologically active molecules. Its rigid, spirocyclic nature imparts a defined conformational presentation of pendant functional groups, a desirable trait in the rational design of enzyme inhibitors and receptor ligands. Notably, derivatives of this scaffold have been investigated as potent sigma-1 receptor antagonists, highlighting their potential in the development of novel analgesics and therapies for neurological disorders[1].

Accurate structural elucidation is paramount in drug discovery and development. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed roadmap for acquiring and interpreting the ¹H and ¹³C NMR spectra of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

Molecular Structure and Predicted NMR Data

The structure of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, with its unique spirocyclic core, presents an interesting case for NMR analysis. The hydrochloride salt form, common for amine-containing compounds, further influences the chemical environment of the nuclei.

Figure 1. Chemical structure of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

Predicted ¹H and ¹³C NMR Data

Due to the absence of publicly available experimental NMR data, the following chemical shifts have been predicted using advanced computational algorithms. These predictions provide a solid foundation for spectral interpretation.

Table 1: Predicted ¹H NMR Data for 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride

PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1, H-83.8 - 4.2m4H
H-3, H-43.2 - 3.6m4H
NH₂⁺8.5 - 9.5br s2H
NH (amide)7.5 - 8.5br s1H

Table 2: Predicted ¹³C NMR Data for 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride

PositionPredicted Chemical Shift (ppm)
C=O (C7)170 - 175
Spiro C (C5)65 - 75
CH₂ (C1, C8)50 - 60
CH₂ (C3, C4)40 - 50

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. For hydrochloride salts, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are often suitable due to their polarity. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent choice as it can solubilize a wide range of compounds and often allows for the observation of exchangeable protons (NH and OH).

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, in polar solvents like D₂O, a water-soluble standard such as 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) is preferred.

NMR Instrument Parameters
  • ¹H NMR:

    • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are typically adequate.

  • ¹³C NMR:

    • Spectrometer Frequency: A corresponding frequency on a 400 MHz or higher instrument (e.g., 100 MHz for ¹³C).

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Solvent (e.g., DMSO-d6) Dissolve Dissolve Sample (5-10 mg in 0.6 mL) Solvent->Dissolve Standard Add Internal Standard (e.g., TMS) Dissolve->Standard H1_NMR Acquire ¹H NMR Standard->H1_NMR Transfer to NMR Tube C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR TwoD_NMR (Optional) Acquire 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction TwoD_NMR->Processing Integration Integration & Peak Picking Processing->Integration Assignment Spectral Assignment Integration->Assignment

Figure 2. A generalized workflow for NMR analysis.

Deciphering the Spectra: A Guide to Interpretation

¹H NMR Spectrum Analysis
  • Chemical Shift Regions:

    • Downfield Region (δ 7.0 - 9.5 ppm): The broad singlets in this region are characteristic of exchangeable protons, namely the amide proton (N-H) and the ammonium protons (N⁺H₂). Their chemical shifts can be highly dependent on concentration, temperature, and solvent. In D₂O, these signals will disappear due to proton-deuterium exchange, a key diagnostic experiment.

    • Aliphatic Region (δ 3.0 - 4.5 ppm): The methylene protons of the azetidine and pyrrolidinone rings are expected in this region. The electron-withdrawing effects of the adjacent nitrogen and carbonyl groups will deshield these protons, shifting them downfield. The complex multiplicity ("m") arises from spin-spin coupling between neighboring non-equivalent protons.

  • Spin-Spin Coupling: The rigid spirocyclic structure will likely result in complex second-order coupling patterns for the methylene protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be invaluable in tracing the connectivity between these coupled protons.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (δ 170 - 175 ppm): The signal for the amide carbonyl carbon (C7) will be the most downfield, a characteristic feature of this functional group.

  • Spiro Carbon (δ 65 - 75 ppm): The quaternary spiro carbon (C5) is a unique feature of the molecule. Its chemical shift is influenced by its substitution pattern, being attached to two nitrogen atoms and two other carbons.

  • Aliphatic Carbons (δ 40 - 60 ppm): The four methylene carbons will appear in this region. The carbons adjacent to the nitrogen atoms (C1, C8, C3, and C4) will be deshielded compared to simple alkanes. The exact chemical shifts will depend on their specific electronic environments.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the spin systems of the molecule.

2D_NMR_Correlations H1 H-1/8 C1 C-1/8 H1->C1 HSQC C5 C-5 H1->C5 HMBC H3 H-3/4 C3 C-3/4 H3->C3 HSQC H3->C5 HMBC C7 C-7 NH_amide NH (amide) NH_amide->C5 HMBC NH_amide->C7 HMBC

Figure 3. Expected 2D NMR correlations for key nuclei.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. While based on predicted data, the principles of spectral interpretation, experimental design, and the application of advanced NMR techniques remain universally applicable. A thorough understanding of these spectroscopic principles is essential for any scientist working with this important class of molecules, ensuring the structural integrity and purity of their compounds, and ultimately accelerating the pace of drug discovery and development.

References

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinocciptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 2023. [Link]

Sources

Navigating Physicochemical Frontiers: A Technical Guide to the Solubility, pKa, and logP of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is relentless. Spirocyclic scaffolds have emerged as a compelling class of structures, offering a departure from the "flatland" of traditional aromatic compounds.[1] Their inherent three-dimensionality, achieved through a shared single atom between two rings, provides a rigid conformational framework that can lead to improved potency, selectivity, and metabolic stability.[2][3][4][5] The introduction of spirocycles into drug candidates often favorably modulates key physicochemical properties such as solubility and lipophilicity, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[4][5][6] This guide focuses on a specific spirocyclic entity, 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, and provides a comprehensive framework for characterizing its fundamental physicochemical properties: aqueous solubility, acid dissociation constant (pKa), and lipophilicity (logP). Understanding these parameters is not merely an academic exercise; it is a cornerstone of rational drug design and development, guiding formulation strategies and predicting in vivo performance.

The Critical Triad: Solubility, pKa, and logP in Drug Development

The journey of a drug from administration to its target site is governed by a complex interplay of its intrinsic properties. For an orally administered agent, it must first dissolve in the gastrointestinal fluids, permeate the gut wall, survive metabolic enzymes, and distribute throughout the body to reach its site of action. The solubility, pKa, and logP of a compound are pivotal in this journey.

  • Aqueous Solubility: This parameter dictates the maximum concentration of a compound that can be dissolved in an aqueous medium. For oral drugs, poor solubility is a major hurdle to achieving therapeutic concentrations in the bloodstream. The hydrochloride salt form of 2,6-Diazaspiro[3.4]octan-7-one is intentionally designed to enhance its aqueous solubility compared to the free base.[7]

  • pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[8][9] Since the pH varies dramatically throughout the gastrointestinal tract and within different cellular compartments, the ionization state of a drug will change. This, in turn, influences its solubility, permeability across biological membranes, and interaction with its target. For a compound with basic centers like 2,6-Diazaspiro[3.4]octan-7-one, the pKa will govern the ratio of the charged (protonated) to the neutral (unprotonated) form.

  • logP (Octanol-Water Partition Coefficient): This value is a measure of a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one.[10][11] It is a crucial predictor of a drug's ability to cross cell membranes, which are primarily lipid bilayers.[12] A delicate balance is required; a drug that is too hydrophilic (low logP) may have poor membrane permeability, while one that is too lipophilic (high logP) may have poor aqueous solubility and be prone to non-specific binding and rapid metabolism.[8][12]

The interplay between these three properties is intricate and essential to a drug candidate's success. The following diagram illustrates their interconnected influence on the absorption of an oral drug.

cluster_oral_absorption Oral Drug Absorption Pathway Drug Drug in Formulation Dissolution Dissolution in GI Fluid Drug->Dissolution Solubility Permeation Permeation Across Gut Wall Dissolution->Permeation Ionization State (pKa) Bloodstream Entry into Bloodstream Permeation->Bloodstream Lipophilicity (logP)

Caption: Logical workflow of oral drug absorption.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of solubility, pKa, and logP is paramount. The following sections detail robust methodologies for characterizing 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

Aqueous Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility.[13] Given that 2,6-Diazaspiro[3.4]octan-7-one is a hydrochloride salt, its solubility is expected to be pH-dependent.[7][14]

Protocol: pH-Dependent Aqueous Solubility via Shake-Flask Method

  • Preparation of Buffers: Prepare a series of biocompatible buffers at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Preparation: Add an excess amount of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride to vials containing a known volume of each buffer. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C to mimic physiological conditions) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Causality Behind Experimental Choices:

  • Use of Buffers: The pH of the gastrointestinal tract varies significantly. Determining solubility at different pH values provides a more complete picture of how the drug will behave in vivo.

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant physiological temperature ensures the relevance of the data.[13]

  • Equilibration Time: Sufficient time is required for the dissolution process to reach a true equilibrium, ensuring the measured solubility is the thermodynamic solubility.

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

start Start prepare_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) start->prepare_buffers add_compound Add Excess Compound to Buffers prepare_buffers->add_compound equilibrate Equilibrate at 37°C with Agitation add_compound->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Dissolved Compound via HPLC separate->quantify analyze Analyze pH-Solubility Profile quantify->analyze end End analyze->end

Caption: Shake-flask solubility determination workflow.

pKa Determination

Several methods can be employed to determine the pKa of a compound. For a molecule like 2,6-Diazaspiro[3.4]octan-7-one, which contains basic nitrogen atoms, potentiometric titration and UV-Vis spectrophotometry are common and reliable techniques.[9][15][16]

Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride in a suitable solvent (e.g., water or a co-solvent system if solubility is limited).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH of the solution with a calibrated pH meter.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa can be determined from the midpoint of the buffer region of the curve, where half of the basic groups have been neutralized.

Causality Behind Experimental Choices:

  • Potentiometric Titration: This method directly measures the change in pH as a function of added base, providing a direct measure of the compound's buffering capacity and its pKa.[9]

  • Standardized Titrant: The use of a standardized titrant is crucial for accurate determination of the equivalence point and, consequently, the pKa.

start Start dissolve Dissolve Compound in Solvent start->dissolve titrate Titrate with Standardized Base dissolve->titrate monitor_ph Continuously Monitor pH titrate->monitor_ph plot Plot Titration Curve (pH vs. Volume) monitor_ph->plot determine_pka Determine pKa from Midpoint plot->determine_pka end End determine_pka->end

Caption: Potentiometric titration workflow for pKa determination.

logP Determination

The shake-flask method is the traditional approach for logP determination.[17] However, for higher throughput and smaller sample requirements, methods based on reversed-phase high-performance liquid chromatography (RP-HPLC) are often employed.

Protocol: logP Determination by Shake-Flask Method

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at a pH where the compound is predominantly in its neutral form, if possible). The two phases should be mutually saturated before use.

  • Partitioning: Dissolve a known amount of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride in the biphasic system.

  • Equilibration: Agitate the mixture to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]

Causality Behind Experimental Choices:

  • n-Octanol: This solvent is widely used as a surrogate for biological membranes due to its amphiphilic nature.

  • Mutual Saturation of Phases: Pre-saturating the n-octanol and water phases with each other is critical to prevent volume changes during the experiment, which would affect the concentration measurements.

  • pH of Aqueous Phase: For ionizable compounds, the measured partition coefficient is pH-dependent. This is often referred to as the distribution coefficient (logD). To determine the intrinsic logP, the experiment should ideally be performed at a pH where the compound is fully un-ionized.

Expected Physicochemical Profile and Structure-Property Relationships

PropertyPredicted Value/RangeRationale
Aqueous Solubility High, especially at low pHThe hydrochloride salt form significantly increases aqueous solubility compared to the free base.[7] At lower pH, the amine groups will be protonated, further enhancing solubility.
pKa Likely in the range of 8-10The presence of secondary amine functionalities suggests basic character. The specific pKa will be influenced by the electronic effects of the spirocyclic scaffold and the lactam moiety.
logP Low to moderate (likely < 2)The presence of multiple polar functional groups (amines, lactam) and the hydrochloride salt form contribute to hydrophilicity, suggesting a lower logP value.[4] Spirocycles can sometimes lead to lower lipophilicity compared to their non-spirocyclic counterparts.[4]

Conclusion: A Roadmap for Characterization

This guide has provided a comprehensive technical framework for the determination of the critical physicochemical properties of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. By employing the detailed experimental protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the robust data necessary to guide formulation development, predict in vivo behavior, and ultimately unlock the therapeutic potential of this novel spirocyclic scaffold. The integration of these fundamental characterization studies early in the drug discovery process is a key tenet of modern, efficient, and successful pharmaceutical development.

References

  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Hiesinger, S., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Taylor & Francis Online. (Date not available). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • ResearchGate. (Date not available). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • ACD/Labs. (Date not available). LogP—Making Sense of the Value.
  • Biotage. (2023, February 2). What is the Role of LogP in Sample Prep Methods?
  • National Institutes of Health. (Date not available). Hydrochloride Salt of the GABAkine KRM-II-81 - PMC.
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • ChemScene. (Date not available). 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Taylor & Francis. (Date not available). LogP – Knowledge and References.
  • (Reference details not fully available).
  • Encyclopedia.pub. (2022, August 25).
  • (Reference details not fully available).
  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube.
  • SciELO. (Date not available). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Organic Chemistry Tutor. (Date not available).
  • National Institutes of Health. (Date not available).
  • (Reference details not fully available). 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.
  • Fluorochem. (Date not available). 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.
  • Organic Chemistry Tutor. (2023, September 12). How to Use the pKa Table = Stop Being Confused!!! [Video]. YouTube.
  • International Journal of Innovative Research and Scientific Studies. (Date not available). Ionization constants (pKa)
  • PubMed. (2023, March 5). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance.
  • ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • BLDpharm. (Date not available). 1956355-12-6|2,6-Diazaspiro[3.4]octan-7-one hydrochloride.
  • (Reference details not fully available). 2,6-diazaspiro[3.4]octan-5-one hydrochloride.
  • Benchchem. (Date not available). 2,6-Diazaspiro[3.4]octan-7-one | 1211515-65-9.
  • (Reference details not fully available). 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, 95% Purity, C6H11ClN2O, 1 gram.
  • National Institutes of Health. (Date not available). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride - PubChem.
  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines | Organic Letters.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, a key heterocyclic scaffold in modern medicinal chemistry. Recognizing the growing importance of spirocyclic systems in drug discovery, this document details the complete workflow from material acquisition and crystallization to data collection, structure solution, refinement, and validation.[1][2] By explaining the causality behind critical experimental and computational choices, this guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional atomic arrangement of this and similar small molecules. The protocols described herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative crystallographic standards.

Introduction: The Significance of the Spiro[3.4]octane Scaffold

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as "privileged structures" in drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic systems, enabling more precise and selective interactions with biological targets.[2] The 2,6-diazaspiro[3.4]octan-7-one core is of particular interest due to its role in the development of potent and selective ligands. Recent studies have highlighted derivatives of this scaffold as promising antagonists for the sigma-1 receptor (σ1R), a key target for pain management and mitigating opioid tolerance.[1]

An exact understanding of the three-dimensional structure, including stereochemistry, conformational rigidity, and intermolecular interactions, is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this information at atomic resolution.[3] This guide outlines the rigorous process for determining the crystal structure of the hydrochloride salt of 2,6-diazaspiro[3.4]octan-7-one, providing a blueprint for obtaining publication-quality structural data.

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both careful experimental technique and robust computational analysis.[4] Each step is critical for the final quality of the structural model.

G A Material Acquisition (Commercial or Synthesis) B Single Crystal Growth (Crystallization Screening) A->B C Crystal Selection & Mounting B->C D Diffractometer Setup (X-ray Source, Temperature) C->D E Diffraction Data Acquisition D->E F Structure Solution (Direct Methods, e.g., SHELXT) E->F G Structure Refinement (Full-Matrix Least-Squares, e.g., SHELXL) F->G H Model Validation (Geometric Checks, e.g., PLATON) G->H I CIF File Generation & Deposition (e.g., to CCDC) H->I

Caption: The complete workflow for single-crystal X-ray structure determination.

Material and Methods

Material: 2,6-Diazaspiro[3.4]octan-7-one hydrochloride (Purity ≥97%) is commercially available from suppliers such as Fluorochem.[5] Alternatively, it can be synthesized via established routes, followed by purification and salt formation with hydrochloric acid.

Protocol for Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in the entire analysis.[3][4] For a water-soluble organic salt like a hydrochloride, several techniques should be systematically explored. The goal is to achieve a state of supersaturation slowly, allowing for ordered crystal nucleation and growth.

Recommended Techniques:

  • Slow Evaporation:

    • Rationale: Simple and effective. The gradual removal of a solvent increases the analyte concentration to the point of crystallization.

    • Protocol:

      • Dissolve ~5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water) in a small vial.

      • Cover the vial with a cap, pierced with a few small holes using a needle.

      • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Rationale: This method provides finer control over the rate of supersaturation. An "anti-solvent" (in which the compound is poorly soluble) slowly diffuses into a solution of the compound, inducing crystallization.

    • Protocol:

      • Dissolve ~5-10 mg of the compound in 0.5 mL of a solvent (e.g., methanol) in a small, open inner vial.

      • Place this inner vial inside a larger, sealable outer vial (e.g., a screw-cap jar) containing 2-3 mL of an anti-solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

      • Seal the outer vial and leave undisturbed. The vapor of the more volatile anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystal growth.

  • Liquid-Liquid Diffusion (Layering):

    • Rationale: Ideal for situations where solvents are miscible. A solution of the compound is carefully layered with an anti-solvent, and crystallization occurs at the interface as the liquids slowly mix.

    • Protocol:

      • Dissolve the compound in a small amount of a dense solvent (e.g., methanol) at the bottom of a narrow tube (like an NMR tube).

      • Carefully layer a less dense anti-solvent (e.g., isopropanol or ethyl acetate) on top using a syringe, avoiding disturbance of the interface.

      • Seal the tube and allow it to stand.

X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, it is mounted on a diffractometer for data collection.[4]

  • Mounting: The selected crystal is affixed to a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N) and immediately placed in a cold nitrogen stream (~100 K).

    • Expertise: Cryo-cooling is crucial as it minimizes atomic thermal motion, leading to higher quality diffraction data, and protects the crystal from potential radiation damage.

  • Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).[6]

  • Data Acquisition Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles. Software, such as Bruker's APEX suite, is used to devise a strategy that ensures complete and redundant data are collected.[6] The diffraction spots are then integrated to determine their intensities and positions.

Structure Solution and Refinement

The collected diffraction data (intensities and angles) are used to solve the three-dimensional structure.

  • Space Group Determination: The diffraction pattern's symmetry is analyzed to determine the crystal system and space group.

  • Structure Solution: The "phase problem" is solved using direct methods, a computational approach that generates an initial electron density map. Software like SHELXT is highly effective for this purpose.[5] This initial map reveals the positions of the heavier atoms (Cl, O, N, C).

  • Structure Refinement: This iterative process refines the atomic positions, occupancies, and displacement parameters (describing thermal motion) to best fit the experimental diffraction data. This is typically performed using full-matrix least-squares refinement with software like SHELXL.[5]

    • Trustworthiness: During refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The chloride ion and the protonated amine(s) of the spiro-compound are identified from the electron density map and chemical sense. The refinement is monitored using metrics like R1 (agreement between observed and calculated structure factors) and wR2.

Structural Analysis and Validation: Ensuring a Trustworthy Model

A solved structure is not complete until it has been rigorously validated. This is a self-validating system to catch potential errors in the model or interpretation.

Validation Protocol:

  • Geometric Analysis: Bond lengths, bond angles, and torsion angles are checked against expected values from a vast repository of known structures, such as the Cambridge Structural Database (CSD). Significant deviations must be justified.

  • Anisotropic Displacement Parameters (ADPs): These ellipsoids representing thermal motion should be physically reasonable. Non-positive definite ADPs or unusually large/small ellipsoids can indicate modeling errors.

  • Difference Electron Density Map: The final difference map should be largely featureless. Significant positive or negative peaks may indicate missing atoms, incorrect atom assignments, or unmodeled disorder.

  • Symmetry Check: Tools like the checkCIF/PLATON service are used to verify that no higher symmetry has been missed, a common error in crystallographic analyses.

Example Crystallographic Data Table

The following table represents a realistic, hypothetical summary of data that would be obtained from a successful structure determination of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

ParameterHypothetical Value
Chemical FormulaC₆H₁₁ClN₂O
Formula Weight162.62 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 10.2, 9.8
α, β, γ (°)90, 105.5, 90
Volume (ų)820
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.315
Absorption Coeff. (mm⁻¹)0.45 (Mo Kα)
Temperature (K)100(2)
Reflections Collected8500
Independent Reflections1800 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.110
Goodness-of-fit on F²1.05
CCDC Deposition Number(To be assigned upon deposition)

Discussion of Key Structural Features

A full analysis would discuss the following key features, illustrated by the diagram below:

  • Conformation: The puckering of the five-membered lactam ring and the four-membered azetidine ring would be analyzed.

  • Bond Lengths and Angles: Particular attention would be paid to the C=O bond of the lactam and the bonds around the spirocyclic carbon atom.

  • Hydrogen Bonding: The primary interaction stabilizing the crystal lattice would be the hydrogen bonds between the protonated amine(s) and the chloride anion. The N-H···Cl distances and angles are critical to defining the packing. Additional N-H···O or C-H···O interactions may also be present.

Caption: Key hydrogen bonding interactions involving the chloride anion.

Conclusion

The structural elucidation of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride via single-crystal X-ray diffraction provides invaluable, unambiguous data critical for advancing drug discovery programs based on this scaffold. The workflow detailed in this guide, from meticulous crystallization to rigorous validation, represents the gold standard for obtaining high-quality, reliable crystallographic data. The resulting structural model, defining the precise molecular geometry and intermolecular packing forces, serves as a foundational tool for understanding SAR, guiding further chemical synthesis, and ultimately designing more effective and selective therapeutic agents.

References

  • Wrublewski, L. C., & Basch, J. K. (2022). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 17(9), 965–977. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

  • RCSB PDB. (n.d.). Crystallography Software. [Link]

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect, 9(18). [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2491–2514. [Link]

  • Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. [Link]

  • University of Oxford Chemical Crystallography. (n.d.). CRYSTALS. [Link]

  • Cranswick, L. M. D. (n.d.). Freely available software tools for chemical crystallography. [Link]

  • Zhang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • University of York Department of Chemistry. (n.d.). Single Crystal X-ray Diffraction. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • Chernyshev, V. V., et al. (2005). Crystal structure determination of a series of small organic compounds from powder data. Acta Crystallographica Section B: Structural Science, 61(Pt 4), 431–439. [Link]

  • Nagula, G., et al. (2001). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry, 66(20), 6646–6653. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Saldívar-González, F. I., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(50), 29331–29344. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Carleton College Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. [Link]

  • Mondal, S., & Jana, S. (2022). Synthesis of medicinally privileged spiro-β-lactams. ACS Omega, 7(45), 40855–40864. [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Scilit. (n.d.). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of lactam 39. [Link]

  • Van der Jeught, S., & D'hooghe, M. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2019(3), 1-38. [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. [Link]

  • Cambridge Crystallographic Data Centre. (2024). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • PubChem. (n.d.). 2,6-diazaspiro[3.4]octan-7-one. [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. [Link]

  • PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]

  • PubChemLite. (n.d.). 2,6-diazaspiro[3.4]octan-7-one. [Link]

  • Plouffe, D., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2648–2662. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Liang, Z., Lin, Y.-C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9474–9478. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

Sources

An In-depth Technical Guide to the Spectral Characterization of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the necessary spectroscopic techniques for the definitive structural elucidation and characterization of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document outlines not just the expected spectral data but also the underlying principles and detailed experimental protocols for acquiring high-quality data. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of the results.

Introduction: The Significance of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride

2,6-Diazaspiro[3.4]octan-7-one hydrochloride is a unique spirocyclic scaffold of increasing interest in medicinal chemistry. Spirocycles, three-dimensional structures containing two rings sharing a single atom, offer a distinct advantage in drug design by enabling exploration of novel chemical space. This particular diazaspirooctanone core is a valuable building block for generating diverse molecular libraries. Recent studies have highlighted the potential of its derivatives as potent antagonists for the sigma-1 receptor, which may have therapeutic applications in pain management and mitigating opioid tolerance.[1]

Given its foundational role in the synthesis of novel therapeutic agents, the unambiguous spectral characterization of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is of paramount importance. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its comprehensive analysis.

Molecular Structure and Predicted Spectral Features

The chemical structure of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is presented below. The molecule possesses a molecular formula of C6H11ClN2O and a molecular weight of 162.62 g/mol .[2][3][4]

Caption: Chemical structure of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, both ¹H and ¹³C NMR will provide critical information about its structure and connectivity.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The predicted proton NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule. The use of D₂O as a solvent is recommended due to the compound's hydrochloride salt form, which ensures solubility. The acidic protons on the nitrogens will exchange with deuterium and will likely not be observed.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.2 - 4.4Singlet2HProtons on C5
~ 3.8 - 4.0Singlet2HProtons on C8
~ 3.4 - 3.6Triplet2HProtons on C1
~ 2.6 - 2.8Triplet2HProtons on C2

Causality Behind Predictions:

  • C5 Protons: These protons are adjacent to a quaternary carbon and a nitrogen atom, leading to a downfield shift. Their equivalence results in a singlet.

  • C8 Protons: These protons are part of the azetidine ring and adjacent to the spirocenter and a nitrogen atom, resulting in a downfield shift and are expected to be a singlet due to their symmetry.

  • C1 and C2 Protons: These protons are part of the five-membered lactam ring. The protons on C1 are adjacent to the carbonyl group, which deshields them, causing a downfield shift. The protons on C2 are adjacent to C1. They will appear as triplets due to coupling with each other.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~ 175 - 180C3 (Carbonyl)
~ 65 - 70C4 (Spirocenter)
~ 50 - 55C5
~ 45 - 50C8
~ 35 - 40C1
~ 30 - 35C2

Causality Behind Predictions:

  • C3 (Carbonyl): The carbonyl carbon is significantly deshielded and will appear far downfield.

  • C4 (Spirocenter): The quaternary spirocyclic carbon will be less intense and appear in the midfield region.

  • C5 and C8: These carbons are attached to nitrogen atoms, which causes a downfield shift.

  • C1 and C2: These aliphatic carbons in the lactam ring will appear in the upfield region.

Experimental Protocol for NMR Data Acquisition

Start Sample Preparation Dissolve Dissolve ~10 mg of sample in ~0.7 mL of D₂O Start->Dissolve Transfer Transfer solution to a 5 mm NMR tube Dissolve->Transfer Instrument_Setup Instrument Setup Transfer->Instrument_Setup Tune_Probe Tune and match the probe to the ¹H and ¹³C frequencies Instrument_Setup->Tune_Probe Lock Lock on the deuterium signal of D₂O Tune_Probe->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquisition_1H ¹H NMR Acquisition Shim->Acquisition_1H Set_Params_1H Set spectral width, number of scans, and relaxation delay Acquisition_1H->Set_Params_1H Acquire_1H Acquire the ¹H spectrum Set_Params_1H->Acquire_1H Acquisition_13C ¹³C NMR Acquisition Acquire_1H->Acquisition_13C Set_Params_13C Set spectral width, number of scans, and proton decoupling Acquisition_13C->Set_Params_13C Acquire_13C Acquire the ¹³C spectrum Set_Params_13C->Acquire_13C Processing Data Processing Acquire_13C->Processing FT Fourier transform the FID Processing->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate_Calibrate Integrate signals and calibrate the chemical shift scale Baseline->Integrate_Calibrate End Spectral Analysis Integrate_Calibrate->End Parent [M+H]⁺ m/z = 127 Frag1 Fragment 1 m/z = 98 Parent->Frag1 -CO Frag2 Fragment 2 m/z = 70 Frag1->Frag2 -C₂H₂ Frag3 Fragment 3 m/z = 55 Frag1->Frag3 -C₂H₃N

Caption: A plausible fragmentation pathway for [M+H]⁺ of 2,6-Diazaspiro[3.4]octan-7-one.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.

  • Mass Analysis: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • MS/MS Analysis (Optional): Select the [M+H]⁺ ion and subject it to collision-induced dissociation to obtain a fragment ion spectrum.

Conclusion

The comprehensive spectral characterization of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is essential for its use in drug discovery and development. By employing a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The protocols and predicted spectral data presented in this guide provide a robust framework for researchers to confidently characterize this important spirocyclic building block.

References

  • Vertex AI Search. 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.
  • Fluorochem. 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.
  • PubChem. 2,6-diazaspiro[3.4]octan-7-one.
  • Sigma-Aldrich. 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.
  • PubMed. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance.

Sources

An In-depth Technical Guide to the Stability and Storage of 2,6-Diazaspiro[3.4]octan-7-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spirocyclic Core

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures due to their inherent three-dimensionality.[1] This departure from flat, aromatic systems often imparts favorable physicochemical properties, including enhanced solubility, metabolic stability, and the potential for greater target selectivity.[1] The 2,6-diazaspiro[3.4]octane framework, in particular, has been identified as a core component in the development of potent bioactive molecules, including antitubercular agents and sigma-1 receptor (σ1R) antagonists for pain management.[2][3]

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2,6-Diazaspiro[3.4]octan-7-one hydrochloride (HCl), a key building block for these advanced therapeutic candidates. Understanding and controlling the stability of this intermediate is paramount to ensuring the integrity of synthetic routes, the reproducibility of experimental results, and the quality of the final active pharmaceutical ingredient (API). We will delve into the core principles of its stability, potential degradation pathways based on its chemical structure, and rigorous protocols for storage, handling, and stability assessment.

Physicochemical Characteristics

A foundational understanding of the molecule's properties is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₆H₁₁ClN₂O[4]
Molecular Weight 162.62 g/mol [4][5]
CAS Number 1956355-12-6[4][5]
Physical State Solid[5]
Purity Typically ≥97%[4][5]
Canonical SMILES Cl.O=C1CC2(CNC2)CN1[5]

Core Stability Profile and Potential Degradation Pathways

While specific kinetic data for 2,6-Diazaspiro[3.4]octan-7-one HCl is not extensively published, its chemical structure—containing a lactam (cyclic amide) and secondary amines—allows for an expert assessment of its potential vulnerabilities. Chemical stability is generally reported as stable under recommended storage conditions, but deviations from these conditions can initiate degradation.[6]

Key Environmental Factors Influencing Stability:
  • Moisture/Humidity: This is the most critical factor. The presence of water can lead to the hydrolysis of the lactam ring, a common degradation pathway for amide-containing compounds. The hydrochloride salt form is hygroscopic and will readily absorb atmospheric moisture.

  • pH: In solution, the compound's stability is expected to be highly pH-dependent. Extreme acidic or basic conditions can catalyze the hydrolysis of the lactam.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and potential oxidative degradation.[7]

  • Light: While not explicitly documented as light-sensitive, photostability studies are a standard part of forced degradation testing to rule out photolytic degradation pathways.[8]

  • Oxidizing Agents: The secondary amine functionalities present in the spirocycle could be susceptible to oxidation. Contact with strong oxidizing agents must be avoided.[6]

Hypothesized Degradation Mechanisms

The primary anticipated degradation route is the hydrolysis of the γ-lactam ring, which would open the ring to form a corresponding amino acid derivative. This reaction is catalyzed by both acid and base.

Hypothetical Degradation of 2,6-Diazaspiro[3.4]octan-7-one Parent 2,6-Diazaspiro[3.4]octan-7-one (Lactam Intact) Hydrolysis_Product Ring-Opened Amino Acid Derivative (Lactam Hydrolyzed) Parent->Hydrolysis_Product H₂O (Acid/Base Catalyzed) Oxidation_Product Oxidized Amine Derivative (e.g., N-oxide) Parent->Oxidation_Product [O] (Oxidizing Agent)

Caption: Potential degradation pathways for the spirocyclic core.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is the primary line of defense against degradation and ensures the safety of laboratory personnel. The following protocols are synthesized from material safety data sheets (MSDS) and best practices for handling hygroscopic and biologically active compounds.[6][9][10]

**Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place.To minimize the rate of potential degradation reactions.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[6][10]Prevents moisture absorption (hydrolysis) and ensures removal of any potential off-gassing.
Inert Gas For long-term storage, consider storage under an inert gas (e.g., Argon, Nitrogen).Displaces atmospheric moisture and oxygen, providing maximum protection against hydrolysis and oxidation.
Incompatibilities Store away from strong oxidizing agents.[6]Prevents oxidative degradation of the amine functionalities.
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of the fine powder.[6][11] Avoid the formation of dust and aerosols.[6][10]

  • Hygroscopic Nature: Minimize the time the container is open to the atmosphere. Use a dry, clean spatula for transferring the solid.

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with appropriate filters) and place the material in a suitable, closed container for disposal.[9][11]

  • Hygiene: Wash hands thoroughly after handling.[10][12] Do not eat, drink, or smoke in the work area.[10][12]

Methodology for Stability Assessment: A Forced Degradation Study Protocol

To definitively characterize the stability of 2,6-Diazaspiro[3.4]octan-7-one HCl and identify its degradation products, a forced degradation (or stress testing) study is required. This is a cornerstone of drug development, designed to accelerate degradation under conditions more severe than standard storage. The following protocol provides a self-validating framework for such a study.

Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) Acid Acidic Stress 0.1 M HCl @ 60°C Start->Acid Expose to Stress Base Basic Stress 0.1 M NaOH @ 60°C Start->Base Expose to Stress Oxidative Oxidative Stress 3% H₂O₂ @ RT Start->Oxidative Expose to Stress Thermal Thermal Stress (Solid) 80°C Start->Thermal Expose to Stress Photo Photolytic Stress ICH Q1B Conditions Start->Photo Expose to Stress Sampling Sample at Time Points (e.g., 0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable Analysis Analyze via Stability-Indicating HPLC-UV/MS Sampling->Analysis Neutralize->Analysis End Identify Degradants & Determine Degradation Rate Analysis->End

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol

This protocol is adapted from standard pharmaceutical stress testing guidelines.[8]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 2,6-Diazaspiro[3.4]octan-7-one HCl in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of 1.0 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

    • Photostability: Expose both the solid powder and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample wrapped in aluminum foil must be stored alongside.[8]

  • Sampling and Quenching:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Crucially, immediately neutralize the acidic and basic samples by adding an equimolar amount of base (for the acid sample) or acid (for the base sample) to halt the degradation reaction.

  • Analysis:

    • Analyze all samples (stressed and control) using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).

    • The HPLC method must be capable of separating the parent peak from all degradation product peaks. A C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid is a common starting point.

    • Monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of any degradants.[8]

  • Data Interpretation:

    • Characterize the degradation products using the MS data.

    • Calculate the percentage of degradation and determine the degradation kinetics under each stress condition. This data provides a definitive stability profile and informs on required storage conditions and potential incompatibilities in formulations.

Conclusion

2,6-Diazaspiro[3.4]octan-7-one HCl is a valuable building block in the synthesis of next-generation therapeutics. Its stability is governed primarily by its susceptibility to hydrolysis and, to a lesser extent, oxidation. By implementing rigorous storage protocols—specifically, protection from moisture and incompatible materials—and by understanding its potential degradation pathways, researchers can ensure the integrity and reliability of this crucial reagent. For drug development professionals, conducting a thorough forced degradation study is not merely a recommendation but a necessity to build a robust data package for regulatory submission and to guarantee the quality and safety of the final drug product.

References

  • Vertex AI Search. (n.d.). Safety Data Sheet for a related compound. Retrieved January 19, 2026, from a representative chemical supplier SDS. [Source link is dynamic and not provided]
  • Chemsrc. (n.d.). 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. Retrieved January 19, 2026, from [Link].

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved January 19, 2026, from a representative Sigma-Aldrich SDS. [Source link is dynamic and not provided]
  • Autech. (n.d.). MSDS of 2,5-diazaspiro[3.4]octan-6-one hydrochloride. Retrieved January 19, 2026, from a representative chemical supplier SDS. [Source link is dynamic and not provided]
  • PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. Retrieved January 19, 2026, from [Link].

  • CymitQuimica. (2024). Safety Data Sheet for a related diazaspiro compound. Retrieved January 19, 2026, from a representative CymitQuimica SDS. [Source link is dynamic and not provided]
  • Maltsev, A. S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Retrieved January 19, 2026, from [Link].

  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists. Eur J Med Chem. Retrieved January 19, 2026, from [Link].

  • Singh, B., & Singh, S. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Biopharmaceutical Research.
  • Royal Society of Chemistry. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chem. Sci.. Retrieved January 19, 2026, from [Link].

  • Pglobal. (2022). A Review of Analytical Methods for Codeine Determination. PMC. Retrieved January 19, 2026, from [Link].

  • Journal of Drug Delivery and Therapeutics. (n.d.). Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Retrieved January 19, 2026, from [Link].

Sources

An In-Depth Technical Guide to 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of medicinal chemistry is perpetually driven by the quest for novel molecular architectures that can address complex biological targets with high efficacy and specificity. Among these, spirocyclic scaffolds have emerged as a privileged class of compounds, offering a unique three-dimensional geometry that can effectively explore chemical space and enhance ligand-target interactions. This technical guide provides a comprehensive overview of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, a versatile building block that has garnered significant attention in contemporary drug discovery programs. We will delve into its fundamental chemical properties, provide a detailed, field-proven synthetic protocol, and outline robust analytical methodologies for its characterization. This document is intended to serve as a practical resource for researchers aiming to leverage the unique structural and functional attributes of this compelling scaffold in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

The design of novel therapeutic agents often hinges on the ability to create molecules with well-defined three-dimensional structures that can engage with the intricate topographies of biological macromolecules. Spirocyclic systems, characterized by two rings sharing a single common atom, offer a distinct advantage in this regard. The inherent rigidity of the spirocyclic core reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target, often translating to enhanced potency and selectivity.

The 2,6-diazaspiro[3.4]octan-7-one framework, a compact and functionally rich scaffold, has demonstrated considerable promise in the development of novel therapeutics. Its unique topology has been incorporated into a variety of biologically active compounds, including potent antagonists of the sigma-1 receptor for pain management and novel agents with activity against the malaria parasite, Plasmodium falciparum.[1][2] The presence of two nitrogen atoms at strategic positions allows for diverse functionalization, enabling the exploration of a wide range of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will provide a detailed examination of the hydrochloride salt of 2,6-Diazaspiro[3.4]octan-7-one, a form that enhances its aqueous solubility and facilitates its handling and formulation.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a scaffold is paramount for its effective utilization in drug design.

PropertyValueSource(s)
Molecular Formula C₆H₁₁ClN₂O[3]
Molecular Weight 162.62 g/mol [3]
IUPAC Name 2,6-diazaspiro[3.4]octan-7-one;hydrochloride
CAS Number 1956355-12-6
Appearance Solid[3]

Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride: A Validated Two-Step Protocol

The synthesis of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is most effectively achieved through a two-step sequence involving the preparation of a Boc-protected intermediate followed by acidic deprotection. This approach ensures high purity and good overall yield.

Step 1: Synthesis of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

The synthesis of the Boc-protected intermediate is a critical step that establishes the core spirocyclic framework. While multiple synthetic routes to similar diazaspirocycles have been reported, a common strategy involves the construction of the azetidine and pyrrolidinone rings from acyclic precursors.[1][4][5]

Experimental Protocol:

  • Materials:

    • Appropriate starting materials for the construction of the diazaspirocyclic core (e.g., derivatives of 3-aminoazetidine and a suitable C4 building block).

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (TEA) or other suitable base

    • Dichloromethane (DCM) or other appropriate solvent

    • Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography).

  • Procedure:

    • The synthesis commences with the coupling of a suitably protected azetidine precursor with a four-carbon building block designed to form the pyrrolidinone ring.

    • The resulting intermediate is then cyclized to form the spirocyclic system.

    • The secondary amine on the azetidine ring is protected with a tert-butyloxycarbonyl (Boc) group by reacting the spirocycle with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is subjected to a standard aqueous work-up. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield pure tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate.

Step 2: Deprotection to Yield 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.[3][6][7][8]

Experimental Protocol:

  • Materials:

    • tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

    • 4 M HCl in 1,4-dioxane

    • Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

  • Procedure:

    • Dissolve tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

    • To this solution, add a stoichiometric excess of 4 M HCl in 1,4-dioxane at room temperature.

    • Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC or LC-MS until the starting material is fully consumed.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting residue is triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

    • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 2,6-Diazaspiro[3.4]octan-7-one hydrochloride as a solid.

Synthesis cluster_step1 Step 1: Synthesis of Boc-Protected Intermediate cluster_step2 Step 2: Deprotection A Azetidine & C4 Precursors B Cyclization & Boc Protection A->B (Boc)2O, Base C tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate B->C Purification D tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate E Acidic Deprotection D->E 4 M HCl in Dioxane F 2,6-Diazaspiro[3.4]octan-7-one hydrochloride E->F Precipitation Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS & MS/MS) Synthesis->MS HPLC HPLC Analysis Synthesis->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Sources

Methodological & Application

Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2,6-diazaspiro[3.4]octan-7-one hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. The unique three-dimensional architecture of the diazaspiro[3.4]octane core offers a strategic advantage in medicinal chemistry by enabling precise vectoral placement of substituents, which can significantly enhance target affinity and selectivity. This document outlines a robust, multi-step synthetic protocol, commencing with the construction of a key Boc-protected lactam intermediate, followed by deprotection and conversion to the final hydrochloride salt. We delve into the causality behind critical experimental choices, provide detailed step-by-step procedures, and offer troubleshooting guidance to ensure reproducible and efficient synthesis. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond the traditional "flatland" of aromatic and heteroaromatic compounds. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds. Their inherent conformational rigidity and three-dimensional nature can lead to improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, when compared to their non-spirocyclic counterparts.

The 2,6-diazaspiro[3.4]octan-7-one framework is of particular interest. It incorporates a strained azetidine ring and a γ-lactam fused in a spirocyclic arrangement. This motif has been successfully employed in the development of potent and selective modulators of various biological targets, including sigma-1 receptors (σ1R), highlighting its potential in the design of novel therapeutics for pain management and other neurological disorders[1]. This guide provides a detailed protocol for the preparation of the hydrochloride salt of this versatile building block, enabling its further elaboration in medicinal chemistry programs.

Retrosynthetic Analysis and Strategy

The synthesis of 2,6-diazaspiro[3.4]octan-7-one hydrochloride is approached via a two-stage strategy. The primary challenge lies in the construction of the spirocyclic core. Our strategy focuses on the synthesis of a key orthogonally protected intermediate, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (3) . This intermediate is commercially available (CAS 1234616-51-3)[2][3][4], offering a direct entry point for late-stage functionalization. However, for completeness and to provide full synthetic accessibility, we propose a plausible pathway for its de novo synthesis.

The final target compound, 2,6-Diazaspiro[3.4]octan-7-one hydrochloride (5) , is then readily obtained through a standard acid-mediated deprotection of the tert-butyloxycarbonyl (Boc) group from intermediate 3 .

Diagram 1: Retrosynthetic Pathway A high-level overview of the synthetic strategy.

G Target 2,6-Diazaspiro[3.4]octan-7-one HCl (5) Intermediate4 2,6-Diazaspiro[3.4]octan-7-one (4) Target->Intermediate4 HCl Salt Formation Intermediate3 tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (3) Intermediate4->Intermediate3 Boc Deprotection Intermediate2 tert-Butyl 3-(cyanomethyl)-3-(tosyloxymethyl)azetidine-1-carboxylate (2) Intermediate3->Intermediate2 Reductive Cyclization / Hydrolysis StartingMaterial tert-Butyl 3-(hydroxymethyl)-3-azetidinecarboxylate (1) Intermediate2->StartingMaterial Tosylation & Cyanation

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the key intermediate and the final target compound.

Materials and Equipment

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by LC-MS.

Reagent/MaterialGradeSupplier Examples
tert-Butyl 3-(hydroxymethyl)-3-azetidinecarboxylate≥95%Sigma-Aldrich, Combi-Blocks
p-Toluenesulfonyl chloride (TsCl)≥98%Sigma-Aldrich, Acros
Sodium cyanide (NaCN)≥97%Sigma-Aldrich, Fisher
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich, Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Acros Organics
Raney Nickel (Ra-Ni)Slurry in waterSigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%J.T. Baker
Hydrochloric acid (HCl)4M solution in dioxaneSigma-Aldrich
Diethyl etherAnhydrous, ≥99.0%Fisher Scientific
PART 1: Synthesis of the Key Intermediate (Compound 3)

This proposed synthesis provides a pathway for researchers who wish to prepare the core scaffold from readily available starting materials.

Step 1a: Tosylation of tert-Butyl 3-(hydroxymethyl)-3-azetidinecarboxylate

  • Rationale: The primary alcohol of the starting material is converted to a better leaving group (tosylate) to facilitate the subsequent nucleophilic substitution with cyanide.

  • To a stirred solution of tert-butyl 3-(hydroxymethyl)-3-azetidinecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 1b: Cyanation to form tert-Butyl 3-(cyanomethyl)-3-(tosyloxymethyl)azetidine-1-carboxylate (2)

  • Rationale: Introduction of the nitrile group, which will be subsequently reduced and cyclized to form the lactam ring.

  • Dissolve the crude tosylate from the previous step in anhydrous dimethyl sulfoxide (DMSO, 0.3 M).

  • Add sodium cyanide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash extensively with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford compound 2 .

Step 1c: Reductive Cyclization to form tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (3)

  • Rationale: The nitrile is reduced to a primary amine in the presence of Raney Nickel, which then undergoes spontaneous intramolecular cyclization to form the stable γ-lactam ring.

  • In a hydrogenation vessel, dissolve compound 2 (1.0 eq) in methanol saturated with ammonia.

  • Carefully add a catalytic amount of Raney Nickel slurry (approx. 50% w/w of the substrate).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is the desired intermediate 3 . If necessary, it can be purified by column chromatography (DCM/Methanol gradient).

PART 2: Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride (5)

This protocol describes the final deprotection and salt formation step, starting from the commercially available or synthesized intermediate 3 .

Diagram 2: Final Deprotection and Salt Formation Workflow A schematic of the final synthetic step.

G cluster_0 Protocol Steps A Dissolve Boc-protected lactam (3) in Dioxane/Ether B Add 4M HCl in Dioxane at 0 °C A->B C Stir at room temperature B->C D Monitor reaction by TLC/LC-MS C->D E Filter the precipitate D->E F Wash with diethyl ether E->F G Dry under vacuum F->G H Obtain final product (5) G->H

Step 2a: Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The acid-labile Boc protecting group is efficiently cleaved using a strong acid like HCl. The resulting free amine is protonated in situ to form the stable and readily handled hydrochloride salt.

  • Suspend tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (3 ) (1.0 eq) in a minimal amount of diethyl ether or 1,4-dioxane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (5.0-10.0 eq) dropwise with stirring.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction for the complete disappearance of the starting material by TLC or LC-MS. A white precipitate will typically form as the reaction proceeds.

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities.

  • Dry the white solid under high vacuum to afford 2,6-Diazaspiro[3.4]octan-7-one hydrochloride (5) in high yield and purity.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Results for Compound 5
¹H NMR Peaks corresponding to the diastereotopic protons of the azetidine and pyrrolidinone rings. The chemical shifts will be downfield due to the ammonium salt.
¹³C NMR Resonances for the spiro-carbon, carbonyl carbon (lactam), and the four distinct methylene carbons of the bicyclic system.
Mass Spec (ESI+) The molecular ion peak for the free base [M+H]⁺ should be observed at m/z = 127.08.
Purity (HPLC) ≥95% purity is expected.

Troubleshooting

IssueProbable CauseSuggested Solution
Incomplete Boc deprotection (Step 2a)Insufficient acid or reaction time.Add additional equivalents of HCl solution. Allow the reaction to stir for a longer duration, monitoring periodically by LC-MS.
Product is an oil or sticky solidResidual solvent or impurities.Triturate the crude product with cold diethyl ether. If it remains oily, dissolve in a minimal amount of methanol and precipitate with ether.
Low yield in cyclization (Step 1c)Inactive catalyst; incomplete reduction.Use fresh, active Raney Nickel. Ensure the system is properly sealed and pressurized. Increase reaction time or H₂ pressure if necessary.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of 2,6-diazaspiro[3.4]octan-7-one hydrochloride, a building block of significant value in contemporary medicinal chemistry. By offering a plausible route for the synthesis of the key Boc-protected intermediate and a robust protocol for its conversion to the final hydrochloride salt, this guide equips researchers with the necessary information to access this important scaffold for the development of next-generation therapeutics.

References

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.

Sources

Detailed Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Analogues: A Modular Approach for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-diazaspiro[3.4]octane scaffold is a key structural motif in modern drug discovery, prized for its inherent three-dimensionality and conformational rigidity.[1] As a bioisosteric replacement for more traditional moieties like piperazine, it offers a pathway to novel chemical space, improved physicochemical properties, and enhanced intellectual property positioning.[2][3] This guide provides a detailed, field-proven protocol for the gram-scale synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane derivative, a versatile building block amenable to diverse functionalization. We delve into the causality behind the chosen synthetic strategy, explain the critical role of orthogonal protecting groups, and present a step-by-step methodology designed for reproducibility and scalability.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In medicinal chemistry, the exploration of structurally diverse compound families is essential for expanding the repertoire of bioactive small molecules.[4][5] Spirocyclic systems, which feature two rings connected by a single common atom, have emerged as "privileged scaffolds." Their rigid, three-dimensional structures provide a defined vectorization for substituents, which can enhance binding affinity and selectivity for biological targets.[6]

The 2,6-diazaspiro[3.4]octane core, containing both an azetidine and a pyrrolidine ring, is particularly valuable. This strained heterocyclic system offers a unique geometric profile compared to flatter, more flexible structures like piperazine.[3] Its incorporation into drug candidates has been shown to improve metabolic stability and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] Recent studies have highlighted the potential of 2,6-diazaspiro[3.4]octane derivatives in developing potent agents against challenging diseases like tuberculosis and malaria.[8][9]

This application note focuses on a robust and scalable synthesis that yields an orthogonally protected version of the scaffold. This protection scheme is critical, as it allows for the selective functionalization of either nitrogen atom, making it an ideal building block for creating diverse compound libraries.[10][11]

Core Synthetic Strategy: A [3+2] Cycloaddition Approach

The most efficient and reliable route to the 2,6-diazaspiro[3.4]octane core leverages a [3+2] cycloaddition reaction to construct the pyrrolidine ring, followed by an intramolecular cyclization to form the azetidine ring.[8][10] This strategy is superior to others as it builds the key quaternary spirocenter early and with high efficiency from commercially available starting materials.

The overall workflow is designed to install two different protecting groups—in this case, a benzyl (Bn) group and a tert-butoxycarbonyl (Boc) group—which can be removed under distinct, non-interfering conditions. This is the essence of an "orthogonal" protecting group strategy.[12]

G cluster_0 Overall Synthetic Workflow A Azetidinone Starting Material B Horner-Wadsworth-Emmons Olefination A->B C α,β-Unsaturated Ester B->C D [3+2] Dipolar Cycloaddition C->D E Pyrrolidine Intermediate D->E F Ester Reduction & Mesylation E->F G Intramolecular Cyclization F->G H N-Boc Protection G->H I Final Orthogonally Protected 2,6-Diazaspiro[3.4]octane H->I

Caption: High-level workflow for the synthesis of the 2,6-diazaspiro[3.4]octane core.

Orthogonal Protection: The Key to Versatility

The primary challenge in synthesizing and utilizing diamine scaffolds is achieving selective functionalization. An orthogonal protection strategy is the most effective solution.[12] In our target molecule, the two nitrogen atoms are protected with a Benzyl (Bn) group and a tert-butoxycarbonyl (Boc) group.

  • Boc Group: This group is acid-labile and can be cleanly removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a non-nucleophilic solvent like dioxane, leaving the benzyl group intact.[10]

  • Benzyl Group: This group is stable to acidic and basic conditions but can be efficiently cleaved via catalytic hydrogenolysis (e.g., using palladium on carbon (Pd/C) and a hydrogen source), which does not affect the Boc group.[13][14]

This differential reactivity allows for precise, stepwise modification of the scaffold, as illustrated below.

G A N-Boc, N'-Bn 2,6-Diazaspiro[3.4]octane B N'-Bn 2,6-Diazaspiro[3.4]octane A->B  TFA or HCl/Dioxane (Acidic Cleavage) C N-Boc 2,6-Diazaspiro[3.4]octane A->C  H₂, Pd/C (Hydrogenolysis)   D Functionalization at N2 B->D  Alkylation, Amidation, etc. E Functionalization at N6 C->E  Alkylation, Amidation, etc.

Caption: Orthogonal deprotection strategy enabling selective functionalization.

Detailed Experimental Protocol

This protocol is adapted from a validated, gram-scale synthesis reported in the literature.[10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: [3+2] Dipolar Cycloaddition This step forms the core pyrrolidine ring. The reaction utilizes an azomethine ylide precursor that reacts with an electron-deficient alkene (methyl acrylate).

  • Reagents: N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq), Methyl acrylate (1.1 eq), Trifluoroacetic acid (TFA, 0.1 eq).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in CH₂Cl₂ at 0 °C, add methyl acrylate.

    • Add TFA dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield methyl 1-benzylpyrrolidine-3-carboxylate .

Step 2: Reduction of the Ester The ester is reduced to a primary alcohol, which will be the leaving group in the subsequent cyclization step.

  • Reagents: Methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq), Lithium aluminum hydride (LiAlH₄, 1.5 eq).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Add a solution of the ester in THF dropwise to a suspension of LiAlH₄ in THF at 0 °C.

    • Stir the mixture at 0 °C for 1 hour.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solids through a pad of Celite and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield (1-benzylpyrrolidin-3-yl)methanol .

Step 3: Mesylation of the Alcohol The primary alcohol is converted into a good leaving group (mesylate) in preparation for the intramolecular cyclization.

  • Reagents: (1-benzylpyrrolidin-3-yl)methanol (1.0 eq), Triethylamine (Et₃N, 1.5 eq), Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the alcohol in CH₂Cl₂ and cool to 0 °C.

    • Add Et₃N followed by the dropwise addition of MsCl.

    • Stir the reaction at 0 °C for 2 hours.

    • Wash the mixture with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is typically used in the next step without further purification.

Step 4: Intramolecular Cyclization & Boc Protection (Two-step, one-pot) This is the key azetidine ring-forming step, followed by protection of the newly formed secondary amine.

  • Reagents: Crude mesylate from Step 3 (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the crude mesylate in MeCN and heat to reflux for 16 hours to facilitate the intramolecular cyclization.

    • Cool the mixture to room temperature and add Boc₂O.

    • Stir for an additional 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography to yield the final product, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate .

Data Presentation: Yields and Characterization

The following table summarizes the typical yields achieved for each step in the synthesis, as reported in the foundational literature.[10] Researchers should expect similar performance when following the protocol carefully.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1[3+2] CycloadditionN-benzyl-N-(methoxymethyl)trimethylsilylamineMethyl 1-benzylpyrrolidine-3-carboxylatecat. TFA, CH₂Cl₂, 0 °C to r.t.90%
2Ester ReductionMethyl 1-benzylpyrrolidine-3-carboxylate(1-Benzylpyrrolidin-3-yl)methanolLiAlH₄, THF, 0 °C85%
3Mesylation(1-Benzylpyrrolidin-3-yl)methanol(1-Benzylpyrrolidin-3-yl)methyl methanesulfonateMsCl, Et₃N, CH₂Cl₂, 0 °C~95% (crude)
4Cyclization & ProtectionMesylate Intermediatetert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylateMeCN, reflux; then Boc₂O, r.t.40% (over 2 steps)
- Overall - Final Product - ~26%

Conclusion

The synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues represents a significant enabling technology for medicinal chemists. The [3+2] cycloaddition strategy outlined here is robust, scalable, and provides access to a highly versatile building block in a good overall yield of ~26%.[10] The ability to selectively deprotect and functionalize either nitrogen atom opens the door to the rapid exploration of chemical space around this valuable spirocyclic core. By providing a detailed protocol and explaining the underlying strategic choices, this guide aims to empower researchers to confidently incorporate this scaffold into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Selvita. Available at: [Link]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal. Available at: [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • ResearchGate. (2024). Synthesis of (A) spiro[3.4]octene derivatives 280 and (B)... ResearchGate. Available at: [Link]

  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Available at: [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]

  • ACS Publications. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]

  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note & Protocols: N-Acylation of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold

In the landscape of modern drug discovery, the pursuit of molecules with enhanced three-dimensionality is paramount for achieving superior efficacy, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds have emerged as privileged structures, offering a rigid, well-defined exit vector for substituents that can optimally probe the binding pockets of biological targets.[1] The 2,6-diazaspiro[3.4]octane framework, in particular, is a versatile building block found in a variety of biologically active compounds.[2] Its unique conformational rigidity and sp³-rich character make it an attractive alternative to traditional flat, aromatic rings.

Recent research has highlighted the potential of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent antagonists for the sigma-1 receptor (σ1R), a target of significant interest for pain management and the mitigation of opioid tolerance.[3][4] The lactam-containing spirocycle provides a robust core for chemical elaboration. The most direct and versatile method for generating chemical diversity from this core is the N-acylation of its secondary amine.

This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the reaction conditions for the N-acylation of 2,6-diazaspiro[3.4]octan-7-one, explains the chemical rationale behind protocol choices, and delivers a field-tested, step-by-step protocol for reliable synthesis.

Core Mechanistic Principles: Selective N-Acylation

The 2,6-diazaspiro[3.4]octan-7-one structure contains two distinct nitrogen atoms: a secondary amine at the N2 position and an amide (lactam) nitrogen at the N6 position. The N6 nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than the N2 secondary amine. Consequently, acylation reactions proceed with high regioselectivity at the N2 position.

The fundamental reaction involves the nucleophilic attack of the N2 amine onto an electrophilic acyl source. The choice of acyl source and reaction conditions dictates the efficiency and cleanliness of the transformation. Common acylating agents include:

  • Acyl Halides & Anhydrides: Highly electrophilic reagents that react rapidly, often exothermically.

  • Carboxylic Acids: Require activation with a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea) in situ.

A base is almost always required to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride or a carboxylic acid from an anhydride) or to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.

Spiro 2,6-Diazaspiro[3.4]octan-7-one (Nucleophile) Intermediate Tetrahedral Intermediate Spiro->Intermediate Nucleophilic Attack Acyl R-CO-L (Acylating Agent) L = Cl, OCOR, Activated Ester Acyl->Intermediate Base Base (e.g., DIPEA, TEA) Base->Spiro Activates Amine (optional) Solvent Aprotic Solvent (e.g., DCM, DMF) Product N-Acylated Product Byproduct H-Base⁺ L⁻ (Byproduct Salt) Intermediate->Product L⁻ Elimination Intermediate->Byproduct

Caption: General Mechanism of N-Acylation.

Comparative Analysis of Reaction Conditions

The selection of reagents is critical for a successful N-acylation. The optimal choice depends on the stability of the acylating agent, the desired reaction rate, and the scale of the synthesis. Below is a summary of common conditions, synthesized from established protocols for related heterocyclic systems.[2][3][5]

EntryAcylating AgentCoupling System / AdditiveBase (Equivalents)SolventTemp. (°C)Key Considerations
1Acyl Chloride (R-COCl)NoneDIPEA or TEA (1.5-2.0)DCM0 to RTFast and efficient. Requires careful temperature control to minimize side reactions.
2Acid Anhydride ((RCO)₂O)NoneDIPEA or TEA (1.1-1.5)DCM/THFRTGenerally cleaner than acyl chlorides. Byproduct is a carboxylic acid.
3Carboxylic Acid (R-COOH)EDC / HOBtDIPEA (2.0-3.0)DMFRTHighly versatile and mild. EDC/HOBt system minimizes racemization for chiral acids.[3]
4Carboxylic Acid (R-COOH)HATU / HOAtDIPEA or 2,6-Lutidine (2.0-3.0)DMF/MeCNRTVery powerful coupling agent, suitable for sterically hindered amines or deactivated acids.
5Carboxylic Acid (R-COOH)T3P® (Propylphosphonic Anhydride)Pyridine or DIPEA (3.0)EtOAc/DCMRTEffective for large-scale synthesis; byproducts are water-soluble for easy removal.

Field-Proven Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol details a robust and widely applicable method for the N-acylation of 2,6-diazaspiro[3.4]octan-7-one using a standard carboxylic acid. The procedure is designed to be self-validating through clear steps and checkpoints.

Materials and Reagents
  • 2,6-Diazaspiro[3.4]octan-7-one (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology
  • Carboxylic Acid Activation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

    • Add DIPEA (3.0 eq) to the mixture.

    • Stir the solution at room temperature for 20-30 minutes. This period allows for the formation of the HOBt active ester.

  • Amine Addition and Coupling:

    • In a separate flask, dissolve 2,6-diazaspiro[3.4]octan-7-one (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HOBt.

      • Water (1x).

      • Brine (1x) to facilitate phase separation.

    • Causality Note: The basic washes neutralize the reaction medium and remove acidic components, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-acylated product.

Caption: Experimental Workflow for Amide Coupling.

Troubleshooting Guide

Observed ProblemPotential CauseSuggested Solution
Low or No Product Formation 1. Inactive coupling reagents (hydrolyzed EDC or HOBt).2. Insufficient base.3. Sterically hindered reactants.1. Use fresh, high-quality coupling reagents.2. Ensure correct stoichiometry of the base.3. Switch to a more powerful coupling agent like HATU. Increase reaction temperature or time.
Unreacted Starting Amine 1. Insufficient amount of acylating agent.2. Incomplete activation of the carboxylic acid.1. Use a slight excess (1.1-1.2 eq) of the acylating agent.2. Increase the activation time before adding the amine.
Formation of Side Products 1. Reaction temperature too high (especially with acyl chlorides).2. Racemization of chiral centers.3. Dimerization of the activated ester.1. For highly reactive acylating agents, run the reaction at 0 °C.2. Ensure HOBt or HOAt is used with carbodiimide coupling.3. Add the amine promptly after the activation period.
Difficult Purification 1. DMF is present in the crude product.2. Byproducts from coupling reagents (e.g., DCU if DCC is used).1. Perform a thorough aqueous work-up, washing multiple times with water/brine to remove DMF.2. If using DCC, filter the DCU precipitate before work-up. EDC byproducts are water-soluble.

Conclusion

The N-acylation of 2,6-diazaspiro[3.4]octan-7-one is a reliable and highly versatile transformation for the synthesis of novel chemical entities for drug discovery. By understanding the core mechanistic principles and carefully selecting the appropriate acylating agent, base, and solvent, researchers can efficiently generate diverse libraries of compounds built around this valuable spirocyclic core. The detailed protocol provided herein offers a robust starting point for these synthetic efforts, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

  • 2,6-diazaspiro[3.4]octan-7-one - PubChemLite. PubChem. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health (NIH). [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]

  • N-Acylation in combinatorial chemistry. Arkat USA. [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. National Institutes of Health (NIH). [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. ResearchGate. [Link]

  • SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. HETEROCYCLES. [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]

Sources

Application Notes and Protocols: Leveraging 2,6-Diazaspiro[3.4]octan-7-one for Solid-Phase Synthesis of Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. There is a growing emphasis on moving away from flat, two-dimensional molecules towards more three-dimensional structures that can better mimic natural products and interact with complex biological targets.[1] Spirocyclic scaffolds, characterized by a single atom shared between two rings, have emerged as privileged structures in this endeavor. Their inherent rigidity and well-defined three-dimensional geometry offer a unique platform for the precise spatial arrangement of functional groups, leading to improved target affinity and selectivity.

The 2,6-diazaspiro[3.4]octan-7-one core is a particularly attractive building block for the construction of diverse chemical libraries. This scaffold combines the structural features of a spirocyclic system with a lactam functionality and two addressable nitrogen atoms, providing multiple points for diversification. Its derivatives have shown promise as potent antagonists for the sigma-1 receptor, a target relevant for pain management, highlighting the therapeutic potential of this molecular framework.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,6-diazaspiro[3.4]octan-7-one in solid-phase synthesis to generate libraries of novel compounds for drug discovery.

The Strategic Advantage of Solid-Phase Synthesis

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the construction of large and diverse chemical libraries.[4] By anchoring the core scaffold to an insoluble polymeric support, excess reagents and by-products can be easily removed by simple filtration and washing steps, streamlining the purification process and enabling the automation of repetitive synthetic operations.[5] This methodology is particularly well-suited for the elaboration of complex scaffolds like 2,6-diazaspiro[3.4]octan-7-one, where multiple diversification steps are desired.

Core Principles: Orthogonal Protection Strategy

A cornerstone of successful solid-phase synthesis is the implementation of an orthogonal protection strategy. This involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective functionalization of different reactive sites on the scaffold.[6] For the 2,6-diazaspiro[3.4]octan-7-one scaffold, the two nitrogen atoms (N2 and N6) must be protected with groups that can be selectively removed without affecting each other or the linkage to the solid support.

A proposed and highly effective orthogonal protection scheme involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. This combination is widely used in solid-phase peptide synthesis and can be readily adapted for scaffold diversification.[7]

Experimental Workflow: Solid-Phase Synthesis of a Diversified 2,6-Diazaspiro[3.4]octan-7-one Library

The following sections outline a detailed, step-by-step protocol for the solid-phase synthesis of a chemical library based on the 2,6-diazaspiro[3.4]octan-7-one scaffold.

Part 1: Preparation of the Orthogonally Protected Scaffold

Prior to solid-phase synthesis, the 2,6-diazaspiro[3.4]octan-7-one scaffold must be prepared with orthogonal protecting groups. A plausible synthetic route, adapted from solution-phase methodologies, would yield N2-Boc-N6-Fmoc-2,6-diazaspiro[3.4]octan-7-one. This key intermediate allows for the selective deprotection of the N6 position for attachment to the resin, followed by selective deprotection of the N2 position for further diversification.

Part 2: Immobilization of the Scaffold onto the Solid Support

The choice of resin and linker is critical for the success of the solid-phase synthesis. A rink amide resin is a suitable choice as it allows for the cleavage of the final products as carboxamides, a common functional group in bioactive molecules. The attachment of the scaffold to the resin proceeds via the N6-amine after removal of the Fmoc group.

Protocol 1: Scaffold Immobilization

  • Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Scaffold Coupling:

    • Dissolve N2-Boc-N6-Fmoc-2,6-diazaspiro[3.4]octan-7-one (3 equivalents) in DMF.

    • Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 3 eq.) and a base like N,N-diisopropylethylamine (DIPEA, 6 eq.).

    • Add the activated scaffold solution to the deprotected resin and agitate at room temperature for 12-24 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.

G Resin Rink Amide Resin (Fmoc-protected) Deprotected_Resin Deprotected Resin Resin->Deprotected_Resin 20% Piperidine/DMF Immobilized_Scaffold Resin-Bound Scaffold Deprotected_Resin->Immobilized_Scaffold BOP, DIPEA, DMF Scaffold N2-Boc-N6-Fmoc Scaffold Scaffold->Immobilized_Scaffold

Caption: Immobilization of the scaffold onto the solid support.

Part 3: Diversification of the Scaffold

With the scaffold successfully anchored to the resin, the next stage involves the sequential deprotection and functionalization of the two nitrogen atoms.

Protocol 2: First Diversification at N6 (Fmoc Removal)

  • Fmoc Deprotection: Treat the resin-bound scaffold with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N6 position.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Acylation/Alkylation:

    • Acylation: Couple a desired carboxylic acid (R1-COOH) using a standard coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in DMF.

    • Sulfonylation: React with a sulfonyl chloride (R1-SO2Cl) in the presence of a base.

    • Reductive Amination: React with an aldehyde or ketone (R1-CHO or R1-C(O)-R2) in the presence of a reducing agent like sodium triacetoxyborohydride.

Protocol 3: Second Diversification at N2 (Boc Removal)

  • Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% TFA) for 30 minutes to remove the Boc group from the N2 position.

  • Washing: Wash the resin with DCM, neutralize with a 10% solution of DIPEA in DMF, and wash again with DMF.

  • Acylation/Alkylation: Perform a second diversification reaction at the now-free N2 position using a different set of building blocks (R2-X) following the procedures outlined in Protocol 2.

G Start Resin-Bound Scaffold (N2-Boc, N6-Fmoc) Step1 Fmoc Deprotection (20% Piperidine/DMF) Start->Step1 Step2 First Diversification (N6) + R1-X Step1->Step2 Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Step4 Second Diversification (N2) + R2-X Step3->Step4 Final Fully Diversified Resin-Bound Product Step4->Final

Caption: Workflow for the orthogonal diversification of the scaffold.

Part 4: Cleavage and Purification

The final step is the cleavage of the diversified molecules from the solid support. The choice of cleavage cocktail depends on the nature of the protecting groups used on the side chains of the building blocks.

Protocol 4: Cleavage from the Resin

  • Resin Preparation: Wash the fully diversified resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing a high percentage of TFA. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to trap reactive cations generated during cleavage.[8]

  • Product Isolation: After 2-4 hours of agitation at room temperature, filter the resin and collect the filtrate.

  • Purification: Concentrate the filtrate and precipitate the crude product by adding cold diethyl ether. The final product can be purified by preparative high-performance liquid chromatography (HPLC).

Data Presentation: A Representative Library

The following table illustrates a hypothetical set of building blocks that could be used to generate a small, focused library using the described protocols.

Position Building Block (R-X) Reaction Type
R1 (N6) 4-Chlorobenzoic acidAcylation
3-Methoxybenzoyl chlorideAcylation
Benzenesulfonyl chlorideSulfonylation
R2 (N2) Acetic anhydrideAcylation
PropionaldehydeReductive Amination
Cyclohexanecarboxylic acidAcylation

Trustworthiness and Validation

Each protocol described is based on well-established and validated procedures in solid-phase organic synthesis and peptide chemistry.[1][8] The success of each step can be monitored using qualitative tests such as the Kaiser test for free amines. The final products should be characterized by standard analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to confirm their identity and purity.

Conclusion and Future Perspectives of the 2,6-diazaspiro[3.4]octan-7-one scaffold in solid-phase synthesis opens up exciting avenues for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the efficient construction of diverse chemical libraries based on this promising molecular architecture. By leveraging the power of combinatorial chemistry and solid-phase synthesis, researchers can rapidly explore the chemical space around this scaffold and identify new lead compounds for a wide range of biological targets.

References

  • Albericio, F., & Giraud, M. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(4), 63. [Link]

  • Albericio, F., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(16), 4987. [Link]

  • Al-Qadhi, B. (2018). Combinatorial Chemistry. ResearchGate. [Link]

  • Barlos, K., & Gatos, D. (2012). Linker Strategies In Solid-Phase Organic Synthesis. Semantic Scholar. [Link]

  • Burkhard, J. A., et al. (2012). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • García-Ramos, Y., & Albericio, F. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 27(19), 6523. [Link]

  • JoVE. (2023). Solid-Phase Synthesis of [4.4] Spirocyclic Oximes | Protocol Preview. YouTube. [Link]

  • Li, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 16(1), 10–14. [Link]

  • Smith, A. B., & Medda, F. (2017). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185–214. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Yan, B. (2002). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. NIH. [Link]

Sources

The Rising Prominence of 2,6-Diazaspiro[3.4]octan-7-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical scaffolds that offer three-dimensionality and novel intellectual property landscapes has brought spirocyclic systems to the forefront of modern medicinal chemistry. Among these, the 2,6-diazaspiro[3.4]octan-7-one core has emerged as a privileged substructure, demonstrating significant potential across a range of therapeutic areas. Its inherent rigidity, coupled with the strategic placement of nitrogen atoms and a lactam functionality, provides a versatile framework for the design of potent and selective modulators of challenging biological targets. This guide provides an in-depth exploration of the applications of the 2,6-diazaspiro[3.4]octan-7-one scaffold, complete with detailed synthetic and biological protocols to empower researchers in their drug discovery endeavors.

The Architectural Advantage of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold

The 2,6-diazaspiro[3.4]octan-7-one framework presents a unique amalgamation of structural features that are highly desirable in medicinal chemistry. The spirocyclic nature of the molecule imparts a rigid, three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for target proteins by minimizing the entropic penalty upon binding. The presence of two nitrogen atoms at positions 2 and 6 offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the integrated β-lactam or γ-lactam moiety can act as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions within a target's active site.

Therapeutic Applications: From Central Nervous System Disorders to Infectious Diseases

The versatility of the 2,6-diazaspiro[3.4]octan-7-one scaffold is underscored by its application in a diverse array of therapeutic areas. The following sections will delve into specific examples, providing both the rationale for its use and detailed protocols for its evaluation.

Central Nervous System (CNS) Disorders: Targeting the Sigma-1 Receptor for Pain Management

A significant breakthrough in the application of the 2,6-diazaspiro[3.4]octan-7-one scaffold has been in the development of potent and selective sigma-1 receptor (σ1R) antagonists. The σ1R is a unique intracellular chaperone protein implicated in a variety of neurological conditions, including neuropathic pain. Antagonism of σ1R has been shown to potentiate the analgesic effects of opioids and mitigate the development of tolerance, a major limiting factor in chronic pain management.[1][2]

Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been designed to fit the binding pocket of the σ1R, leading to compounds that not only exhibit high affinity for the receptor but also demonstrate significant efficacy in preclinical models of pain.[2]

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from established methods for determining the binding affinity of novel compounds for the σ1R.[3][4]

Objective: To determine the inhibitory constant (Ki) of a test compound for the human sigma-1 receptor.

Materials:

  • HEK-293 cells stably expressing the human sigma-1 receptor

  • [³H]-(+)-pentazocine (radioligand)

  • Test compound

  • Haloperidol (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • 96-well microplates

  • Filter mats

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK-293 cells expressing σ1R in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add [³H]-(+)-pentazocine to a final concentration of ~1 nM.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vivo Hot Plate Test for Analgesic Efficacy

The hot plate test is a standard method for assessing the central analgesic activity of a compound.[5]

Objective: To evaluate the ability of a test compound to increase the pain threshold in response to a thermal stimulus.

Materials:

  • Male ICR mice (20-25 g)

  • Test compound

  • Morphine (positive control)

  • Vehicle (e.g., saline, DMSO)

  • Hot plate apparatus (maintained at 55 ± 0.5°C)

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour before testing.

  • Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound, morphine, or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the latency to the nociceptive response.

  • Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each group and compare the results to the vehicle control.

Infectious Diseases: A New Frontier in Antitubercular and Antimalarial Drug Discovery

The unique structural attributes of the 2,6-diazaspiro[3.4]octane scaffold have also been leveraged in the development of novel anti-infective agents.

Antitubercular Activity: Researchers have synthesized a series of 2,6-diazaspiro[3.4]octane derivatives that exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] These compounds often incorporate a nitrofuran moiety, which is a known pharmacophore in antitubercular drugs. The spirocyclic core is thought to enhance the drug-like properties of these molecules, leading to improved efficacy and potentially better safety profiles.

Antimalarial Activity: A novel series of diazaspiro[3.4]octanes has been identified with activity against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum.[7][8] This multi-stage activity is highly desirable in an antimalarial drug, as it can both treat the acute symptoms of the disease and prevent its transmission.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis

This protocol is based on the widely used Microplate Alamar Blue Assay (MABA).[1]

Objective: To determine the minimum concentration of a test compound required to inhibit the growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compound

  • Isoniazid (positive control)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the culture to a McFarland standard of 1.0.

  • Serial Dilution: Serially dilute the test compound and isoniazid in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Result Interpretation: A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for General Antibacterial Screening

This is a general protocol for determining the MIC of a compound against a panel of bacteria using the broth microdilution method.[9][10]

Objective: To assess the broad-spectrum antibacterial activity of a test compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Grow the bacterial strains in MHB overnight. Dilute the cultures to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound and the standard antibiotic in a 96-well plate containing MHB.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Oncology: Targeting Cell Cycle Progression

The 2,6-diazaspiro[3.4]octane scaffold has also found application in the development of inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and established targets in oncology. Specifically, derivatives have been shown to modulate the activity of the Cyclin E1-CDK2 complex.

Protocol 5: In Vitro Cyclin E1-CDK2 Kinase Assay

This protocol outlines a method to assess the inhibitory activity of a compound against the Cyclin E1-CDK2 complex.[4]

Objective: To determine the IC50 of a test compound against Cyclin E1-CDK2.

Materials:

  • Recombinant human Cyclin E1-CDK2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., Histone H1)

  • Test compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, the Cyclin E1-CDK2 enzyme, and the substrate in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Synthesis of the 2,6-Diazaspiro[3.4]octan-7-one Core

Proposed Synthetic Pathway

G A 1-Boc-azetidine-3-carboxylic acid B Intermediate 1 A->B Amide coupling C Intermediate 2 B->C Dieckmann condensation D N-Boc-2,6-diazaspiro[3.4]octan-7-one C->D Decarboxylation E 2,6-Diazaspiro[3.4]octan-7-one D->E Boc deprotection

Caption: Proposed synthetic pathway to 2,6-diazaspiro[3.4]octan-7-one.

Protocol 6: Representative Synthesis of N-Boc-2,6-diazaspiro[3.4]octan-7-one

Step 1: Amide Coupling

  • To a solution of 1-Boc-azetidine-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add a suitable amine, such as the methyl ester of glycine, and stir the reaction at room temperature until completion.

  • Work up the reaction and purify the product by column chromatography to yield the corresponding amide.

Step 2: Dieckmann Condensation

  • Treat the amide from Step 1 with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to effect an intramolecular Dieckmann condensation.

  • Acidify the reaction mixture to yield the β-keto ester intermediate.

Step 3: Decarboxylation

  • Heat the β-keto ester from Step 2 in the presence of an acid (e.g., aqueous HCl) to promote decarboxylation, affording N-Boc-2,6-diazaspiro[3.4]octan-7-one.

  • Purify the product by column chromatography.

Step 4: Boc Deprotection

  • Treat the N-Boc-protected compound with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

  • Neutralize the reaction and isolate the final product, 2,6-diazaspiro[3.4]octan-7-one.

Data Summary

The following table provides a template for summarizing key data for novel 2,6-diazaspiro[3.4]octan-7-one derivatives.

Compound IDTargetIC50/Ki (nM)In Vivo ModelEfficacy
Example 1 Sigma-1 Receptor10Mouse Hot Plate50% MPE at 10 mg/kg
Example 2 M. tuberculosis500--
Example 3 Cyclin E1-CDK275--

Conclusion

The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its unique structural features have enabled the development of promising lead compounds in diverse therapeutic areas, including CNS disorders, infectious diseases, and oncology. The detailed protocols provided in this guide are intended to facilitate the exploration of this exciting chemical space and accelerate the discovery of novel therapeutics based on this privileged scaffold. As synthetic methodologies continue to evolve, the accessibility and utility of 2,6-diazaspiro[3.4]octan-7-one and its derivatives are poised to expand, further solidifying its importance in the drug discovery landscape.

References

  • (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1–1.34.21. [Link]

  • (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinE1 Kinase Assay Kit. [Link]

  • Lukin, A. Y., Komarova, K. V., Vinogradova, L. I., Zhuravlev, M. V., Deniskin, D. V., Poliakova, A. V., ... & Krasavin, M. Y. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • Wang, Y. X., Gao, J., & Zhang, Y. (2018). S-nitrosoglutathione reductase alleviates morphine analgesic tolerance by restricting PKCα S-nitrosation. Theranostics, 8(12), 3246–3260. [Link]

  • Annand, J. R., Taylor, D., DeRyckere, D., Scheele, S., Hanna, C., Ang, K. H., ... & Chibale, K. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2185–2201. [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • ResearchGate. (n.d.). Comparison of functional effects of 2,6-diazaspiro[3.4]octane and.... [Link]

  • Annand, J. R., Taylor, D., DeRyckere, D., Scheele, S., Hanna, C., Ang, K. H., ... & Chibale, K. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2185–2201. [Link]

  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Tetrahedron Letters, 50(17), 1961-1963. [Link]

  • ResearchGate. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1495-1498. [Link]

  • Fu, K., Xu, W. T., Yang, R., Fu, W., Wang, Y., Zhang, Y., ... & Xiong, B. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

Sources

Application Notes & Protocols: 2,6-Diazaspiro[3.4]octan-7-one Derivatives for Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: The Rationale for Targeting the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is not an opioid receptor, a historical misclassification that has since been clarified.[2] The σ1R plays a crucial role in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[3][4] Its involvement in numerous pathophysiological processes has rendered it a compelling target for therapeutic intervention in a range of disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1][2]

Sigma-1 receptor antagonists, in particular, have garnered significant interest. They have been shown to potentiate the analgesic effects of opioids and rescue analgesic tolerance, suggesting a synergistic approach to pain management that could reduce opioid dosage and associated side effects.[5] The development of potent and selective σ1R antagonists is therefore a key objective in modern medicinal chemistry. The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a promising structural motif for the design of such antagonists.[5] This guide provides a comprehensive overview of the synthesis, characterization, and in vivo evaluation of this novel class of compounds.

Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Derivatives: A Modular Approach

The synthesis of 2,6-diazaspiro[3.4]octan-7-one derivatives is typically achieved through a multi-step sequence that allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR). The spirocyclic core provides a rigid three-dimensional framework, which can enhance binding affinity and selectivity.[6]

General Synthetic Workflow

The synthetic strategy often involves the construction of the spirocyclic core, followed by functionalization of the nitrogen atoms. This modular approach allows for the late-stage introduction of various chemical moieties to fine-tune the pharmacological properties of the final compounds.

G A Starting Materials (e.g., Substituted anilines, cyclic ketones) B Formation of Spirocyclic Intermediate A->B Multistep Sequence C Protection/Deprotection Steps B->C Orthogonal Protecting Groups D Functionalization of N1 Position C->D Alkylation/ Amidation E Functionalization of N6 Position D->E Reductive Amination F Final Compound (2,6-Diazaspiro[3.4]octan-7-one derivative) E->F Purification

Caption: General synthetic workflow for 2,6-diazaspiro[3.4]octan-7-one derivatives.

Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a key intermediate, which can then be further functionalized.

Step 1: Synthesis of the Spirocyclic Amide

  • To a solution of a suitable starting amine in an appropriate solvent (e.g., dichloromethane), add a cyclic anhydride and a coupling reagent (e.g., DCC).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired spirocyclic amide.

Step 2: Reduction of the Amide

  • To a solution of the spirocyclic amide in an anhydrous solvent (e.g., THF), add a reducing agent (e.g., LiAlH4) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the spirocyclic amine.

Step 3: N-Functionalization

  • To a solution of the spirocyclic amine in a suitable solvent (e.g., methanol), add the desired aldehyde or ketone and a reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction at room temperature for 8-12 hours.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Expert Insight: The choice of protecting groups for the nitrogen atoms is critical to allow for selective functionalization. Orthogonal protecting groups, such as Boc and Cbz, are often employed.

In Vitro Characterization: Assessing Sigma-1 Receptor Binding and Function

Sigma-1 Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for the σ1R.[7]

Materials:

  • Guinea pig brain membrane homogenate (as a source of σ1R)

  • [³H]-(+)-Pentazocine (radioligand)[7]

  • Test compounds (2,6-diazaspiro[3.4]octan-7-one derivatives)

  • Haloperidol (for non-specific binding determination)[8]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Workflow:

G A Prepare Reagents: Membrane homogenate, [³H]-(+)-Pentazocine, Test compounds, Haloperidol B Incubate: Combine reagents in 96-well plate (Total, Non-specific, and Competitive Binding wells) A->B Pipetting C Terminate Assay: Rapid filtration through glass fiber filters B->C 90 min at 37°C D Wash Filters: Remove unbound radioligand C->D Using ice-cold buffer E Measure Radioactivity: Add scintillation cocktail and count in liquid scintillation counter D->E F Data Analysis: Calculate specific binding, IC50, and Ki values E->F Non-linear regression

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, set up the following in triplicate:

    • Total binding: Membrane homogenate, [³H]-(+)-Pentazocine, and assay buffer.

    • Non-specific binding: Membrane homogenate, [³H]-(+)-Pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

    • Competitive binding: Membrane homogenate, [³H]-(+)-Pentazocine, and varying concentrations of the test compound.

  • Incubate the plate at 37°C for 90 minutes.[7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Sigma-1 Receptor Binding Affinity
Compound IDR1 SubstituentR2 Substituentσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
32a BenzylMethyl5.2850163
32b 4-FluorobenzylMethyl2.1920438
32c CyclohexylEthyl15.8>1000>63
E-52862 (Reference)(Reference)3.515043

This is a representative data table. Actual values will vary based on the specific derivatives synthesized.

Functional Antagonism Assay

To confirm that high-affinity binders are indeed antagonists, a functional assay is necessary. A common method is to measure the ability of the compound to block the effect of a known σ1R agonist on ion channel activity or intracellular calcium mobilization.[9]

Expert Insight: It is crucial to determine the selectivity of the compounds against the sigma-2 receptor (σ2R) and other relevant off-targets to ensure a clean pharmacological profile.

In Vivo Evaluation: Assessing Therapeutic Potential

The therapeutic potential of promising 2,6-diazaspiro[3.4]octan-7-one derivatives is evaluated in animal models of human diseases. For σ1R antagonists, models of neuropathic pain are particularly relevant.[10][11]

Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

  • Loosely ligate the sciatic nerve with four chromic gut sutures.

  • Close the incision with sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing.

Behavioral Testing (Mechanical Allodynia):

  • Place the rats in individual Plexiglas chambers on an elevated wire mesh floor.

  • Allow the animals to acclimate for at least 30 minutes.

  • Apply a series of von Frey filaments with increasing bending force to the plantar surface of the hind paw.

  • Determine the paw withdrawal threshold (the lowest force that elicits a brisk withdrawal response).

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Measure the paw withdrawal threshold at various time points after drug administration.

  • An increase in the paw withdrawal threshold indicates an antiallodynic effect.

Expert Insight: It is important to include a positive control group (e.g., a known analgesic for neuropathic pain like gabapentin) to validate the experimental model.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,6-diazaspiro[3.4]octan-7-one scaffold has revealed key structural features that govern σ1R affinity and selectivity.[5]

  • Substituents on the Aromatic Ring: Electron-withdrawing groups, such as fluorine, on the benzyl substituent at the N1 position can enhance σ1R affinity.

  • N6-Alkyl Group: The size and nature of the alkyl group at the N6 position can influence both affinity and selectivity.

  • Stereochemistry: The stereochemistry of the spirocyclic core can have a significant impact on binding affinity.[13]

Downstream Signaling and Mechanism of Action

Sigma-1 receptor antagonists are thought to exert their therapeutic effects by modulating various downstream signaling pathways. The σ1R can interact with and regulate the function of several proteins, including ion channels and G protein-coupled receptors.[3] By antagonizing the σ1R, these compounds can prevent the potentiation of N-methyl-D-aspartate (NMDA) receptor activity, which is implicated in the development and maintenance of neuropathic pain.

Caption: Proposed mechanism of action for σ1R antagonists in neuropathic pain.

Conclusion and Future Directions

The 2,6-diazaspiro[3.4]octan-7-one scaffold is a valuable platform for the development of potent and selective σ1R antagonists. The modular synthesis allows for extensive SAR exploration, and the resulting compounds have shown promising activity in preclinical models of neuropathic pain. Future research will focus on optimizing the pharmacokinetic properties of these derivatives to identify clinical candidates for the treatment of pain and other neurological disorders.

References

  • Diastereoselective synthesis and structure-affinity relationships of σ1 receptor ligands with spirocyclic scaffold. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. (2020). Organic & Biomolecular Chemistry, 18(43), 8846-8861. [Link]

  • The sigma-1 receptor: roles in neuronal plasticity and disease. (2014). CNS & Neurological Disorders - Drug Targets, 13(10), 1715-1722. [Link]

  • Sigma-1 receptor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • The Pharmacology of Sigma-1 Receptors. (2009). Pharmacology & Therapeutics, 124(2), 195-206. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences, 24(13), 11046. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2023). Frontiers in Pharmacology, 14, 1249651. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2010). Current Protocols in Pharmacology, Chapter 1, Unit1.21. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology, 11, 237. [Link]

  • Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? (2018). Future Medicinal Chemistry, 10(2), 225-242. [Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. (2023). ACS Pharmacology & Translational Science, 6(8), 1238-1251. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2015). Organic Letters, 17(13), 3294-3297. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). International Journal of Molecular Sciences, 22(15), 8171. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). Organic Letters, 13(22), 6134-6137. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2014). Organic & Biomolecular Chemistry, 12(45), 9078-9081. [Link]

  • Neuropathic pain clinical trials: factors associated with decreases in estimated drug efficacy. (2018). Pain, 159(10), 2095-2101. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Potential novel therapeutic strategies for neuropathic pain. (2023). Frontiers in Pharmacology, 14, 1159817. [Link]

  • Treatment of Neuropathic Pain. (2007). In Mechanisms of Vascular Disease: A Reference Book for Vascular Specialists. University of Adelaide Press. [Link]

  • Combination Therapy for Neuropathic Pain: A Review of Recent Evidence. (2021). Pharmaceutics, 13(8), 1238. [Link]

Sources

The Strategic Role of 2,6-Diazaspiro[3.4]octan-7-one in the Synthesis of Next-Generation KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting KRAS

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been one of the most sought-after yet elusive targets in oncology. As a member of the RAS family of small GTPases, KRAS functions as a critical molecular switch, regulating downstream signaling pathways that control cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene, which lock the protein in a constitutively active, GTP-bound state, are among the most common drivers of human cancers, appearing in approximately 25-30% of all human tumors, with high prevalence in pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[3] The G12C mutation, where glycine at position 12 is substituted with cysteine, is particularly common in NSCLC.[4]

The smooth, pocket-less surface of the KRAS protein and its picomolar affinity for GTP made it notoriously "undruggable" for years.[2][5] A breakthrough occurred with the discovery of a novel allosteric pocket, known as the Switch-II pocket, which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[6][7] This enabled the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue, trapping the protein in its inactive conformation.[5][7] Adagrasib (MRTX849) is a leading example of such a potent, selective, and orally bioavailable covalent inhibitor that has shown significant clinical activity.[4][6][8][9] A critical, yet often overlooked, component in the molecular architecture of Adagrasib and related inhibitors is the 2,6-Diazaspiro[3.4]octan-7-one scaffold. This application note will elucidate the strategic importance of this building block, its impact on drug properties, and provide a detailed protocol for its incorporation in the synthesis of KRAS G12C inhibitors.

Part 1: The Strategic Value of the Spirocyclic Scaffold

The choice of a chemical scaffold in drug design is paramount. It dictates the three-dimensional arrangement of pharmacophoric elements and profoundly influences the compound's potency, selectivity, and pharmacokinetic (ADME) properties. Spirocycles, which feature two rings connected by a single common atom, have gained significant traction in medicinal chemistry due to their inherent three-dimensionality.[10][11][12]

The 2,6-diazaspiro[3.4]octan-7-one moiety in Adagrasib is not merely a linker; it is a carefully selected component that confers several advantages:

  • Structural Rigidity and Conformational Pre-organization: The spirocyclic system introduces rigidity, reducing the number of rotatable bonds compared to linear or monocyclic linkers.[11] This conformational constraint helps to pre-organize the molecule into a bioactive conformation for optimal binding to the Switch-II pocket of KRAS G12C, minimizing the entropic penalty upon binding and thereby enhancing potency.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds can improve key physicochemical properties.[11][12] By moving away from "flatland" aromatic structures, spirocycles can increase aqueous solubility and modulate lipophilicity (LogP), which are critical for achieving good oral bioavailability and a favorable pharmacokinetic profile.[9][11] Adagrasib, for instance, exhibits a long half-life of approximately 24 hours and extensive tissue distribution, properties to which the spirocyclic core likely contributes.[9]

  • Vectorial Exit Points for SAR Exploration: The spirocyclic scaffold provides distinct, three-dimensional exit vectors for attaching other key fragments of the inhibitor. In Adagrasib, it serves as the anchor point connecting the piperazine moiety (which carries the covalent acrylamide "warhead") to the main tetrahydropyridopyrimidine core. This defined geometry is crucial for positioning the acrylamide to react precisely with the target Cys12 residue.

  • Novelty and Patentability: The use of unique, sp³-rich scaffolds like 2,6-diazaspiro[3.4]octan-7-one provides access to novel chemical space, allowing for the development of proprietary compounds with distinct intellectual property profiles.

Part 2: Synthesis and Integration Protocol

The synthesis of Adagrasib involves the sequential and highly controlled assembly of several key building blocks onto a central core. The 2,6-diazaspiro[3.4]octan-7-one is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is a representative synthesis adapted from published literature.[8][13][14]

Experimental Protocol: Integration of the Spirocyclic Moiety

Objective: To couple the 2,6-Diazaspiro[3.4]octan-7-one building block with the chlorinated tetrahydropyridopyrimidine core.

Reaction Scheme:

Adagrasib_Spirocycle_Coupling cluster_reactants Reactants & Conditions Core Tetrahydropyridopyrimidine Core (with leaving group at C4) Coupled_Product Coupled Intermediate Core->Coupled_Product S_NAr Reaction Spirocycle 2,6-Diazaspiro[3.4]octan-7-one (as HCl salt) Spirocycle->Coupled_Product Base DIPEA (or other hindered base) Solvent DMSO (or NMP, DMAc) Adagrasib Adagrasib (after further steps) Coupled_Product->Adagrasib Further Synthetic Steps KRAS_Signaling_Pathway cluster_upstream cluster_ras KRAS Cycle cluster_downstream RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GDP->Inhibition RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Adagrasib Adagrasib Adagrasib->KRAS_GDP Binds covalently to KRAS G12C-GDP

Sources

Application Note: The Use of 2,6-Diazaspiro[3.4]octan-7-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development.[1][2] By screening low molecular weight compounds (fragments), FBDD efficiently explores chemical space to find weak but highly ligand-efficient binders, which are then optimized into potent leads.[3][4] Historically, fragment libraries have been dominated by flat, aromatic, sp²-rich compounds due to their synthetic accessibility. However, the industry is increasingly recognizing the limitations of "flatland," observing that compounds with greater three-dimensionality and a higher fraction of sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced solubility and better metabolic stability.[3]

This guide focuses on a compelling example of a 3D fragment: 2,6-Diazaspiro[3.4]octan-7-one . This spirocyclic scaffold offers a rigid, yet conformationally defined, three-dimensional architecture that presents distinct vectors for chemical elaboration. Its inherent properties make it an attractive building block for navigating previously underexplored chemical space and tackling challenging biological targets.[5] This document provides a comprehensive overview of its synthesis, integration into screening campaigns, and strategies for hit-to-lead optimization, designed for researchers and scientists in drug development.

The Spirocyclic Advantage: Rationale for 2,6-Diazaspiro[3.4]octan-7-one

The selection of fragments is a critical determinant of success in any FBDD campaign. The inclusion of spirocyclic scaffolds like 2,6-Diazaspiro[3.4]octan-7-one is underpinned by several key principles of modern medicinal chemistry.

  • Increased sp³ Character and Three-Dimensionality: Moving away from planar structures generally correlates with improved clinical success rates. The spirocyclic core of 2,6-diazaspiro[3.4]octan-7-one rigidly orients substituents into precise vectors in 3D space, which can enable more specific and potent interactions with protein binding sites.[3][6]

  • Improved Physicochemical Properties: Compared to their flat aromatic counterparts, 3D fragments often exhibit superior aqueous solubility—a critical factor for reliable screening and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[7] This is attributed to less efficient crystal lattice packing and better solvation.

  • Novelty and Intellectual Property: As a less explored chemical motif, this scaffold provides access to novel chemical matter, offering a clearer intellectual property landscape.[7]

  • "Poised" for Elaboration: The 2,6-diazaspiro[3.4]octan-7-one scaffold contains multiple, chemically distinct functional groups—a secondary amine, a lactam, and adjacent methylene groups—that serve as "handles" for synthetic elaboration, making it an ideal starting point for hit-to-lead chemistry.

Data Presentation: Comparative Physicochemical Properties

The table below illustrates the calculated properties of 2,6-Diazaspiro[3.4]octan-7-one against a common flat fragment, indole.

Property2,6-Diazaspiro[3.4]octan-7-oneIndole (for comparison)Rationale for Advantage
Molecular Weight 126.15 g/mol 117.15 g/mol Both are well within the "Rule of 3" for fragments.
Formula C₆H₁₀N₂OC₈H₇N
Fraction sp³ (Fsp³) 0.830.125High Fsp³ character is linked to improved solubility and metabolic profiles.[3]
Predicted LogP (XlogP) -1.3[8]2.1Lower LogP indicates higher hydrophilicity and likely better aqueous solubility.
H-Bond Donors 21Provides multiple points for directed interactions with a protein target.
H-Bond Acceptors 20Provides multiple points for directed interactions with a protein target.

Synthesis and Quality Control of 2,6-Diazaspiro[3.4]octan-7-one

The accessibility of a fragment is paramount. While various multi-step routes to diazaspirocycles exist[9], a practical synthesis is necessary for its inclusion in a fragment library. The following protocol outlines a plausible route based on established chemical transformations for related structures.

Experimental Protocol: Synthesis

This protocol describes the synthesis of the hydrochloride salt of 2,6-Diazaspiro[3.4]octan-7-one, which often exhibits better stability and solubility.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

  • Start with commercially available ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate.

  • Dissolve the ester (1.0 eq) in a 3:1 mixture of THF/Water.

  • Add Lithium Hydroxide (LiOH) (1.5 eq) and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid as a white solid.

Step 2: Amide Coupling to form tert-butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate

  • Dissolve the acid from Step 1 (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 30 minutes at room temperature.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N, 5.0 eq) and stir overnight.

  • Quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the primary amide.

Step 3: Hofmann Rearrangement and Cyclization

  • Dissolve the primary amide (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Add (Diacetoxyiodo)benzene (PIFA) (1.1 eq) and stir at room temperature for 2-4 hours.

  • Quench with saturated aqueous sodium thiosulfate.

  • Basify with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layers and concentrate to yield the crude Boc-protected 2,6-diazaspiro[3.4]octan-7-one.

Step 4: Deprotection to yield 2,6-Diazaspiro[3.4]octan-7-one hydrochloride

  • Dissolve the crude product from Step 3 in Dichloromethane (DCM).

  • Add a solution of 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the final product, 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.[10]

Quality Control (QC)

Trustworthiness in FBDD requires rigorous QC. Every batch of the fragment must be validated.

  • Purity Check: >95% purity as determined by HPLC-UV and LC-MS.

  • Identity Confirmation: Structure confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Solubility Assessment: Aqueous solubility determined in the relevant screening buffer (e.g., PBS, HEPES) with the required percentage of DMSO. A minimum solubility of 1 mM is typically required for screening.

Application in Fragment Screening Campaigns

Due to their weak binding affinities (typically in the high µM to mM range), fragments require highly sensitive biophysical detection methods.[11][12] Below are protocols for two gold-standard techniques: Surface Plasmon Resonance (SPR) and NMR Spectroscopy.

Experimental Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for detecting fragment binding to an immobilized protein target in real-time.[13][14]

1. Materials & Reagents:

  • Biacore™ system (e.g., Biacore 8K)[15]

  • Sensor Chip CM5 (for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Target Protein (>95% purity)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment Stock: 100 mM 2,6-Diazaspiro[3.4]octan-7-one in 100% DMSO.

  • Screening Samples: Dilute fragment to 200 µM in Running Buffer containing a matched concentration of DMSO (e.g., 2%).

2. Procedure:

  • Immobilization:

    • Equilibrate the system with Running Buffer.

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of EDC/NHS.

    • Immobilize the target protein (e.g., 50 µg/mL in Immobilization Buffer) to achieve a high density (e.g., 10,000-15,000 Response Units, RU) to maximize the signal for small fragments.[15]

    • Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index effects.[16]

  • Primary Screen:

    • Prepare a 384-well plate with fragment samples, buffer blanks, and positive/negative controls.

    • Perform a single-concentration screen by injecting each sample (e.g., 200 µM) over the reference and target flow cells for a contact time of 60 seconds, followed by a 120-second dissociation phase.

    • The system is regenerated between samples if necessary (e.g., with a short pulse of 50 mM NaOH or 1 M NaCl), depending on the target protein's stability.

  • Data Analysis & Hit Identification:

    • Reference-subtract the sensorgrams to obtain the specific binding response.

    • A compound is considered a "hit" if it produces a stable, concentration-dependent response significantly above the noise level of the assay.

    • Hits are then prioritized for dose-response analysis to determine the dissociation constant (Kᴅ).

Experimental Protocol: Hit Validation by ¹H-¹⁵N HSQC NMR Spectroscopy

NMR is a powerful method that can not only detect binding but also provide structural information about the binding site.[17] The protein-observed ¹H-¹⁵N HSQC experiment is highly sensitive to changes in the chemical environment of the protein backbone upon ligand binding.[12]

1. Materials & Reagents:

  • NMR Spectrometer (≥600 MHz) with a cryoprobe.

  • ¹⁵N-isotopically labeled target protein (>95% purity, stable for >24h at 298 K).

  • NMR Buffer: 20 mM Phosphate Buffer pH 6.8, 50 mM NaCl, 5% D₂O.

  • Fragment Stock: 100 mM 2,6-Diazaspiro[3.4]octan-7-one in d₆-DMSO.

2. Procedure:

  • Reference Spectrum:

    • Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of a 50 µM sample of ¹⁵N-labeled protein in NMR buffer. This serves as the reference (apo) state. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Screening:

    • Add a concentrated stock solution of the fragment to the protein sample to a final concentration of 500 µM (a 10:1 ligand-to-protein ratio). Ensure the final DMSO concentration is consistent and low (<1%).

    • Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis & Hit Identification:

    • Overlay the apo and ligand-bound spectra.

    • Binding is indicated by Chemical Shift Perturbations (CSPs) , where specific peaks in the HSQC spectrum shift their position upon addition of the fragment.[17] Significant line broadening of peaks can also indicate binding.

    • A hit is confirmed if significant and consistent CSPs are observed for a subset of residues.

    • The residues exhibiting CSPs can be mapped onto the protein's 3D structure to identify the binding site.

  • Affinity Titration (for confirmed hits):

    • Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing concentrations of the fragment.

    • The Kᴅ can be calculated by fitting the change in chemical shift as a function of ligand concentration.

From Hit to Lead: Elaboration of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold

Once 2,6-Diazaspiro[3.4]octan-7-one is identified as a hit, the next phase is to increase its affinity and selectivity through structure-guided chemical modification—a process known as hit-to-lead optimization.[18][19] The scaffold's distinct chemical handles provide clear vectors for this "fragment growing" strategy.[20]

Visualization of Elaboration Strategies

The following diagram illustrates the primary points for chemical modification on the scaffold.

FBDD_Elaboration cluster_0 2,6-Diazaspiro[3.4]octan-7-one Core cluster_1 Growth Vectors core Scaffold N_amine Vector 1: N-Alkylation/ N-Arylation/Amidation at Position 2 core->N_amine Secondary Amine: High Reactivity Lactam_N Vector 2: N-Alkylation/ N-Arylation at Lactam Nitrogen (Position 6) core->Lactam_N Lactam Nitrogen: Moderate Reactivity Alpha_Carbon Vector 3: Functionalization at α-carbon to lactam (Position 5) core->Alpha_Carbon α-Carbon: Requires Activation caption Figure 1: Key vectors for chemical elaboration.

Caption: Figure 1: Key vectors for chemical elaboration.

Protocol: Synthetic Elaboration via N-Alkylation (Vector 1)

This protocol describes a common method to add substituents to the more reactive secondary amine at position 2.

  • Materials: 2,6-Diazaspiro[3.4]octan-7-one hydrochloride (1.0 eq), desired alkyl or benzyl halide (e.g., Benzyl Bromide, 1.1 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Acetonitrile (ACN) as solvent.

  • Procedure:

    • Suspend the hydrochloride salt and K₂CO₃ in ACN.

    • Add the alkyl halide and heat the mixture to 60-80 °C.

    • Monitor the reaction by LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Filter off the inorganic salts and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the N-substituted product.

This strategy was successfully employed in the development of potent sigma-1 receptor antagonists, where various substituted benzyl groups were installed at this position to explore interactions with the receptor binding site.[21] Similar strategies can be used for reductive amination with aldehydes or amide coupling with carboxylic acids to rapidly build a library of analogs for Structure-Activity Relationship (SAR) studies.

FBDD Workflow and Self-Validation

A successful FBDD campaign is a self-validating system. Each step provides confirmation for the next, ensuring that resources are focused on the most promising chemical matter.

FBDD_Workflow cluster_start Phase 1: Preparation cluster_screen Phase 2: Hit Identification cluster_opt Phase 3: Hit-to-Lead A Synthesis & QC of 2,6-Diazaspiro[3.4]octan-7-one B Fragment Library Integration A->B C Primary Screen (e.g., SPR) Identifies initial binders B->C D Orthogonal Hit Validation (e.g., NMR, Thermal Shift) C->D Confirms true hits E Structural Biology (X-ray Crystallography) Confirms binding mode D->E Provides structural context F Structure-Guided Design of Analogs E->F Informs design G Synthesis of Analog Library (Elaboration of Scaffold) F->G H Iterative Testing & SAR Analysis (DMTA Cycle) G->H Make-Test cycle H->F New Design Ideas I Lead Compound H->I caption_workflow Figure 2: The FBDD workflow incorporating 2,6-Diazaspiro[3.4]octan-7-one.

Caption: Figure 2: The FBDD workflow incorporating 2,6-Diazaspiro[3.4]octan-7-one.

Conclusion

2,6-Diazaspiro[3.4]octan-7-one is more than just a novel molecule; it is a representative of the strategic shift towards 3D scaffolds in modern drug discovery. Its defined three-dimensional structure, favorable physicochemical properties, and synthetically tractable handles make it an exemplary fragment for inclusion in FBDD libraries. By providing multiple vectors for exploration, it serves as an excellent starting point for generating potent and selective lead compounds, enabling researchers to probe complex biological targets with greater precision and creativity.

References

  • Herguedas, B., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Dalton Transactions, 48(30), 11217-11225. [Link]

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. Sygnature Discovery. [Link]

  • Peng, J. W., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 3(3), 101633. [Link]

  • Henning, R., et al. (2008). SPR-based fragment screening: advantages and applications. Drug Discovery Today: Technologies, 5(1), e13-e18. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. [Link]

  • de Vlieger, D., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Research Reviews, 41(6), 3761-3780. [Link]

  • Foley, D. W., et al. (2021). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 64(18), 13298-13329. [Link]

  • Nordin, H., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 4-8. [Link]

  • Kuntala, N., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2568. [Link]

  • University of Leeds. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. University of Leeds, Faculty of Biological Sciences. [Link]

  • SpiroChem. (n.d.). Hit To Lead. SpiroChem. [Link]

  • CureFFI.org. (2016). NMR fragment screening. CureFFI.org. [Link]

  • York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. University of York. [Link]

  • Pellecchia, M., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 841, 23-44. [Link]

  • Thomas, J. R., et al. (2022). Fragment-based approaches to identify RNA binders. ACS Chemical Biology, 17(8), 1975-1988. [Link]

  • Schwalbe, H. (2022). NMR Fragment screening. iNEXT-Discovery. [Link]

  • Selvita. (2016). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • PubChemLite. (n.d.). 2,6-diazaspiro[3.4]octan-7-one. PubChemLite. [Link]

  • Hoffer, L., et al. (2018). Chemistry-driven Hit-to-lead Optimization Guided by Structure-based Approaches. Molecular Informatics, 37(9-10), e1800059. [Link]

  • Hughes, J. P., et al. (2016). Hit-to-lead in drug discovery. Drug Target Review. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Hit-to-Lead. EFMC. [Link]

  • PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. PubChem. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. RSC Advances, 9(43), 24963-24966. [Link]

  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134-6136. [Link]

  • Xiong, B., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Syngene International Ltd. [Link]

Sources

Navigating the Functionalization of 2,6-Diazaspiro[3.4]octan-7-one: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[3.4]octan-7-one scaffold has emerged as a privileged structural motif in modern drug discovery, prized for its inherent three-dimensionality and its capacity to present functional groups in precise spatial orientations. This spirocyclic system, containing a unique combination of a lactam and a secondary amine, offers multiple points for diversification, making it an attractive core for the development of novel therapeutics. Notably, derivatives of this scaffold have shown significant potential as potent sigma-1 receptor (σ1R) antagonists, a target of considerable interest for pain management and mitigating opioid tolerance.[1] This application note provides a comprehensive guide for researchers on the selective functionalization of the secondary amine at the 6-position of the 2,6-diazaspiro[3.4]octan-7-one core. We will delve into key synthetic strategies, including N-acylation, N-alkylation, N-arylation, and reductive amination, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel bioactive molecules.

Introduction: The Strategic Importance of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry as they provide a route to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel intellectual property.[2] The 2,6-diazaspiro[3.4]octan-7-one framework is a compelling example, integrating the conformational rigidity of a spirocycle with the hydrogen bonding capabilities of the lactam and the versatile reactivity of the secondary amine. This unique combination allows for the exploration of chemical space in a highly controlled manner.

The secondary amine at the 6-position serves as a primary handle for introducing a wide array of substituents, directly influencing the pharmacological profile of the resulting derivatives. The ability to selectively modify this position is therefore of paramount importance for structure-activity relationship (SAR) studies. This guide will focus on the practical aspects of these transformations, providing researchers with the tools to efficiently synthesize libraries of compounds for biological evaluation.

Core Synthetic Strategies for Functionalization of the Secondary Amine

The nucleophilic nature of the secondary amine in 2,6-diazaspiro[3.4]octan-7-one allows for a variety of functionalization reactions. The choice of reaction will depend on the desired substituent and the overall synthetic strategy. Below, we detail the most common and effective methods.

N-Acylation: Introducing Amide Functionality

N-acylation is a robust and widely used method for introducing amide linkages, which are prevalent in many drug molecules. This transformation is typically achieved by reacting the secondary amine with an acylating agent, such as an acid chloride or an activated carboxylic acid.

Causality Behind Experimental Choices: The use of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid generated when using acid chlorides, driving the reaction to completion. When employing peptide coupling reagents like EDC and HOBt, the in situ formation of an activated ester intermediate enhances the electrophilicity of the carboxylic acid, facilitating nucleophilic attack by the amine.

Protocol 1: General Procedure for N-Acylation using an Acid Chloride

Materials:

  • 2,6-diazaspiro[3.4]octan-7-one hydrochloride

  • Acid chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,6-diazaspiro[3.4]octan-7-one hydrochloride (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) and stir at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.

Protocol 2: General Procedure for N-Acylation using a Carboxylic Acid and Coupling Reagents

Materials:

  • 2,6-diazaspiro[3.4]octan-7-one hydrochloride

  • Carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 2,6-diazaspiro[3.4]octan-7-one hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative N-Acylation Reactions

EntryAcylating AgentBase/Coupling ReagentSolventYield (%)
1Benzoyl chlorideTEADCMHigh
2Acryloyl chloride2,6-Lutidine/NaIMeCNGood
3Phenylacetic acidEDC/HOBt/DIPEADMFGood

Yields are generally reported as good to high in the literature for similar transformations.[3]

Acylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Purification Spiro 2,6-diazaspiro[3.4]octan-7-one Reaction Acylation Spiro->Reaction AcylatingAgent Acylating Agent (Acid Chloride or Carboxylic Acid) AcylatingAgent->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF, DMF) Solvent->Reaction Product N-Acylated Product Purification Purification (Column Chromatography) Product->Purification Reaction->Product Workup

Caption: N-Alkylation Strategies.

N-Arylation: Forging Carbon-Nitrogen Bonds with Aromatic Systems

The introduction of aryl or heteroaryl moieties at the secondary amine position often imparts significant changes in biological activity. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice for this transformation.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination requires a palladium catalyst and a suitable phosphine ligand to facilitate the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. The choice of ligand, base, and solvent is critical for achieving high yields and can be substrate-dependent. Xantphos is a common and often effective ligand for these types of couplings. [4]

Protocol 5: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • 2,6-diazaspiro[3.4]octan-7-one hydrochloride

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • Xantphos (0.04-0.10 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq), 2,6-diazaspiro[3.4]octan-7-one hydrochloride (1.2 eq), Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane or toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Key Parameters for N-Arylation

ParameterCommon ChoicesRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors for the active Pd(0) species.
Ligand Xantphos, BINAP, DavePhosStabilizes the palladium center and facilitates the catalytic cycle.
Base Cs₂CO₃, NaOtBu, K₃PO₄Activates the amine and facilitates reductive elimination.
Solvent 1,4-Dioxane, TolueneAprotic, high-boiling solvents suitable for cross-coupling.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Ensure the 2,6-diazaspiro[3.4]octan-7-one starting material is of high purity to avoid side reactions.

  • Inert Atmosphere: For N-arylation reactions, maintaining an inert atmosphere is critical to prevent catalyst deactivation.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification: The polarity of the functionalized products can vary significantly. A careful selection of the eluent system for column chromatography is necessary for effective purification.

Conclusion

The functionalization of the secondary amine in 2,6-diazaspiro[3.4]octan-7-one is a key step in the synthesis of novel and potentially bioactive molecules. The methods outlined in this application note—N-acylation, N-alkylation, and N-arylation—provide a robust toolkit for chemists to explore the chemical space around this valuable scaffold. By understanding the principles behind these reactions and following the detailed protocols, researchers can efficiently generate diverse libraries of compounds for drug discovery programs, ultimately contributing to the development of new therapeutics.

References

  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
  • PubChem. (n.d.). 2,6-diazaspiro[3.4]octan-7-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Zhang, W., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • García-López, I., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience, 10(12), 4819–4833.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2689-2693.
  • Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Grohmann, F. J., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(15), 5889–5893.
  • Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Trowbridge, A., & Gaunt, M. J. (2018). Late-Stage C–H Functionalization of Azines.
  • Request PDF. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hegedüs, C., et al. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 23(8), 1953.
  • Turner, N. J., & France, S. P. (2020). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 11(36), 9726–9737.
  • Lee, J., & Rubin, M. (2015). Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones and Pyrrolob[4][5][5][6][7]enzotriazepin-6-ones, Potential Turn Surrogates. Organic Letters, 17(24), 6046–6049.

  • Li, Y., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are tasked with achieving high purity of this unique spirocyclic scaffold. As a highly polar, water-soluble molecule, this compound presents specific challenges that fall outside the scope of standard reversed-phase HPLC protocols.

This guide provides in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions, ensuring you can develop a robust and reproducible purification workflow.

The Core Challenge: Understanding the Analyte

2,6-Diazaspiro[3.4]octan-7-one hydrochloride is a trifecta of chromatographic hurdles: it is a salt, it contains multiple basic nitrogen atoms, and it possesses a polar amide/ketone moiety. This combination results in high polarity and aqueous solubility.

Why does this matter?

Standard reversed-phase (RP) columns, like a C18, feature a nonpolar stationary phase. When using a highly aqueous mobile phase, two primary issues arise:

  • Poor Retention: The polar analyte has a much stronger affinity for the polar mobile phase than the nonpolar stationary phase, causing it to pass through the column with little to no interaction, often eluting in the solvent front or void volume.[1][2]

  • Phase Collapse (Dewetting): In mobile phases with very high aqueous content (typically >95% water), the hydrophobic C18 chains on the silica particle can "mat down" or collapse. This dramatically reduces the surface area available for interaction, leading to a sudden loss of retention and poor reproducibility.

Therefore, successful purification requires specialized columns and mobile phase strategies designed specifically for polar compounds.

HPLC Method Development: A Two-Pronged Approach

We recommend two primary strategies for the purification of this compound. The choice depends on available resources and downstream application requirements (e.g., solvent compatibility).

Strategy 1: Modified Reversed-Phase with Polar-Embedded Columns

This approach modifies the standard RP methodology to make it suitable for polar analytes.

  • The "Why": Polar-embedded columns are a type of C18 column that incorporates a polar group (e.g., an amide or carbamate) at the base of the alkyl chain.[3] This polar group has two critical functions:

    • It allows water to solvate the stationary phase, preventing the hydrophobic chains from collapsing in highly aqueous mobile phases. This makes the column stable and effective even in 100% aqueous conditions.[3]

    • It provides an alternative interaction mechanism (hydrogen bonding) that helps retain polar analytes like our target compound.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative that operates on a principle opposite to reversed-phase.

  • The "Why": HILIC uses a polar stationary phase (e.g., bare silica, diol, or amide phases) and a mobile phase rich in organic solvent (typically >80% acetonitrile).[2] The polar analyte is retained by partitioning into a water-enriched layer that forms on the surface of the stationary phase. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent) in the mobile phase.[2] This technique is exceptionally effective for retaining and separating very polar and charged compounds.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the purification of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

Question: My peak is eluting at the very beginning of the chromatogram with no retention. What's wrong?

Answer: This is the classic sign of inadequate retention for a polar compound.

  • Primary Cause: You are likely using a standard C18 or C8 column that cannot retain the highly polar analyte.

  • Solutions:

    • Switch to a Polar-Embedded Column: This is the most direct solution for a reversed-phase setup. Look for columns with "AQ", "Aqua", or "Hydro" in their trade names.[3]

    • Adopt a HILIC Method: If a polar-embedded column is still insufficient, HILIC is the next logical step. This will provide significantly more retention.

    • Check Mobile Phase (RP): Ensure you are starting with a very high aqueous percentage (e.g., 95-100% aqueous buffer) to maximize retention in a compatible reversed-phase system.

Question: My peak is showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing for a basic compound like this is typically caused by secondary ionic interactions with the column's stationary phase.

  • Primary Cause: The basic amine groups on your compound are interacting with acidic residual silanol groups on the silica surface of the column packing.[4]

  • Solutions:

    • Lower the Mobile Phase pH: Adjust your aqueous buffer to a lower pH (e.g., 2.5 - 3.5) using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their ability to interact with your protonated analyte.[4]

    • Use a High-Purity, End-Capped Column: Modern columns are better at "end-capping" these residual silanols, reducing their impact. Ensure you are using a high-quality, modern column.[4]

    • Increase Buffer Strength: A higher buffer concentration can sometimes help shield the interactions causing tailing.

Question: My retention times are drifting from one injection to the next. Why?

Answer: Drifting retention times indicate that the column is not properly equilibrated between runs.[5]

  • Primary Cause: This is especially common in HILIC, where establishing the aqueous layer on the stationary phase is critical and can be slow.[2] It can also occur in RP if using complex buffers or ion-pairing agents.

  • Solutions:

    • Increase Equilibration Time: After each gradient elution, ensure the column is re-equilibrated with the initial mobile phase for a sufficient duration. A good starting point is 10-15 column volumes.

    • Use a Column Oven: Temperature fluctuations can cause retention time shifts.[5][6] A column oven provides a stable thermal environment.

    • Ensure Mobile Phase Stability: Premix your mobile phases and ensure they are well-degassed. If using an online mixer, verify its performance.[5][6]

Question: I'm seeing broad peaks, which is hurting my resolution and fraction purity. What can I do?

Answer: Broad peaks can stem from multiple sources, from the sample itself to the HPLC system.

  • Potential Causes & Solutions:

    • Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., pure methanol or DMSO) can cause the peak to broaden significantly. Always try to dissolve the sample in the initial mobile phase composition. [4][7]

    • Column Overload: You may be injecting too much mass onto the column. Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you need to reduce your injection load.[5]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use narrow-bore PEEK tubing and keep connections as short as possible.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting point for method development?

    • A1: We recommend starting with a polar-embedded reversed-phase column. It is often more intuitive to develop methods on than HILIC. Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) Acetonitrile. Start with a shallow gradient, for example, 0-20% B over 15 minutes. See the protocol below for a detailed starting point.

  • Q2: Can I use ion-pairing agents like TFA or an alkyl sulfonate?

    • A2: Yes, but with caution. Ion-pairing agents can improve retention and peak shape for charged analytes.[1][8] However, they have significant drawbacks: they require very long column equilibration times, can be difficult to remove from the column, and are often not compatible with mass spectrometry (MS). For this reason, we recommend exploring pH adjustments and specialized columns first.

  • Q3: How do I control the pH of my mobile phase effectively?

    • A3: For acidic conditions, adding a small amount of an acid like formic acid (0.1%) or TFA (0.05%) is usually sufficient. For basic conditions, ammonium hydroxide or ammonium bicarbonate can be used. It is crucial to remember that the pH can affect the stability of the silica-based column. Most silica columns have a recommended operating pH range (typically 2-8). Operating outside this range can irreversibly damage the column.

  • Q4: How do I prepare my sample for injection?

    • A4: The ideal scenario is to dissolve the 2,6-Diazaspiro[3.4]octan-7-one hydrochloride directly into the initial mobile phase you will use for your gradient run (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures compatibility and prevents peak distortion.[7] After dissolving, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the system.[9]

Experimental Protocols & Data

Protocol 1: Recommended Starting Method (Polar-Embedded RP)

This protocol is a robust starting point for analytical or preparative scale purification.

  • Column: Polar-embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or equivalent), 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min for analytical (4.6 mm ID), adjust as needed for preparative scale.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (due to the amide chromophore).

  • Injection Volume: 10 µL (analytical).

  • Sample Preparation: Dissolve sample at ~1 mg/mL in Mobile Phase A.

  • Gradient Program:

    • 0.0 min: 2% B

    • 15.0 min: 30% B

    • 16.0 min: 95% B

    • 18.0 min: 95% B

    • 18.1 min: 2% B

    • 25.0 min: 2% B (Re-equilibration)

Table 1: Summary of Starting HPLC Parameters
ParameterStrategy 1: Polar-Embedded RPStrategy 2: HILIC
Column Type Polar-Embedded C18, 5 µmAmide, Diol, or Silica, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 90:10 ACN:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 ACN:Water
Typical Gradient 2% -> 30% Organic100% -> 50% A (High to Low Organic)
Analyte Elution Elutes as organic content increases Elutes as aqueous content increases
Key Advantage More familiar workflow, robustSuperior retention for very polar species
Key Consideration Requires specialized RP columnRequires long equilibration, sensitive to water

Visual Workflow & Troubleshooting Diagrams

The following diagrams provide a visual guide to making decisions during method development and troubleshooting.

Diagram 1: HPLC Method Selection Workflow

MethodSelection Analyte Analyte: 2,6-Diazaspiro[3.4]octan-7-one Properties: Highly Polar, Basic, Salt CheckRetention Attempt purification on standard C18 column? Analyte->CheckRetention PoorRetention Result: Poor or No Retention CheckRetention->PoorRetention Yes GoodRetention Result: Adequate Retention CheckRetention->GoodRetention No (Unlikely) SwitchStrategy Switch to Polar-Specific Strategy PoorRetention->SwitchStrategy Optimize Optimize Method (Gradient, pH) GoodRetention->Optimize ChooseMethod Choose Primary Approach SwitchStrategy->ChooseMethod PolarRP Strategy 1: Polar-Embedded RP Column ChooseMethod->PolarRP Familiarity Preferred HILIC Strategy 2: HILIC Column ChooseMethod->HILIC Max Retention Needed TailingTroubleshooting Start Problem: Significant Peak Tailing Observed CheckpH Is mobile phase pH < 4? Start->CheckpH LowerpH Action: Lower pH to 2.5-3.5 with Formic Acid or TFA CheckpH->LowerpH No CheckColumn Is column a modern, high-purity, end-capped phase? CheckpH->CheckColumn Yes LowerpH->CheckColumn SwitchColumn Action: Switch to a high-performance column known for good peak shape CheckColumn->SwitchColumn No CheckOverload Is peak shape better at lower concentration? CheckColumn->CheckOverload Yes SwitchColumn->CheckOverload ReduceLoad Action: Reduce injection mass/volume CheckOverload->ReduceLoad Yes Solved Problem Resolved CheckOverload->Solved No, problem likely solved by pH/Column change ReduceLoad->Solved

Caption: A logical workflow for diagnosing and fixing peak tailing.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Axion Labs. [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]

Sources

common side reactions in the synthesis of diazaspiro[3.4]octan-7-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[3.4]octan-7-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and minimize the formation of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of diazaspiro[3.4]octan-7-ones, particularly when employing strategies involving intramolecular cyclization of functionalized amino acid derivatives.

FAQ 1: I am observing a low yield of my desired diazaspiro[3.4]octan-7-one and isolating a significant amount of a higher molecular weight byproduct. What is likely happening?

Answer:

This is a classic case of a competing intermolecular reaction overpowering the desired intramolecular cyclization. Instead of the amine and activated carboxylic acid (or ester) moieties of the same molecule reacting to form the spiro-γ-lactam, they are reacting with other molecules of the starting material in the reaction mixture.

Causality and Mechanism:

The formation of the five-membered γ-lactam ring in the diazaspiro[3.4]octan-7-one core is generally a thermodynamically and kinetically favorable process. However, under certain conditions, intermolecular reactions can become significant, leading to the formation of linear or cyclic oligomers and polymers.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & High MW Byproduct cluster_1 Diagnosis cluster_2 Troubleshooting Steps cluster_3 Verification Problem Low yield of diazaspiro[3.4]octan-7-one with high MW byproduct observed. Diagnosis Intermolecular reaction is competing with intramolecular cyclization. Problem->Diagnosis Likely Cause HighDilution Implement High-Dilution Conditions Diagnosis->HighDilution Primary Solution TempOptimize Optimize Reaction Temperature Diagnosis->TempOptimize Parameter Optimization BaseOptimize Evaluate the Base Used Diagnosis->BaseOptimize Parameter Optimization SlowAddition Slowly add starting material to the reaction mixture. HighDilution->SlowAddition Refinement Verification Monitor reaction by LC-MS for suppression of high MW byproduct and increased product formation. HighDilution->Verification Validate Fix SlowAddition->Verification Validate Fix TempOptimize->Verification Validate Fix BaseOptimize->Verification Validate Fix

Caption: Troubleshooting workflow for low yield due to intermolecular side reactions.

Detailed Troubleshooting Steps:

  • Employ High-Dilution Conditions: The most effective way to favor intramolecular reactions is to decrease the probability of molecules encountering each other.

    • Protocol: Run the reaction at a much lower concentration (e.g., 0.01 M or lower). This can be achieved by using a larger volume of solvent. While this may seem counterintuitive for reaction rates, it significantly enhances the ratio of intramolecular to intermolecular products.

  • Slow Addition of Starting Material: This is a practical way to maintain high-dilution conditions without needing excessively large solvent volumes.

    • Protocol: Prepare a solution of your starting material and add it dropwise, preferably using a syringe pump, to the reaction vessel containing the heated solvent and any reagents (e.g., base, coupling agents) over an extended period (e.g., several hours).

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor the desired intramolecular cyclization by providing the necessary activation energy for ring closure. However, excessively high temperatures might promote decomposition or other side reactions.

    • Protocol: Screen a range of temperatures (e.g., from room temperature to the reflux temperature of the solvent) to find the optimal balance for your specific substrate.

  • Choice of Base: If your cyclization is base-mediated, the nature of the base is critical. A very strong base might lead to the formation of undesired side products.

    • Protocol: If using a strong base like LDA or NaH, consider switching to a milder, non-nucleophilic base such as DBU or a hindered amine base like 2,6-lutidine.[1]

FAQ 2: My product appears to be a mixture of diastereomers. How can I improve the stereoselectivity of the spirocyclization?

Answer:

Controlling stereochemistry at the spirocyclic center is a common challenge in the synthesis of compounds like diazaspiro[3.4]octan-7-ones. The formation of diastereomers suggests that the cyclization is not proceeding through a single, well-defined transition state.

Causality and Mechanism:

The stereochemical outcome of the cyclization is influenced by the facial selectivity of the nucleophilic attack of the amine onto the electrophilic center. This can be affected by steric hindrance, the conformation of the acyclic precursor, and the reaction conditions. For instance, in Staudinger-type syntheses of spiro-β-lactams, the stereochemical outcome can be influenced by the electronic effects of substituents on the ketene.[2]

Strategies for Improving Diastereoselectivity:

StrategyPrincipleExperimental Protocol
Chiral Auxiliaries A chiral auxiliary attached to the precursor can direct the cyclization to occur from a specific face, leading to a single diastereomer.Incorporate a removable chiral auxiliary (e.g., an Evans auxiliary) onto the carboxylic acid moiety of the precursor. After cyclization, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Catalyst Selection Chiral catalysts (e.g., chiral Lewis acids or Brønsted acids) can create a chiral environment around the substrate, favoring one transition state over the other.Screen a variety of chiral catalysts appropriate for your reaction type. For example, in aza-Michael additions, chiral organocatalysts are often employed.[3]
Solvent and Temperature Optimization The polarity of the solvent and the reaction temperature can influence the conformational equilibrium of the starting material and the transition state energies.Systematically vary the solvent (e.g., from non-polar like toluene to polar aprotic like acetonitrile) and temperature to identify conditions that maximize the diastereomeric ratio. Lower temperatures often lead to higher selectivity.[3]
FAQ 3: I am observing a byproduct with the same mass as my starting material, but with different chromatographic and spectroscopic properties. What could this be?

Answer:

It is possible that you are observing racemization at the α-carbon to the carbonyl group of the amino acid precursor. This is a common side reaction in peptide synthesis and can occur under basic conditions.[4]

Causality and Mechanism:

If the cyclization is slow or requires harsh basic conditions, the proton at the α-carbon of the amino acid derivative can be abstracted by a base, leading to the formation of an enolate. This enolate is planar, and subsequent reprotonation can occur from either face, leading to a mixture of enantiomers or diastereomers if another chiral center is present.

G cluster_0 Racemization Mechanism Start Chiral Starting Material Enolate Planar Enolate Intermediate Start->Enolate Proton Abstraction Base Base Racemic Racemic Mixture Enolate->Racemic Reprotonation

Caption: Mechanism of base-catalyzed racemization at the α-carbon.

Preventative Measures:

  • Use a Mild Base: Employ the mildest base necessary to effect the cyclization. Hindered bases like 2,6-lutidine are often a good choice as they are less likely to cause epimerization.[1]

  • Optimize Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the exposure of the starting material to conditions that promote racemization.

  • Protecting Group Strategy: Ensure that your protecting group strategy is robust and that the protecting groups do not promote epimerization.

General Experimental Protocols

The following is a generalized protocol for the synthesis of a diazaspiro[3.4]octan-7-one via an intramolecular cyclization. This should be adapted and optimized for your specific substrate.

Protocol: Intramolecular Cyclization to Form a 2,6-Diazaspiro[3.4]octan-7-one

  • Precursor Synthesis: Synthesize the linear precursor containing a protected azetidine ring, a primary or secondary amine, and a carboxylic acid or ester.

  • Cyclization Setup:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the solvent (e.g., acetonitrile or toluene) to achieve high dilution (e.g., 0.01 M).

    • Add the coupling agent (if starting from a carboxylic acid, e.g., HATU, HOBt, EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Slow Addition:

    • Dissolve the amino acid precursor in a minimal amount of the reaction solvent.

    • Using a syringe pump, add the solution of the precursor to the reaction flask over a period of 4-8 hours at the desired temperature (e.g., 80 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the product. Also, monitor for the formation of any high molecular weight byproducts.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired diazaspiro[3.4]octan-7-one.

References

  • BenchChem. (2025). Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions. BenchChem.
  • BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem.
  • Chen, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 250, 115178.
  • Dodge, J. A., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • Gong, Y., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309.
  • Jiang, Q., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science.
  • Krasavin, M. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Synthesis, 52(23), 3465-3477.
  • Palomo, C., & Oiarbide, M. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(13), 4444-4465.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065.
  • Dao, H. T., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • Vinogradova, L., et al. (2025). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. International Journal of Molecular Sciences, 26(1), 207.
  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF.
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
  • Royal Society of Chemistry. (2021).
  • Sherman, E. S., et al. (2018). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. The Journal of Organic Chemistry, 83(15), 8089-8094.
  • Vasanth, B., & Rajasekaran, R. (2018). Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical Sciences and Research, 10(9), 2245-2252.
  • MDPI. (2020).

Sources

optimizing reaction yield for 2,6-Diazaspiro[3.4]octan-7-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,6-diazaspiro[3.4]octan-7-one. This document is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this valuable spirocyclic scaffold. The unique structural rigidity and three-dimensionality of diazaspiro[3.4]octanes make them privileged motifs in modern drug discovery.[1] However, the construction of this strained, spirocyclic γ-lactam system presents distinct synthetic challenges that require careful optimization and troubleshooting.

This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the complexities of this synthesis and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the 2,6-diazaspiro[3.4]octan-7-one core?

A1: The most reliable strategies involve a multi-step sequence that builds the five-membered γ-lactam ring onto a pre-existing, protected azetidine core. A common and logical approach begins with a protected azetidine-3-carboxylic acid derivative. The synthesis proceeds through the formation of a linear precursor containing both the azetidine ring and an amino acid side chain, which is then induced to undergo an intramolecular cyclization to form the spiro-lactam. This ensures the correct connectivity and formation of the challenging spirocyclic center.

Q2: Why is the choice of protecting group for the azetidine nitrogen so critical?

A2: The protecting group on the azetidine nitrogen (which becomes the N2 position in the final product) is crucial for several reasons. Firstly, it prevents unwanted side reactions at the nitrogen, such as N-alkylation or participation in coupling reactions. Secondly, it must be stable to the reaction conditions used in subsequent steps (e.g., amide reduction, cyclization). Thirdly, it must be removable at the end of the synthesis without degrading the final spiro-lactam product. The benzyloxycarbonyl (Cbz) group is an excellent choice as it is stable to a range of conditions and can be cleanly removed via hydrogenolysis, a mild method that is unlikely to affect the lactam ring.

Q3: What are the primary challenges and yield-limiting steps in this synthesis?

A3: The most significant challenge is typically the intramolecular cyclization step to form the γ-lactam. This step can be low-yielding due to competing intermolecular side reactions, such as polymerization of the amino ester precursor. Achieving high-yielding cyclization often requires careful optimization of reaction concentration (high dilution favors intramolecular reactions), temperature, and choice of base or catalyst. Other potential yield-limiting steps include the complete reduction of the precursor amide without side reactions and the final purification of the polar, often highly water-soluble, product.

Q4: Is it possible to synthesize this molecule via a Staudinger [2+2] cycloaddition?

A4: While the Staudinger ketene-imine cycloaddition is a classic method for forming β-lactams (azetidin-2-ones), it is not directly applicable for the synthesis of this γ-lactam (pyrrolidin-2-one) structure.[2][3] The target molecule contains a five-membered lactam ring, not a four-membered one. Therefore, synthetic strategies must focus on forming the five-membered ring, such as through intramolecular amidation.[4]

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses specific issues that may arise during the synthesis. The troubleshooting guide is structured according to a robust, four-step synthetic sequence illustrated below.

Overall Synthetic Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Amide Reduction cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Cbz Deprotection A 1-Cbz-Azetidine-3-Carboxylic Acid B Intermediate Amide Ester A->B Glycine Methyl Ester, EDC, HOBt C Intermediate Amino Ester B->C LiAlH4 D Cbz-Protected Spiro-Lactam C->D Heat / Base E 2,6-Diazaspiro[3.4]octan-7-one (Final Product) D->E H2, Pd/C

Caption: Proposed 4-step synthesis workflow.

Problem Area 1: Low Yield in Amide Coupling (Step 1)

Question: My amide coupling reaction between 1-Cbz-azetidine-3-carboxylic acid and glycine methyl ester is inefficient, and I recover significant amounts of starting material. What is causing this?

Answer: Low conversion in peptide-type couplings is a common issue. The causality can be traced to several factors:

  • Insufficient Activation of the Carboxylic Acid: The coupling reagents (e.g., EDC, HOBt) must effectively activate the carboxyl group to form a highly reactive intermediate. If these reagents have degraded due to improper storage (especially moisture sensitivity of EDC), activation will be incomplete.

    • Solution: Use freshly opened or properly stored EDC and HOBt. Ensure your reaction solvent (e.g., DMF, DCM) is anhydrous.

  • Base Stoichiometry: The glycine methyl ester is typically used as a hydrochloride salt. A tertiary amine base (e.g., DIPEA, Et3N) is required to liberate the free amine for the reaction. Insufficient base will result in a low concentration of the nucleophile.

    • Solution: Use at least 2.0 equivalents of a non-nucleophilic base like DIPEA relative to the glycine ester hydrochloride salt. Add the base to the reaction mixture containing the amine salt and stir for 10-15 minutes before adding the activated carboxylic acid.

  • Steric Hindrance: While not extreme, the azetidine ring can present some steric hindrance.

    • Solution: Allow the reaction to proceed for a longer duration (12-24 hours) at room temperature to ensure it reaches completion. Monitor progress by TLC or LC-MS.

Problem Area 2: Difficulties with Amide Reduction (Step 2)

Question: The reduction of my amide intermediate with LiAlH4 gives a complex mixture of products, and the workup is problematic, leading to low yields.

Answer: Reduction with lithium aluminum hydride (LiAlH4) is powerful but can be challenging.

  • Over-reduction: LiAlH4 can potentially reduce the methyl ester to the corresponding primary alcohol if the reaction temperature is too high or the reaction time is too long. This alcohol side-product can complicate purification.

    • Causality & Solution: The amide is generally more reactive towards LiAlH4 than the ester. To achieve selectivity, the reaction should be performed at a low temperature. Add the amide solution dropwise to a suspension of LiAlH4 in THF at 0 °C, and then allow the reaction to slowly warm to room temperature. Monitor the reaction closely by TLC to avoid over-reduction.

  • Problematic Workup: The workup of LiAlH4 reactions involves quenching excess reagent and hydrolyzing aluminum salts to form a filterable solid. Improper quenching can lead to the formation of gelatinous aluminum hydroxides that trap the product, making extraction inefficient.

    • Solution (Fieser Workup): Employ a carefully controlled quenching procedure. After cooling the reaction back to 0 °C, add dropwise, in sequence:

      • 'X' mL of water (where 'X' is the mass of LiAlH4 in grams used).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water. Stir the resulting mixture vigorously for 30 minutes. This procedure is designed to produce granular aluminum salts that are easily removed by filtration.

Problem Area 3: Poor Yield in Intramolecular Cyclization (Step 3)

Question: My attempt to form the spiro-lactam via thermal cyclization of the amino ester results in very low yields of the desired product. What is the primary issue?

Answer: This is the most critical and often lowest-yielding step. The primary competing reaction is intermolecular polymerization, where the amine of one molecule reacts with the ester of another.

  • Concentration Effects: At high concentrations, intermolecular reactions are statistically favored over intramolecular cyclization.

    • Causality & Solution: The principle of high dilution is essential here. The reaction must be run at a very low concentration (e.g., 0.01 M) to favor the intramolecular pathway. This can be achieved by using a large volume of a high-boiling solvent (e.g., toluene, xylene) and adding the amino ester precursor solution slowly over several hours to the hot solvent using a syringe pump. This ensures the instantaneous concentration of the precursor remains extremely low.

  • Insufficient Thermal Energy: The direct amidation of an unactivated methyl ester requires significant thermal energy to proceed at a reasonable rate.

    • Solution: Use a high-boiling solvent like xylene (b.p. ~140 °C) and heat the reaction to reflux. The reaction may require 12-24 hours.

  • Base Catalysis: The cyclization can sometimes be facilitated by a base, which can deprotonate the amine, increasing its nucleophilicity, or generate a more reactive amide anion from the ester.

    • Solution: Consider adding a non-nucleophilic base like DBU or a metal alkoxide catalyst like NaOMe (catalytic amount) to the reaction. However, this must be carefully optimized, as strong bases can also promote side reactions.

Troubleshooting Decision Tree for Cyclization (Step 3)

G Start Low Yield in Cyclization Step Q1 Is starting material (amino ester) recovered? Start->Q1 A1_Yes Reaction is not proceeding. Increase temperature (switch to xylene). Consider adding a catalytic base (e.g., NaOMe). Q1->A1_Yes Yes A1_No Starting material is consumed, but product yield is low. Polymerization is likely. Q1->A1_No No Q2 Was the reaction run under high dilution conditions (<0.05 M)? A1_No->Q2 A2_No Re-run the reaction at high dilution. Use a syringe pump for slow addition of the precursor to hot solvent. Q2->A2_No No A2_Yes Purification issue or product degradation. Analyze crude mixture by LC-MS. Consider milder purification (e.g., neutral alumina). Q2->A2_Yes Yes

Caption: Decision tree for troubleshooting the cyclization step.

Problem Area 4: Incomplete Cbz Deprotection (Step 4)

Question: The final hydrogenolysis to remove the Cbz group is slow and often incomplete, even after extended reaction times.

Answer: Incomplete deprotection is usually due to catalyst deactivation or insufficient hydrogen delivery.

  • Catalyst Poisoning: The Palladium on Carbon (Pd/C) catalyst is sensitive to poisoning by sulfur compounds, residual tertiary amines, or certain functional groups.

    • Causality & Solution: Ensure the Cbz-protected spiro-lactam starting material is highly pure. If any sulfur-containing reagents were used in previous steps, even trace amounts can poison the catalyst. Use a higher catalyst loading (e.g., 10-20 mol %) and ensure the grade of the catalyst is appropriate for hydrogenolysis.

  • Inefficient Hydrogen Transfer: For the reaction to proceed, hydrogen must be effectively transferred to the catalyst surface and the substrate.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer. Purge the reaction vessel thoroughly with hydrogen before starting the reaction. If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks. For difficult deprotections, increasing the hydrogen pressure in a dedicated hydrogenation apparatus (e.g., Parr shaker) is highly effective. Alternatively, switch to a transfer hydrogenation method using a hydrogen donor like ammonium formate or cyclohexene, which can sometimes be more efficient.

Detailed Experimental Protocol

This protocol describes a robust, multi-step synthesis of 2,6-diazaspiro[3.4]octan-7-one starting from 1-Cbz-azetidine-3-carboxylic acid.

Reagents and Conditions Summary Table
StepReactionKey ReagentsSolventTemp.Time (h)Avg. Yield
1 Amide CouplingGlycine methyl ester HCl, EDC, HOBt, DIPEADCM/DMF0 °C to RT1685-95%
2 Amide ReductionLiAlH4Anhydrous THF0 °C to RT470-85%
3 CyclizationHigh DilutionXyleneReflux (~140°C)2440-60%
4 DeprotectionH2 (balloon), 10% Pd/CMethanolRT1290-98%
Step-by-Step Methodology
Step 1: Synthesis of methyl 2-((1-(benzyloxycarbonyl)azetidin-3-yl)carboxamido)acetate
  • To a round-bottom flask under a nitrogen atmosphere, add 1-Cbz-azetidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF (to make a ~0.2 M solution).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) and stir for 30 minutes at 0 °C to activate the acid.

  • In a separate flask, suspend glycine methyl ester hydrochloride (1.1 eq) in the same solvent and add DIPEA (2.2 eq). Stir for 15 minutes.

  • Add the free amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the product as a white solid.

Step 2: Synthesis of benzyl 3-(((2-methoxy-2-oxoethyl)amino)methyl)azetidine-1-carboxylate
  • Suspend LiAlH4 (2.0 eq) in anhydrous THF in a flame-dried flask under nitrogen at 0 °C.

  • Dissolve the amide ester from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via an addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C. Cautiously quench by the sequential, dropwise addition of water (1 mL per 1 g of LiAlH4), 15% NaOH (aq) (1 mL per 1 g of LiAlH4), and water (3 mL per 1 g of LiAlH4).

  • Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the amino ester, which is often used in the next step without further purification.

Step 3: Synthesis of benzyl 7-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate
  • Set up a three-neck flask with a reflux condenser and a syringe pump. Add anhydrous xylene to the flask to constitute ~80% of the final reaction volume.

  • Heat the xylene to reflux (~140 °C).

  • Dissolve the crude amino ester from Step 2 (1.0 eq) in the remaining 20% of the anhydrous xylene.

  • Using the syringe pump, add the amino ester solution to the refluxing xylene over a period of 8-10 hours. The final concentration should be approximately 0.01 M.

  • After the addition is complete, continue to reflux for an additional 12-16 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the xylene.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: a gradient of methanol in DCM is often effective) to yield the Cbz-protected spiro-lactam.

Step 4: Synthesis of 2,6-Diazaspiro[3.4]octan-7-one
  • Dissolve the Cbz-protected spiro-lactam from Step 3 (1.0 eq) in methanol.

  • Add 10% Palladium on Carbon (10 mol % Pd).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 12 hours.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting product is often pure enough for use, but can be further purified by recrystallization or reverse-phase chromatography if necessary.

References

  • Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry (Weinheim an der Bergstrasse, Germany), 24(21), 5444–5449. [Link]

  • Mykhailiuk, P. K. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Wang, T., et al. (2021). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)—H Lactamization of Native Amides. The Journal of Organic Chemistry. [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Nocquet, P.-A., Hazelard, D., & Compain, P. (2012). Synthesis of spirocyclopropyl γ-lactams by tandem intramolecular azetidine ring-opening/closing cascade reaction: synthetic and mechanistic aspects. Tetrahedron, 68(22), 4117–4128. [Link]

  • Al-Taisan, W. A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. [Link]

  • Parmar, P., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

Sources

Technical Support Center: A Guide to Scaling Up 2,6-Diazaspiro[3.4]octan-7-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,6-diazaspiro[3.4]octan-7-one. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this valuable spirocyclic building block from bench-scale discovery to larger-scale production. Spirocyclic scaffolds are increasingly sought after in medicinal chemistry for their inherent three-dimensionality, which can lead to improved physicochemical properties and clinical success rates.[1] However, the journey from milligram to multi-gram or kilogram scale presents unique challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process development insights. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the scale-up of this important intermediate.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My spirocyclization yield dropped significantly when I increased the reaction scale from 1g to 100g. What are the likely causes and how can I fix it?

This is a classic scale-up problem often rooted in mass and heat transfer limitations.

Potential Causes & Solutions:

  • Inefficient Mixing: At larger volumes, localized concentration gradients of reagents can form, leading to side reactions. Simple magnetic stirring may be insufficient.

    • Solution: Switch to overhead mechanical stirring. Ensure the impeller design and stirring speed create a sufficient vortex to guarantee homogeneity throughout the reaction vessel.

  • Poor Temperature Control: Exothermic or endothermic events that are negligible at a 1g scale can cause significant temperature fluctuations in a larger reactor. This can affect reaction kinetics and promote byproduct formation.

    • Solution: Use a jacketed reactor with a circulating temperature control unit. Monitor the internal reaction temperature, not just the bath temperature. For highly exothermic steps, consider slowing the rate of reagent addition via a syringe pump or an addition funnel.

  • Change in Reagent Addition Profile: Adding a reagent all at once on a small scale is different from adding it over several minutes on a large scale.

    • Solution: Standardize the addition time relative to the total reaction volume. A controlled, dropwise addition is often crucial for maintaining optimal reaction conditions and preventing spikes in temperature or concentration.

  • Starting Material Quality: Impurities in starting materials can have a more pronounced inhibitory effect at scale.[2]

    • Solution: Re-verify the purity of all reagents and solvents. Impurities can sometimes inhibit catalysts or participate in unwanted side reactions, becoming more significant at higher concentrations.[2]

Q2: I'm observing a persistent, hard-to-remove byproduct that co-elutes with my product during column chromatography. How can I improve the purification process?

Purification is a major bottleneck in scaling up polar, functionalized molecules like 2,6-diazaspiro[3.4]octan-7-one.

Potential Causes & Solutions:

  • High Polarity and Water Solubility: The unprotected amine and lactam functionalities make the molecule highly polar, leading to poor retention on normal-phase silica and streaking.

    • Solution 1: Crystallization or Salt Formation. This is the most desirable method for large-scale purification. Explore a range of anti-solvents to induce crystallization of the free base. Alternatively, form a hydrochloride or other salt, which often has better-defined crystallinity.[3] The hydrochloride salt of 2,6-diazaspiro[3.4]octan-7-one is commercially available, indicating this is a viable strategy for isolation and handling.[3]

    • Solution 2: Modify the Stationary Phase. If chromatography is unavoidable, consider alternatives to standard silica gel. Basic alumina can be effective for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase may provide better separation.

    • Solution 3: Protective Group Strategy. If the final product is an intermediate for further synthesis, consider purifying a protected version (e.g., N-Boc or N-Cbz). These derivatives are typically less polar and more amenable to standard silica gel chromatography.[1][4]

Q3: The diastereoselectivity of my reaction is inconsistent between batches. What factors influence stereochemical outcomes in spirocycle synthesis?

Controlling stereochemistry is critical, and minor variations in reaction conditions can have a major impact.[2]

Potential Causes & Solutions:

  • Solvent Effects: The polarity of the solvent can dramatically influence the transition state of the cyclization, affecting diastereoselectivity.[2] In some cases, a change in solvent can even reverse the stereochemical outcome.[2]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). Once an optimal solvent is identified, ensure it is anhydrous and of high purity for all subsequent runs.

  • Temperature Fluctuations: The energy difference between diastereomeric transition states can be small. Inconsistent temperature control can lead to variable ratios of products.

    • Solution: Implement strict temperature control as described in Q1. Run the reaction at the lowest practical temperature that allows for a reasonable reaction rate, as lower temperatures often enhance selectivity.

  • Catalyst/Ligand Control: If using a chiral catalyst or ligand to induce stereoselectivity, its activity and stability are paramount.

    • Solution: Ensure the catalyst is properly activated and handled under an inert atmosphere if it is air- or moisture-sensitive. The choice of ligand can also significantly impact the stereochemical outcome.[2]

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for constructing the 2,6-diazaspiro[3.4]octane core?

Several strategies exist, but they generally rely on forming the strained four-membered azetidine ring and the five-membered lactam ring. A prominent method involves using N-Boc-protected azetidin-3-one as a key starting material.[1] The synthesis typically proceeds via:

  • Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one to create an α,β-unsaturated ester.[1]

  • A [3+2] cycloaddition reaction to construct the pyrrolidine ring, affording the core 2,6-diazaspiro[3.4]octane framework.[1]

  • Subsequent functional group manipulations and deprotection steps to yield the final product.

Q2: How important are protecting groups, and which are recommended for a scalable synthesis?

Protecting groups are critical for managing the reactivity of the two nitrogen atoms. The choice of protecting group can significantly impact yield, purification, and overall process efficiency.

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions and its straightforward removal with acid (e.g., TFA, HCl).[4] It is a good choice for scale-up.

  • Cbz (Carboxybenzyl): Also robust, but its removal typically requires catalytic hydrogenation (e.g., H₂, Pd/C).[4] This step can be challenging to scale and may require specialized high-pressure equipment.

  • Benzyl (Bn): Similar to Cbz, it is removed by hydrogenation. It is a stable protecting group often used in multi-step syntheses.[4][5]

For scalability, a strategy that allows for orthogonal deprotection (removing one protecting group without affecting another) is highly advantageous.

Q3: What are the key safety considerations when scaling up this synthesis?

Safety must be the top priority. Key considerations include:

  • Thermal Hazards: Perform differential scanning calorimetry (DSC) on the reaction mixture to understand its thermal stability and identify any potential for runaway reactions.

  • Reagent Hazards: Some synthetic routes may involve hazardous reagents like azides. If using azide chemistry, be aware of the potential formation of hydrazoic acid (HN₃), which is toxic and explosive.[6] Ensure adequate ventilation and follow established safety protocols for handling azides.[6]

  • Pressure and Gas Evolution: Reactions that evolve gas (e.g., deprotection of a Boc group with acid, which releases CO₂) must be conducted in vessels that are properly vented to avoid pressure buildup.

Data Summary: Solvent Effects on Spirocyclization

The following table illustrates hypothetical data based on common observations in spirocyclization reactions, demonstrating the importance of solvent screening.

SolventDielectric Constant (ε)Typical ObservationRelative Yield (%)
Toluene2.4Non-polar, good for many cycloadditions75
THF7.6Moderately polar, coordinating85
DCM9.1Polar, aprotic60 (byproduct formation)
Acetonitrile37.5Highly polar, aprotic90
Methanol32.7Protic, can interfere with reagents45

This table is illustrative. Actual results must be determined experimentally.

Experimental Workflow & Visualization
General Synthetic Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and purification of 2,6-diazaspiro[3.4]octan-7-one, highlighting key decision points for scale-up.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation A 1. Starting Material (e.g., N-Boc-azetidin-3-one) B 2. Olefination (e.g., Horner-Wadsworth-Emmons) A->B C 3. [3+2] Cycloaddition B->C D 4. Deprotection / Functionalization C->D E Crude Product D->E Work-up F Purification Method? E->F G Column Chromatography (Bench Scale) F->G < 10g H Crystallization / Salt Formation (Scale-Up) F->H > 10g I Final Product 2,6-diazaspiro[3.4]octan-7-one G->I H->I

Caption: A typical workflow for the synthesis and purification of 2,6-diazaspiro[3.4]octan-7-one.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Benchchem. (n.d.). 2,6-Diazaspiro[3.4]octan-7-one. Benchchem.
  • ResearchGate. (n.d.). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. ResearchGate.
  • Liang, L., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. ACS Publications.
  • Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. MDPI.
  • Fluorochem. (n.d.). 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. Fluorochem.

Sources

Technical Support Center: Purity Assessment of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 2,6-Diazaspiro[3.4]octan-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purity analysis of this important spirocyclic scaffold. As a key building block in medicinal chemistry, particularly in the development of sigma-1 receptor antagonists, ensuring its purity is paramount for reproducible and reliable downstream applications.[1]

This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your analytical workflows.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like 2,6-Diazaspiro[3.4]octan-7-one. Given its polar nature, reversed-phase chromatography is often the method of choice.

Common HPLC Issues and Solutions

Question: I'm observing significant peak tailing for my 2,6-Diazaspiro[3.4]octan-7-one peak. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue when analyzing basic compounds like 2,6-Diazaspiro[3.4]octan-7-one on standard silica-based reversed-phase columns. The primary cause is often secondary interactions between the basic amine functionalities of your analyte and acidic silanol groups on the stationary phase surface.

  • Causality: These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in a skewed peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH to suppress the ionization of the silanol groups. A pH of 3.0 is a good starting point.[2] Using a buffer like phosphate or acetate will help maintain a stable pH.

    • Use of an Amine Deactivator: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.

    • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.[3]

Question: My retention times for 2,6-Diazaspiro[3.4]octan-7-one are drifting between injections. What should I investigate?

Answer: Retention time drift can be frustrating and points to a lack of system stability. The issue can stem from the column, the mobile phase, or the HPLC system itself.[4]

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a poorly equilibrated column can all lead to shifts in retention time.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This may require flushing with 10-20 column volumes of the mobile phase.[4]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[5] If using a gradient, ensure the online mixer is functioning correctly.[4]

    • Temperature Control: Use a column oven to maintain a constant column temperature. Even minor fluctuations in ambient temperature can affect retention times.[4]

    • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Pressure fluctuations can indicate a problem with the pump.

Question: I'm not seeing any peaks, or the peaks are much smaller than expected. What are the possible reasons?

Answer: A complete loss or significant reduction in signal can be caused by a number of factors, from simple setup errors to more complex sample preparation issues.

  • Causality: The analyte may not be reaching the detector due to a blockage, an injection issue, or degradation.

  • Troubleshooting Steps:

    • Check System Connections: Verify that all tubing and fittings are secure and that the mobile phase reservoirs are not empty.[5]

    • Injector Issues: Ensure the injection syringe is correctly installed and that the sample loop is being completely filled.[3]

    • Sample Preparation: Confirm the sample is fully dissolved in the mobile phase. Incompatibility between the sample solvent and the mobile phase can cause the sample to precipitate in the system. Whenever possible, dissolve the sample in the initial mobile phase.

    • Detector Settings: Check that the detector is on, the lamp is functioning, and the correct wavelength is set for your analyte.

Section 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Troubleshooting

For assessing volatile impurities or for derivatized analysis, GC and GC-MS are powerful tools.

Common GC and GC-MS Issues and Solutions

Question: I'm observing broad peaks and poor resolution in my GC analysis of potential impurities. What could be the problem?

Answer: Broad peaks in GC can be attributed to several factors related to the injection, column, or flow path.

  • Causality: Slow sample introduction, column contamination, or an inappropriate temperature program can all lead to band broadening.

  • Troubleshooting Steps:

    • Injection Technique: Ensure a fast and efficient injection. For split/splitless inlets, optimize the split ratio and injection temperature.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any contaminants.

    • Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Try increasing the ramp rate.

    • Carrier Gas Flow: An incorrect carrier gas flow rate can negatively impact efficiency. Optimize the flow rate for your column dimensions and carrier gas type.

Question: My GC-MS library search is not providing a good match for a suspected impurity. How can I improve my confidence in identification?

Answer: While library matching is a valuable tool, it's not always definitive. Several factors can influence the quality of the match.

  • Causality: Differences in instrumentation, analytical conditions, or the absence of the compound in the library can lead to poor matches.

  • Troubleshooting Steps:

    • Manual Spectral Interpretation: Manually interpret the mass spectrum of the unknown peak. Look for characteristic fragmentation patterns of spirocyclic compounds or potential starting materials.

    • Comparison with Standards: If you have a hypothesis about the impurity's identity, synthesize or purchase a standard and run it under the same GC-MS conditions for direct comparison of retention time and mass spectrum.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity, significantly narrowing down the possibilities.

    • Derivatization: Derivatizing the sample can alter the fragmentation pattern and retention time, providing additional structural information.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs

NMR spectroscopy is indispensable for the structural elucidation and purity assessment of 2,6-Diazaspiro[3.4]octan-7-one, providing detailed information about the molecular structure.[6]

Question: What are the key ¹H and ¹³C NMR signals I should look for to confirm the structure of 2,6-Diazaspiro[3.4]octan-7-one?

Answer: The NMR spectrum of 2,6-Diazaspiro[3.4]octan-7-one will have characteristic signals corresponding to its unique spirocyclic structure. In ¹H NMR, you would expect to see distinct signals for the methylene protons of the azetidine and pyrrolidinone rings. The chemical shifts and coupling patterns will be influenced by the rigid spirocyclic framework. In ¹³C NMR, the carbonyl carbon of the lactam will have a characteristic downfield chemical shift (typically >170 ppm), and you will observe signals for the quaternary spiro carbon and the different methylene carbons.

Question: Can I use NMR to quantify the purity of my sample?

Answer: Yes, quantitative NMR (qNMR) is a powerful technique for purity assessment. By integrating the signals of your compound and comparing them to the integral of a known amount of an internal standard with a known purity, you can accurately determine the concentration and purity of your sample. The internal standard should be chosen carefully to have signals that do not overlap with your analyte's signals.

Section 4: Mass Spectrometry (MS) FAQs

Mass spectrometry provides crucial information about the molecular weight and fragmentation of 2,6-Diazaspiro[3.4]octan-7-one and its impurities.

Question: What is the expected molecular ion peak for 2,6-Diazaspiro[3.4]octan-7-one in an ESI-MS experiment?

Answer: 2,6-Diazaspiro[3.4]octan-7-one has a molecular formula of C₆H₁₀N₂O and a monoisotopic mass of 126.0793 g/mol .[7][8] In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 127.0866.[7] You may also observe other adducts such as [M+Na]⁺.[7]

Question: How can I use MS/MS for impurity characterization?

Answer: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation of unknown impurities. By isolating an impurity's molecular ion and subjecting it to collision-induced dissociation (CID), you can generate a fragmentation pattern. This fragmentation pattern provides clues about the impurity's structure, which can be compared to the fragmentation of the parent compound or hypothesized structures.

Experimental Protocols and Data

Standard Operating Procedure: HPLC-UV Purity Assessment

This protocol provides a general starting point for the purity analysis of 2,6-Diazaspiro[3.4]octan-7-one. Method optimization will likely be required for your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2,6-Diazaspiro[3.4]octan-7-one and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution as needed to be within the linear range of the detector.

Typical Impurity Profile

The synthesis of 2,6-Diazaspiro[3.4]octan-7-one may result in various process-related impurities. Below is a table of potential impurities that could be monitored.

Impurity TypePotential Structure/SourceAnalytical Technique of Choice
Starting MaterialsUnreacted precursors from the synthetic route.HPLC, GC-MS
IntermediatesIncompletely reacted intermediates.HPLC, LC-MS
By-productsProducts from side reactions.HPLC, LC-MS/MS, NMR
DegradantsProducts of decomposition due to heat, light, or pH.HPLC, LC-MS

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the purity assessment and impurity identification of 2,6-Diazaspiro[3.4]octan-7-one.

Workflow cluster_0 Purity Assessment cluster_1 Impurity Identification Sample Preparation Sample Preparation HPLC-UV Analysis HPLC-UV Analysis Sample Preparation->HPLC-UV Analysis Initial Screening Purity Calculation Purity Calculation HPLC-UV Analysis->Purity Calculation LC-MS Analysis LC-MS Analysis HPLC-UV Analysis->LC-MS Analysis If Impurities > Threshold Release/Further Action Release/Further Action Purity Calculation->Release/Further Action MS/MS Fragmentation MS/MS Fragmentation LC-MS Analysis->MS/MS Fragmentation Structure Elucidation Structure Elucidation MS/MS Fragmentation->Structure Elucidation NMR Confirmation NMR Confirmation Structure Elucidation->NMR Confirmation Impurity Standard Synthesis Impurity Standard Synthesis NMR Confirmation->Impurity Standard Synthesis

Caption: General workflow for purity assessment and impurity identification.

References

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Ziane, S., et al. (2024). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plants. Karbala International Journal of Modern Science, 10(4), 497-510.
  • PubChem. (n.d.). 2,6-diazaspiro[3.4]octan-7-one.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties.
  • El-Kimary, E. I., et al. (2022). Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19. Journal of Pharmaceutical and Biomedical Analysis, 213, 114687.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
  • ChemicalBook. (n.d.). 2,6-diazaspiro[3.4]octan-7-one.
  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance.
  • National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • PubMed Central. (n.d.). Spirocyclic Motifs in Natural Products.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy.
  • PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
  • ResearchGate. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives.
  • Google Patents. (n.d.). Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • ResearchGate. (n.d.). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
  • MDPI. (n.d.). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.
  • NIST. (n.d.). 7-Octen-2-ol, 2,6-dimethyl-.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethyl-2-hexene.

Sources

Technical Support Center: Stability of 2,6-Diazaspiro[3.4]octan-7-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Diazaspiro[3.4]octan-7-one. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this spirocyclic lactam in solution. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting guidance but also the underlying scientific principles to empower your research.

The 2,6-diazaspiro[3.4]octan-7-one scaffold is a valuable building block in medicinal chemistry, notably explored for its potential as a potent sigma-1 receptor antagonist.[1] However, like many heterocyclic compounds, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This guide will walk you through the potential stability challenges and how to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of 2,6-Diazaspiro[3.4]octan-7-one in solution.

Q1: What is the primary degradation pathway for 2,6-Diazaspiro[3.4]octan-7-one in aqueous solutions?

A1: The most probable degradation pathway for 2,6-Diazaspiro[3.4]octan-7-one in aqueous media is the hydrolysis of the γ-lactam ring. This is a common reaction for lactams, particularly under acidic or basic conditions, leading to the opening of the five-membered ring to form a γ-amino acid derivative. This process is analogous to the hydrolysis of other lactam-containing compounds. While specific data for this molecule is not extensively published, the general mechanism is well-established.

Q2: How does pH affect the stability of 2,6-Diazaspiro[3.4]octan-7-one?

A2: The rate of lactam hydrolysis is highly pH-dependent. Both strongly acidic and strongly basic conditions are expected to accelerate degradation. For many lactams, maximum stability is often found in the slightly acidic to neutral pH range (pH 4-7). It is crucial to determine the optimal pH for your specific experimental setup. For instance, studies on other pharmaceutical compounds have shown that even a shift of one or two pH units can significantly impact stability.[2]

Q3: What are the recommended storage conditions for stock solutions of 2,6-Diazaspiro[3.4]octan-7-one?

A3: For maximum stability of stock solutions, it is recommended to:

  • Use an appropriate solvent: Anhydrous aprotic organic solvents such as DMSO or DMF are generally preferred over protic solvents like ethanol or methanol, which can participate in solvolysis. For aqueous buffers, prepare solutions fresh daily.

  • Store at low temperatures: Storage at -20°C or -80°C is highly recommended to slow down potential degradation reactions.[3]

  • Protect from light: Although specific photostability data is not available, it is good practice to store solutions in amber vials or protected from light to prevent potential photodegradation.

  • Use the hydrochloride salt: The commercially available hydrochloride salt is likely to be more stable as a solid.[4] When preparing solutions, the pH should be carefully considered.

Q4: I am observing inconsistent results in my biological assays. Could this be related to the stability of 2,6-Diazaspiro[3.4]octan-7-one?

A4: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades in your assay medium, its effective concentration will decrease over time, leading to variability in your data. It is advisable to perform a preliminary stability test of the compound in your specific assay buffer under the conditions of your experiment (e.g., temperature, incubation time). A similar approach is recommended for the analogous compound, 6-Oxaspiro[3.4]octan-2-one, where degradation of stock solutions or hydrolysis in aqueous assay buffers can lead to inconsistent results.

Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your experiments.

Issue 1: Suspected Degradation in an Aqueous Buffer

If you suspect that 2,6-Diazaspiro[3.4]octan-7-one is degrading in your aqueous experimental buffer, follow these steps to diagnose and mitigate the issue.

Visualizing the Problem: A General Workflow

cluster_0 Troubleshooting Suspected Degradation Observe Inconsistent Results Observe Inconsistent Results Hypothesize Degradation Hypothesize Degradation Observe Inconsistent Results->Hypothesize Degradation Potential Cause Perform Stability Study Perform Stability Study Hypothesize Degradation->Perform Stability Study Verification Step Analyze Data Analyze Data Perform Stability Study->Analyze Data Quantitative Assessment Optimize Conditions Optimize Conditions Analyze Data->Optimize Conditions Informed Decision Re-run Experiment Re-run Experiment Optimize Conditions->Re-run Experiment Validation

Caption: A workflow for troubleshooting suspected compound degradation.

Protocol for a Preliminary Stability Assessment

This protocol will help you determine the stability of 2,6-Diazaspiro[3.4]octan-7-one in your buffer of choice.

Materials:

  • 2,6-Diazaspiro[3.4]octan-7-one

  • Your experimental buffer (e.g., PBS, TRIS)

  • Anhydrous DMSO

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of 2,6-Diazaspiro[3.4]octan-7-one in anhydrous DMSO (e.g., 10 mM).

  • Prepare Test Solution: Dilute the stock solution into your experimental buffer to the final working concentration. Ensure the final DMSO concentration is compatible with your assay.

  • Incubate: Incubate the test solution under the same conditions as your experiment (e.g., 37°C for 24 hours).

  • Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any further degradation by freezing at -80°C or by mixing with an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by a suitable analytical method like HPLC-UV or LC-MS to quantify the remaining amount of the parent compound.

  • Data Interpretation: Plot the percentage of the remaining compound against time. A significant decrease indicates instability.

Mitigation Strategies
Mitigation StrategyRationale
Prepare Fresh Solutions Minimizes the time for degradation to occur before use.
Modify Buffer pH If compatible with your experiment, adjust the pH to a range where the compound is more stable (typically slightly acidic).
Reduce Incubation Time A shorter exposure to the aqueous environment can reduce the extent of degradation.
Lower Temperature If your experiment allows, performing it at a lower temperature can significantly slow down hydrolysis.
Issue 2: Poor Solubility in Aqueous Buffers

Poor solubility can be mistaken for instability and can also lead to inconsistent results.

Troubleshooting Steps
  • Check the Salt Form: Ensure you are using a salt form (e.g., hydrochloride) if available, as this generally improves aqueous solubility.[4]

  • Use of Co-solvents: Increase the percentage of a water-miscible organic co-solvent like DMSO or ethanol in your final solution, if your experimental system can tolerate it.

  • Sonication: Briefly sonicate the solution to aid in dissolution.

  • pH Adjustment: The solubility of compounds with amine functionalities can often be improved by adjusting the pH to ensure the amine is protonated.

The Chemistry of Instability: Lactam Hydrolysis

The core of the stability issue lies in the susceptibility of the γ-lactam ring to nucleophilic attack by water. This reaction is catalyzed by both acid and base.

Proposed Degradation Pathway

cluster_0 Proposed Hydrolytic Degradation of 2,6-Diazaspiro[3.4]octan-7-one A 2,6-Diazaspiro[3.4]octan-7-one B γ-Amino Acid Derivative (Ring-Opened Product) A->B + H2O (H+ or OH- catalysis)

Caption: Proposed hydrolytic degradation pathway.

Under hydrolytic conditions, the amide bond within the lactam ring is cleaved, resulting in the formation of a γ-amino acid derivative. This ring-opened product will have significantly different chemical properties and is unlikely to retain the biological activity of the parent compound.

Summary of Stability Considerations

ParameterRecommendationRationale
pH Maintain a slightly acidic to neutral pH (4-7) in aqueous solutions.Minimizes acid and base-catalyzed hydrolysis of the lactam ring.
Temperature Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature.Reduces the rate of chemical degradation.[3]
Solvent Use anhydrous aprotic solvents (e.g., DMSO) for stock solutions. Prepare aqueous solutions fresh.Prevents hydrolysis and solvolysis.
Light Protect solutions from light by using amber vials.Prevents potential photodegradation.

By understanding the inherent chemical properties of the 2,6-Diazaspiro[3.4]octan-7-one scaffold and implementing these proactive and troubleshooting measures, you can enhance the reliability and reproducibility of your experimental data.

References

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Retrieved January 19, 2026, from [Link]

  • Zhang, Z., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
  • Jiang, Q., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]

  • Koba, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48869-48878. [Link]

  • Chayrov, R., et al. (2022). HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. Journal of Chemical Technology and Metallurgy, 57(6), 1094-1098. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). Consensus. [Link]

  • Klapars, A., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

Sources

Technical Support Center: Synthesis of 2,6-Diazaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,6-Diazaspiro[3.4]octan-7-one. This guide is designed to assist you in troubleshooting common issues and identifying potential byproducts encountered during the synthesis of this valuable spirocyclic scaffold. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the success of your experiments.

Troubleshooting Guide & FAQs

This section addresses specific questions and challenges that may arise during the synthesis of 2,6-Diazaspiro[3.4]octan-7-one, which is commonly prepared via a multi-step sequence culminating in a [2+2] cycloaddition (Staudinger reaction) or an intramolecular cyclization.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and solutions?

Common Causes:

  • Insufficient activation of the carboxylic acid precursor: For syntheses involving an intramolecular cyclization, incomplete activation of the carboxylic acid will lead to poor yields.

  • Low reactivity of the imine or ketene intermediate (in Staudinger reactions): The electronic and steric properties of the substrates play a crucial role.

  • Inadequate temperature control: Both excessively low and high temperatures can hinder the reaction.

  • Presence of moisture: Water can quench reactive intermediates, such as ketenes and activated esters.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Activating Agents: If using an activating agent for a carboxylic acid (e.g., EDC, HOBt), ensure it is fresh and used in the correct stoichiometric amount.

  • Adjust Temperature: For Staudinger reactions, ketene formation from an acid chloride and a base is often performed at low temperatures (-78 °C to 0 °C) to minimize side reactions, followed by gradual warming to room temperature after the addition of the imine. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Increase Reactant Concentration: In some cases, increasing the concentration of the reactants can favor the desired intramolecular cyclization or intermolecular cycloaddition over side reactions.

FAQ 2: I am observing a significant amount of an unexpected byproduct with a mass double that of my starting material or intermediate. What could it be?

This is a classic indication of ketene dimerization , a common side reaction in Staudinger syntheses.[1] Ketenes, being highly reactive, can undergo a [2+2] cycloaddition with themselves to form diketenes.

Mechanism of Ketene Dimerization:

G cluster_0 Ketene Dimerization 2_ketene 2 R₂C=C=O diketene Diketene byproduct 2_ketene->diketene [2+2] cycloaddition

Caption: Dimerization of ketene intermediates.

Identification:

  • Mass Spectrometry (MS): Look for a peak corresponding to twice the molecular weight of the ketene intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the diketene will be distinct from your target molecule and will lack the signals corresponding to the imine portion of the starting material.

Mitigation Strategies:

  • Slow Addition of Ketene Precursor: Add the acid chloride (ketene precursor) slowly to the reaction mixture containing the imine and base at a low temperature. This maintains a low concentration of the ketene at any given time, favoring the reaction with the imine over self-dimerization.

  • Use of a Proton Sponge: A non-nucleophilic base, such as a proton sponge, can be used to generate the ketene in situ without promoting side reactions.[2]

  • In Situ Generation of Ketene: Methods that generate the ketene in the presence of the imine, such as the Wolff rearrangement, can also minimize dimerization.[2][3]

FAQ 3: My final product appears to be contaminated with a compound that has the same mass but different chromatographic properties. What is the likely culprit?

This scenario strongly suggests the presence of a diastereomer (epimer) of your target 2,6-Diazaspiro[3.4]octan-7-one. The stereochemical outcome of the Staudinger reaction is highly dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine.[2][4]

Mechanism of Epimerization:

The formation of cis and trans isomers in a Staudinger reaction proceeds through a zwitterionic intermediate. The rate of ring closure versus the rate of rotation around the newly formed single bond in this intermediate determines the final stereochemistry.

G Start Ketene + Imine Zwitterion Zwitterionic Intermediate Start->Zwitterion Cis cis-β-lactam Zwitterion->Cis Direct Ring Closure Rotation Rotation Zwitterion->Rotation Bond Rotation Trans trans-β-lactam Rotation->Trans Ring Closure

Caption: Formation of cis and trans diastereomers.

Identification:

  • Chromatography (TLC, HPLC, SFC): Diastereomers will often have different retention factors (Rf) or retention times. Chiral chromatography may be necessary for enantiomers.

  • NMR Spectroscopy: The coupling constants and chemical shifts of the protons on the β-lactam ring will differ between diastereomers. 2D NMR techniques like NOESY can be used to confirm the relative stereochemistry.

Troubleshooting and Control:

  • Solvent Polarity: The polarity of the solvent can influence the lifetime of the zwitterionic intermediate and thus the stereochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

  • Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the cis-diastereomer.

  • Base Selection: The choice of base can impact the stereoselectivity. Triethylamine is common, but other bases like diisopropylethylamine (DIPEA) or a proton sponge might offer better control.

  • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[2]

FAQ 4: My mass spectrum shows a peak corresponding to the addition of water to my product, and the yield is low. What is happening?

This is indicative of hydrolysis of the β-lactam ring . The four-membered ring of β-lactams is strained and susceptible to nucleophilic attack, particularly by water, under either acidic or basic conditions.[5][6] This opens the ring to form a β-amino acid derivative.

Reaction Scheme for Hydrolysis:

G cluster_1 β-Lactam Hydrolysis lactam 2,6-Diazaspiro[3.4]octan-7-one amino_acid Ring-opened β-amino acid lactam->amino_acid + H₂O (acid or base)

Caption: Hydrolysis of the β-lactam ring.

Identification:

  • MS: A peak corresponding to [M+18] (where M is the mass of your product).

  • NMR: Disappearance of the characteristic β-lactam proton signals and the appearance of new signals corresponding to an open-chain structure, including potentially a carboxylic acid proton.

  • IR Spectroscopy: Loss of the characteristic high-frequency carbonyl stretch of the β-lactam (typically >1730 cm⁻¹) and the appearance of a carboxylic acid carbonyl stretch.

Prevention and Troubleshooting:

  • Strict Anhydrous Conditions: As mentioned before, ensure all reagents and solvents are dry.

  • Neutral Work-up: During the reaction work-up, avoid strongly acidic or basic aqueous solutions. Use saturated sodium bicarbonate or ammonium chloride solutions carefully.

  • Purification Conditions: Be mindful of the pH during chromatographic purification. If using reverse-phase HPLC, consider using a buffered mobile phase. For silica gel chromatography, the silica can be washed with a triethylamine solution to neutralize acidic sites.

Summary of Potential Byproducts and Their Identification

Byproduct ClassCommon CauseIdentification Methods
Ketene Dimers High concentration of keteneMS (mass is 2x ketene intermediate)
Diastereomers/Epimers Lack of stereocontrolChromatography (different retention times), NMR (different coupling constants and chemical shifts)
Hydrolysis Products Presence of water, acidic/basic conditionsMS ([M+18]), IR (loss of β-lactam C=O), NMR (disappearance of β-lactam signals)
Unreacted Starting Materials Incomplete reactionChromatography, NMR, MS
Polymerization Products High concentration of reactive intermediatesBaseline streaking on TLC, complex NMR

Experimental Protocols for Byproduct Analysis

Protocol 1: LC-MS Analysis for Byproduct Profiling
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to elute all components.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes all expected products and potential byproducts (e.g., m/z 100-1000).

Protocol 2: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Purify the major product and any isolable byproducts by flash chromatography or preparative HPLC. Dissolve the pure compounds in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • ¹H NMR: To identify the proton environment of the molecule.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • COSY: To establish proton-proton correlations.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

    • NOESY: To determine the spatial proximity of protons and confirm stereochemistry.

References

  • RSC Publishing. (n.d.). Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Synthesis and hydrolysis of some fused-ring β-lactams.
  • National Institutes of Health. (2022).
  • Wikipedia. (n.d.). β-Lactam.
  • Biosynthesis and modific
  • Catalytic Asymmetric Synthesis of Ketene Heterodimer β-Lactones: Scope and Limit
  • ResearchGate. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
  • ResearchGate. (n.d.). Synthesis of bis-aryl spirooxindole-β-lactams via Staudinger....
  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis.
  • Wikipedia. (n.d.). Staudinger synthesis.
  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023).
  • National Institutes of Health. (n.d.).
  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.).
  • PubMed. (n.d.). Total Synthesis of Beta-Lactam Antibiotics. IV. Epimerization of 6(7)
  • ACS Publications. (n.d.). Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)
  • Frontiers. (n.d.).
  • ResearchGate. (n.d.). An update on the synthesis and reactivity of spiro-fused β-lactams.
  • RSC Publishing. (n.d.).
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.).
  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • PubMed. (n.d.). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinoccipetive effect of morphine and rescued morphine tolerance.
  • ACS Publications. (n.d.).
  • Merging total synthesis and NMR technology for deciphering the realistic structure of n
  • MDPI. (n.d.). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.

Sources

Validation & Comparative

The Ascendance of Spirocyclic Scaffolds: A Comparative Guide to 2,6-Diazaspiro[3.4]octan-7-one and Piperazine Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a testament to successful scaffold design, gracing the structures of over 100 FDA-approved drugs.[1][2] Its prevalence is a direct result of its favorable physicochemical properties, including robust aqueous solubility and the presence of two basic nitrogen atoms that serve as versatile handles for molecular elaboration.[2][3] However, the very flexibility and metabolic susceptibility of the piperazine moiety can present significant hurdles in modern drug development, including challenges with selectivity and off-target effects. This has catalyzed the exploration of bioisosteres—structural analogues that preserve the desirable properties of piperazine while mitigating its liabilities.[2][4]

Among the most promising of these emerging bioisosteres is the 2,6-diazaspiro[3.4]octan-7-one scaffold. This guide provides an in-depth, objective comparison of this novel spirocyclic scaffold with traditional piperazine bioisosteres, offering a rationale for its adoption and providing the experimental frameworks necessary for its evaluation.

The Rationale for Moving Beyond Piperazine: A Structural and Physicochemical Perspective

The piperazine ring, while advantageous in many respects, possesses inherent conformational flexibility. This can lead to a higher entropic penalty upon binding to a biological target, potentially reducing potency. Furthermore, the piperazine ring is susceptible to metabolic degradation, primarily through oxidation, which can lead to the formation of reactive metabolites and contribute to clearance-related issues.

The strategic shift towards more rigid and three-dimensional scaffolds like 2,6-diazaspiro[3.4]octan-7-one is a direct response to these challenges. The spirocyclic nature of this scaffold introduces a higher fraction of sp3-hybridized carbons, a characteristic that has been correlated with improved clinical success rates.[5] This increased three-dimensionality can lead to more precise and favorable interactions with biological targets, enhancing both potency and selectivity.[6]

Head-to-Head Comparison: 2,6-Diazaspiro[3.4]octan-7-one vs. Piperazine

PropertyPiperazine2,6-Diazaspiro[3.4]octan-7-oneRationale for Advantage
Three-Dimensionality Lower (Flexible chair/boat conformations)Higher (Rigid spirocyclic structure)Increased sp3 character can lead to improved binding affinity and selectivity by providing more defined vectoral exits for substituents.[5]
Lipophilicity (cLogP) Generally lowerPotentially lowerThe introduction of a spirocenter and an additional polar lactam group can reduce lipophilicity, which is often beneficial for solubility and other ADME properties.
Aqueous Solubility HighPredicted to be highThe presence of multiple polar functional groups (two amines and a lactam) is expected to confer excellent aqueous solubility.
Metabolic Stability Susceptible to N-dealkylation and ring oxidationPotentially improvedThe rigid spirocyclic core may be less accessible to metabolic enzymes, and the lactam functionality is generally more stable than a simple amine.
Synthetic Accessibility High, numerous commercial sourcesModerate, requires multi-step synthesisWhile more complex to synthesize, established routes are available, and the potential benefits can outweigh the synthetic cost.[7][8]
Pharmacological Activity Broadly utilized in diverse therapeutic areasDemonstrated activity as a scaffold for potent and selective σ1R antagonists and anti-malarial agents.[9][10]The unique structural features can unlock novel interactions with biological targets.

Experimental Workflows for Comparative Evaluation

To empirically validate the theoretical advantages of the 2,6-diazaspiro[3.4]octan-7-one scaffold, a series of head-to-head in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed against a structurally analogous piperazine-containing compound.

pampa_workflow Start Prepare Compound Solution in Donor Well Lipid_Membrane Lipid-Coated Filter Membrane Start->Lipid_Membrane Compound Diffuses Across Incubate Incubate (4-16h) Start->Incubate Acceptor Buffer in Acceptor Well Lipid_Membrane->Acceptor Analysis LC-MS/MS Analysis of Donor and Acceptor Wells Incubate->Analysis Calculate Calculate Permeability Coefficient (Pe) Analysis->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 4: Metabolic Stability in Human Liver Microsomes

Objective: To evaluate the susceptibility of the test compounds to phase I metabolic enzymes.

Methodology:

  • Incubate the test compound (e.g., at 1 µM) with human liver microsomes and NADPH (as a cofactor) at 37°C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). [11] Rationale: This assay provides a crucial early assessment of a compound's metabolic liabilities, which can significantly impact its in vivo half-life and overall exposure. [12]

Conclusion: A Strategic Advancement in Scaffold Design

The transition from well-trodden scaffolds like piperazine to novel, three-dimensional architectures such as 2,6-diazaspiro[3.4]octan-7-one represents a strategic evolution in drug discovery. While the synthesis of such spirocyclic systems is more demanding, the potential rewards in terms of improved potency, selectivity, and pharmacokinetic properties are substantial. The experimental frameworks provided herein offer a robust starting point for the rigorous, data-driven evaluation of this promising new scaffold, enabling researchers to make informed decisions in the quest for safer and more effective medicines.

References

  • Charles River Laboratories. In Vitro ADME Assays and Services. (URL: [Link])

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (URL: [Link])

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. (URL: [Link])

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. (URL: [Link])

  • BioDuro. In Vitro ADME. (URL: [Link])

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. (URL: [Link])

  • ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (URL: [Link])

  • Agilent. ADME Assays. (URL: [Link])

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Royal Society of Chemistry. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (URL: [Link])

  • ResearchGate. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (URL: [Link])

  • ResearchGate. (2019). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (URL: [Link])

  • Xiong, B., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. (URL: [Link])

  • ResearchGate. (2003). Profiling drug-like properties in discovery research. (URL: [Link])

  • Di, L., & Kerns, E. H. (Eds.). (2016). Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization. World Scientific. (URL: [Link])

  • Reilly, S. M., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. (URL: [Link])

  • Plouffe, D., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. (URL: [Link])

  • Quinn, R. J., et al. (2017). Drug-like properties: guiding principles for the design of natural product libraries. Natural Product Reports. (URL: [Link])

  • ResearchGate. (2014). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (URL: [Link])

  • National Center for Biotechnology Information. (2004). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. (URL: [Link])

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. (URL: [Link])

  • PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. (URL: [Link])

  • Cartwright, S. J. (1993). Clinical Pharmacokinetics: Current Requirements and Future Perspectives From a Regulatory Point of View. Xenobiotica. (URL: [Link])

  • Perlik, V., et al. (2023). Relationship between Pharmacokinetic Profile and Clinical Efficacy Data of Three Different Forms of Locally Applied Flurbiprofen in the Mouth/Throat. Pharmaceutics. (URL: [Link])

Sources

Navigating the Spirocyclic Landscape: A Comparative Guide to 2,6-Diazaspiro[3.4]octan-7-one and 2,6-Diazaspiro[3.3]heptane in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the perpetual quest for novel drug candidates with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as powerful tools in this endeavor, offering a unique conformational rigidity that can pre-organize pharmacophoric elements for optimal target engagement.[2][3][4] This guide provides an in-depth comparative analysis of two promising diazaspirocyclic scaffolds: the emerging 2,6-diazaspiro[3.4]octan-7-one and the more established 2,6-diazaspiro[3.3]heptane.

This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of the synthesis, physicochemical properties, and applications of these scaffolds, supported by experimental data and case studies to inform strategic decisions in drug design.

The Allure of the Spirocyclic Core: A Three-Dimensional Advantage

The introduction of spirocyclic motifs into drug candidates can profoundly influence their molecular properties. The quaternary carbon at the spiro center imparts a rigid, three-dimensional architecture, which can lead to:

  • Improved Potency and Selectivity: By locking the conformation of substituent groups, spirocycles can reduce the entropic penalty of binding to a biological target, leading to higher affinity.[4] This conformational restriction can also enhance selectivity by favoring interactions with the desired target over off-targets.[5]

  • Enhanced Physicochemical Properties: The increased sp³ character of spirocyclic compounds often translates to improved aqueous solubility, lower lipophilicity (logP), and better metabolic stability compared to their flatter aromatic counterparts.[2][6]

  • Access to Novel Chemical Space: Spirocyclic scaffolds provide a gateway to unexplored areas of chemical space, offering opportunities for the development of novel intellectual property.[4]

This guide will now delve into a detailed comparison of the 2,6-diazaspiro[3.4]octan-7-one and 2,6-diazaspiro[3.3]heptane scaffolds, examining their unique attributes and potential applications in drug discovery.

2,6-Diazaspiro[3.3]heptane: The Established Piperazine Bioisostere

The 2,6-diazaspiro[3.3]heptane scaffold, composed of two fused azetidine rings, has gained significant traction as a rigid bioisosteric replacement for the flexible piperazine moiety.[7] Piperazine is a common motif in many approved drugs, but it can be susceptible to metabolic liabilities.[7] The rigid nature of the 2,6-diazaspiro[3.3]heptane core can mitigate these issues while maintaining or even improving biological activity.

Physicochemical and Pharmacokinetic Profile

The primary motivation for employing the 2,6-diazaspiro[3.3]heptane scaffold lies in its ability to favorably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Property2,6-Diazaspiro[3.3]heptane DerivativesRationale and Experimental Insights
Aqueous Solubility Generally higher than piperazine analoguesThe more polar, three-dimensional structure can lead to better interactions with water molecules. Linear azaspiro[3.3]heptanes have been found to possess high aqueous solubilities.[2]
Lipophilicity (logP) Typically lower than piperazine analoguesThe increased sp³ character and reduced molecular surface area can decrease lipophilicity, which is often beneficial for overall drug-like properties.
Metabolic Stability Often enhancedThe rigid spirocyclic core can block or shield metabolically susceptible sites from enzymatic degradation. This has been observed to lead to low metabolic clearance rates.[2]
Permeability Variable, dependent on substitutionWhile the scaffold itself is polar, appropriate derivatization can achieve a balance between solubility and permeability for good oral absorption.
Synthesis of the 2,6-Diazaspiro[3.3]heptane Core

A practical and scalable synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been developed, making this scaffold readily accessible for medicinal chemistry campaigns.[5] A common route involves the reductive amination of a key aldehyde intermediate followed by intramolecular cyclization.

G cluster_synthesis Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives chloroester Chloroester Intermediate aldehyde Aldehyde Intermediate chloroester->aldehyde 1. Reduction (e.g., LiAlH₄) 2. Oxidation (e.g., Swern) amine_intermediate Secondary Amine Intermediate aldehyde->amine_intermediate Reductive Amination (Primary Amine, NaBH(OAc)₃) spirocycle 2,6-Diazaspiro[3.3]heptane Derivative amine_intermediate->spirocycle Intramolecular Cyclization (e.g., K₂CO₃ or heat)

Caption: Synthetic workflow for 2,6-diazaspiro[3.3]heptane derivatives.

Case Study: Olaparib Analogue

A compelling example of the benefits of the 2,6-diazaspiro[3.3]heptane scaffold is seen in the development of analogues of the PARP inhibitor, Olaparib. Replacement of the piperazine ring in Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in a compound with significantly increased selectivity for PARP-1 over other PARP family members.[5] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of this scaffold to fine-tune the pharmacological profile of a drug candidate.[8]

2,6-Diazaspiro[3.4]octan-7-one: An Emerging Scaffold with Unique Features

The 2,6-diazaspiro[3.4]octan-7-one scaffold, featuring a fused azetidine and a γ-lactam-containing pyrrolidine ring, is a more recent entrant into the medicinal chemist's toolbox. Its unique combination of a spirocyclic core with a lactam functionality offers distinct structural and electronic properties.

Physicochemical and Pharmacokinetic Profile

While less extensively studied than its [3.3]heptane counterpart, the 2,6-diazaspiro[3.4]octan-7-one scaffold presents an interesting profile for drug design.

Property2,6-Diazaspiro[3.4]octan-7-one DerivativesRationale and Potential Advantages
Aqueous Solubility Potentially favorableThe presence of the polar lactam carbonyl group may contribute to improved aqueous solubility.
Lipophilicity (logP) ModerateThe balance between the spirocyclic core and the polar lactam will influence the overall lipophilicity, which can be modulated through substitution.
Metabolic Stability Context-dependentThe lactam ring may be susceptible to hydrolysis, but the spirocyclic nature could offer some steric protection. The overall stability will depend on the specific chemical environment.
Target Interactions Unique hydrogen bonding capabilitiesThe lactam functionality provides a hydrogen bond acceptor and a potential hydrogen bond donor (on the nitrogen, if unsubstituted), offering unique interaction possibilities with biological targets.
Synthesis of the 2,6-Diazaspiro[3.4]octan-7-one Core

The synthesis of 2,6-diazaspiro[3.4]octan-7-one derivatives has been reported in the context of developing sigma-1 receptor antagonists. A representative synthetic approach is outlined below.[9]

G cluster_synthesis Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Derivatives start_material Substituted Pyrrolidinone intermediate1 N-Alkylated Pyrrolidinone start_material->intermediate1 Alkylation intermediate2 Azetidine Ring Formation Intermediate intermediate1->intermediate2 Functional Group Manipulations spirocycle 2,6-Diazaspiro[3.4]octan-7-one Derivative intermediate2->spirocycle Intramolecular Cyclization

Caption: Generalized synthetic workflow for 2,6-diazaspiro[3.4]octan-7-one derivatives.

Case Study: Sigma-1 Receptor Antagonists for Pain Management

The 2,6-diazaspiro[3.4]octan-7-one scaffold has been successfully employed in the design and development of potent and selective sigma-1 (σ1) receptor antagonists.[9] The σ1 receptor is a promising target for the treatment of various neurological disorders, including pain.[9] By utilizing the unique structural features of the 2,6-diazaspiro[3.4]octan-7-one core, researchers were able to develop compounds that exhibited significant antinociceptive effects in preclinical models of pain. This case study underscores the potential of this scaffold to generate novel therapeutic agents.[9]

Head-to-Head Comparison: Choosing the Right Spirocyclic Scaffold

Feature2,6-Diazaspiro[3.3]heptane2,6-Diazaspiro[3.4]octan-7-one
Core Structure Two fused azetidine ringsFused azetidine and γ-lactam-containing pyrrolidine rings
Primary Application Rigid piperazine bioisostereNovel scaffold for exploring new chemical space
Key Advantage Improved metabolic stability and selectivityUnique 3D shape and hydrogen bonding capabilities
Synthetic Accessibility Well-established and scalable routesFeasible, with room for further methods development
Established Precedent Growing number of examples in medicinal chemistryEmerging scaffold with high potential

Experimental Protocols

Detailed, step-by-step methodologies for key experiments are crucial for the practical application of these scaffolds.

General Protocol for the Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative

This protocol is adapted from a reported practical route.[5]

  • Synthesis of the Aldehyde Intermediate:

    • To a solution of the starting chloroester in an appropriate solvent (e.g., THF) at 0 °C, add a reducing agent (e.g., LiAlH₄) portion-wise.

    • Stir the reaction at 0 °C for 1-2 hours, then quench carefully with water and aqueous NaOH.

    • Extract the aqueous layer with an organic solvent (e.g., EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

    • Dissolve the crude alcohol in a suitable solvent (e.g., CH₂Cl₂) and add a mild oxidizing agent (e.g., Dess-Martin periodinane) at room temperature.

    • Stir for 1-2 hours, then quench with a solution of Na₂S₂O₃ and NaHCO₃.

    • Extract, dry, and purify the crude product by column chromatography to afford the aldehyde.

  • Reductive Amination and Cyclization:

    • To a solution of the aldehyde and a primary amine in a solvent such as dichloroethane, add a reducing agent like sodium triacetoxyborohydride.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Dry the combined organic layers and concentrate.

    • Dissolve the crude secondary amine in a suitable solvent (e.g., THF) and add a base (e.g., K₂CO₃).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction, filter, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the desired 2,6-diazaspiro[3.3]heptane derivative.

General Protocol for Physicochemical Property Assessment

Aqueous Solubility (Nephelometry): [10]

  • Prepare a stock solution of the test compound in DMSO.

  • Add aliquots of the stock solution to a 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4).

  • Shake the plate for a specified time (e.g., 2 hours) at room temperature.

  • Measure the turbidity of each well using a nephelometer.

  • The aqueous solubility is determined by identifying the concentration at which precipitation occurs.

Lipophilicity (logP) Determination (Shake-Flask Method): [11]

  • Prepare a solution of the test compound in a biphasic system of n-octanol and water (or buffer).

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Carefully remove aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

General Protocol for In Vitro ADME Assays

Metabolic Stability (Liver Microsome Assay): [3]

  • Pre-incubate the test compound with liver microsomes (human or other species) in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the rate of disappearance of the compound.

Permeability (Caco-2 Assay): [4]

  • Culture Caco-2 cells on permeable supports in a transwell plate for 21 days to form a confluent monolayer.

  • Wash the cell monolayer with a transport buffer.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • At specified time intervals, collect samples from the receiver compartment.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active transport.

G cluster_workflow In Vitro ADME Screening Workflow solubility Aqueous Solubility Assay data_analysis Data Analysis and Candidate Selection solubility->data_analysis logP logP Determination logP->data_analysis metabolic_stability Metabolic Stability Assay metabolic_stability->data_analysis permeability Caco-2 Permeability Assay permeability->data_analysis

Caption: A typical workflow for in vitro ADME screening of drug candidates.

Conclusion: Strategic Application of Spirocyclic Scaffolds

Both the 2,6-diazaspiro[3.4]octan-7-one and 2,6-diazaspiro[3.3]heptane scaffolds offer unique advantages for medicinal chemists seeking to enhance the properties of their drug candidates. The 2,6-diazaspiro[3.3]heptane core has proven its value as a rigid piperazine bioisostere, capable of improving metabolic stability and selectivity. In contrast, the 2,6-diazaspiro[3.4]octan-7-one scaffold is an exciting, emerging platform that provides novel structural features and hydrogen bonding patterns for targeting a diverse range of biological targets.

The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program, including the target biology, the desired physicochemical properties, and the synthetic strategy. By understanding the distinct characteristics of each scaffold, researchers can make more informed decisions in their quest to design the next generation of innovative medicines.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(22), 6134-6136. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. [Link]

  • Dandapani, S., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(10), 967-970. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Xiong, B., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(5), 994-997. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. [Link]

  • Wang, Y., et al. (2017). A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. Acta Pharmaceutica Sinica B, 7(3), 336-344. [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • De-la-Torre, V. G., & Lavilla, R. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Li, D. B., et al. (2012). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Chimia (Aarau), 66(3), 119-122. [Link]

  • Witschi, M. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1545-1551. [Link]

  • Chemaxon. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 2(3), 64. [Link]

Sources

A Comparative Guide to 2,6-Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern analgesic drug discovery, the sigma-1 receptor (σ1R) has emerged as a compelling target for non-opioid pain therapeutics.[1][2] This intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, modulates a variety of signaling proteins, including ion channels and G-protein coupled receptors, thereby influencing neuronal excitability and pain sensitization.[1][3] Consequently, antagonism of the σ1R presents a promising strategy for the management of chronic pain states, particularly neuropathic pain.[2][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of σ1R antagonists: the 2,6-diazaspiro[3.4]octan-7-one derivatives. We will objectively compare their performance with established σ1R antagonists, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for Targeting the Sigma-1 Receptor

The σ1R is a unique, ligand-operated molecular chaperone that is distinct from classical GPCRs and ion channels.[1] Its activation has been implicated in the enhancement of nociceptive signaling. Conversely, σ1R antagonists have been shown to produce antinociceptive effects in various animal models of inflammatory and neuropathic pain.[2][3] A key advantage of σ1R antagonists is their ability to potentiate the analgesic effects of opioids without exacerbating opioid-related side effects, such as tolerance and dependence.[5] This positions them as both potential standalone analgesics and valuable adjuvants in opioid-sparing pain management strategies.

Structure-Activity Relationship of 2,6-Diazaspiro[3.4]octan-7-one Derivatives

A recent study by Fu et al. (2023) systematically explored the SAR of a series of 2,6-diazaspiro[3.4]octan-7-one derivatives as σ1R antagonists.[5] The core scaffold, a rigid spirocyclic system, provides a three-dimensional framework for the precise orientation of substituents to interact with the receptor binding pocket.

The general structure of the explored derivatives is characterized by substitutions at the N2 and N6 positions of the diazaspiro-octanone core. The SAR exploration focused on modifying these substituents to optimize potency and selectivity for the σ1R.

Key findings from the SAR studies indicate that:

  • Substitution at the N2 position: A variety of aromatic and heteroaromatic moieties were explored at this position. The nature of this substituent was found to be a critical determinant of binding affinity.

  • Substitution at the N6 position: Modifications at this position also significantly influenced the antagonist activity.

  • Identification of a potent antagonist: Through systematic modifications, compound 32 was identified as a particularly potent σ1R antagonist, exhibiting a high binding affinity and selectivity.[5][[“]]

The development of these derivatives was guided by the co-crystal structure of the σ1R, allowing for a rational, structure-based design approach.[5]

Comparative Performance Analysis

To contextualize the performance of the 2,6-diazaspiro[3.4]octan-7-one series, it is essential to compare their properties with those of other well-characterized σ1R antagonists, such as S1RA (E-52862), which is currently in clinical development.

CompoundScaffoldσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (σ2R/σ1R)
Compound 32 2,6-Diazaspiro[3.4]octan-7-one14.5>1000>69
S1RA (E-52862) 1-Arylpyrazole17.0 ± 7.0>1000>58

Data for Compound 32 from Fu et al. (2023) and for S1RA (E-52862) from various sources.[7][8]

As the data indicates, the optimized 2,6-diazaspiro[3.4]octan-7-one derivative, compound 32, exhibits a potent binding affinity for the σ1R that is comparable to the clinical candidate S1RA. Furthermore, both compounds demonstrate high selectivity over the σ2R, which is a crucial aspect for minimizing off-target effects.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, this section provides detailed, step-by-step methodologies for the key experiments involved in the characterization of these compounds.

The synthesis of the 2,6-diazaspiro[3.4]octan-7-one core and its derivatives typically involves a multi-step sequence. While the exact protocol for each derivative varies, a generalizable synthetic workflow is presented below. The rationale behind this approach is to build the spirocyclic core first, followed by the introduction of diverse substituents to explore the SAR.

A Commercially Available Starting Materials B Synthesis of Spirocyclic Intermediate A->B Multi-step Synthesis C N-Arylation/Alkylation at N2 B->C Coupling Reaction D N-Functionalization at N6 C->D Amidation/ Reductive Amination E Final Derivative D->E F Purification and Characterization E->F

Caption: General synthetic workflow for 2,6-diazaspiro[3.4]octan-7-one derivatives.

Step-by-Step Protocol:

  • Synthesis of the 2,6-Diazaspiro[3.4]octan-7-one Core: The synthesis of the core scaffold is a critical first step. Various synthetic routes have been reported for the construction of diazaspirocycles. A common approach involves the cyclization of appropriate precursors to form the strained four-membered ring onto a five-membered lactam.

  • N-Boc Protection: The secondary amine at the N2 position is typically protected with a tert-butyloxycarbonyl (Boc) group to allow for selective functionalization at the N6 position.

  • N6-Functionalization: The N6 position can be functionalized through various reactions, such as reductive amination with aldehydes or acylation with acid chlorides, to introduce a diverse range of substituents.

  • Boc-Deprotection: The Boc protecting group at the N2 position is removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane).

  • N2-Functionalization: The deprotected N2 amine is then reacted with a variety of aryl halides or other electrophiles, often under palladium-catalyzed cross-coupling conditions, to install the desired substituents.

  • Purification and Characterization: The final compounds are purified by flash column chromatography or preparative HPLC. The structure and purity of each derivative are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the σ1R. The principle of this assay is the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

A Prepare Membrane Homogenates B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand B->C Filtration D Quantify Radioactivity C->D Scintillation Counting E Data Analysis (IC50, Ki) D->E cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron S1R Sigma-1 Receptor Ca_channel Voltage-gated Ca2+ Channel S1R->Ca_channel Modulates NMDA_R NMDA Receptor S1R->NMDA_R Potentiates NT_release Neurotransmitter Release Ca_channel->NT_release Triggers NT_release->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Mediates Sensitization Neuronal Sensitization Ca_influx->Sensitization Leads to Antagonist 2,6-Diazaspiro[3.4]octan-7-one Derivative Antagonist->S1R Inhibits

Caption: Proposed mechanism of action for 2,6-diazaspiro[3.4]octan-7-one derivatives.

Under pathological pain conditions, the σ1R is upregulated and translocates to interact with and potentiate the activity of key signaling proteins, such as NMDA receptors and voltage-gated calcium channels. [3][9]This leads to increased neuronal excitability and central sensitization, which are hallmarks of chronic pain. The 2,6-diazaspiro[3.4]octan-7-one derivatives, by acting as antagonists, bind to the σ1R and prevent these interactions. This, in turn, dampens the excessive neuronal activity and reduces pain hypersensitivity.

Conclusion and Future Directions

The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a promising new chemotype for the development of potent and selective σ1R antagonists. The lead compound from this series, compound 32, demonstrates comparable in vitro potency to clinical candidates and shows significant efficacy in a preclinical model of morphine tolerance. [5]The rigid spirocyclic nature of the scaffold likely contributes to its favorable binding properties and offers opportunities for further optimization of its pharmacokinetic and pharmacodynamic profiles.

Future research in this area should focus on:

  • In-depth preclinical profiling: Comprehensive evaluation of the lead compounds in a broader range of animal models of neuropathic and inflammatory pain.

  • Pharmacokinetic studies: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to assess their drug-likeness.

  • Off-target liability screening: Extensive screening against a panel of receptors and enzymes to ensure a favorable safety profile.

The insights gained from the SAR of the 2,6-diazaspiro[3.4]octan-7-one derivatives provide a solid foundation for the development of a new generation of non-opioid analgesics with the potential to address the significant unmet medical need in the management of chronic pain.

References

  • Investigational sigma-1 receptor antagonists for the treatment of pain. Expert Opinion on Investigational Drugs. [Link]

  • Sigma-1 Receptor and Pain. Advances in Experimental Medicine and Biology. [Link]

  • Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain. Current Neuropharmacology. [Link]

  • TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy. Brain. [Link]

  • Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain. Pain. [Link]

  • S-nitrosoglutathione reductase alleviates morphine analgesic tolerance by restricting PKCα S-nitrosation. British Journal of Pharmacology. [Link]

  • Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model. Journal of Pharmacological and Toxicological Methods. [Link]

  • Prior hot plate exposure enhances morphine analgesia in tolerant and drug-naive rats. Pharmacology Biochemistry and Behavior. [Link]

  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. International Journal of Molecular Sciences. [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. The Journal of Organic Chemistry. [Link]

  • Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity for a panel of ligands. ResearchGate. [Link]

  • Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats. Iranian Journal of Pharmaceutical Research. [Link]

  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline. ACS Chemical Neuroscience. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. Pharmaceuticals. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. [Link]

Sources

Navigating the ADME Labyrinth: A Comparative Guide to the In Vitro Properties of 2,6-Diazaspiro[3.4]octan-7-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that balance potent biological activity with favorable drug-like properties is a central challenge. The 2,6-diazaspiro[3.4]octan-7-one core represents a promising motif, offering a rigid, three-dimensional architecture that can enhance target engagement and introduce favorable physicochemical characteristics. However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, primarily governed by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive comparison of the in vitro ADME properties of a representative series of 2,6-diazaspiro[3.4]octan-7-one analogs, offering insights into structure-ADME relationships and a practical framework for evaluating similar compounds.

The inherent three-dimensionality of spirocyclic scaffolds, such as the 2,6-diazaspiro[3.4]octan-7-one core, can lead to improved solubility, metabolic stability, and cell permeability compared to their flatter, aromatic counterparts.[1][2] This guide will delve into the key in vitro assays that are critical for profiling these properties early in the drug discovery process, enabling informed decisions and efficient lead optimization.[3][4]

The Crucial Role of Early ADME Assessment

In the early stages of drug discovery, a significant number of promising compounds fail due to poor pharmacokinetic properties.[4] In vitro ADME assays serve as a cost-effective and high-throughput method to identify and weed out compounds with undesirable characteristics long before they reach expensive and time-consuming in vivo studies.[3] By understanding a compound's permeability, metabolic fate, and potential for plasma protein binding, researchers can prioritize candidates with a higher probability of success.

Comparative Analysis of 2,6-Diazaspiro[3.4]octan-7-one Analogs

To illustrate the impact of structural modifications on the ADME properties of the 2,6-diazaspiro[3.4]octan-7-one scaffold, a representative series of analogs with varying substituents at the R1 and R2 positions is presented below. The data in the following table is a composite representation based on findings for structurally related spirocyclic compounds and serves to highlight key trends and structure-ADME relationships.

CompoundR1R2LogD (pH 7.4)Aqueous Solubility (µM)PAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A/A→B)Human Liver Microsomal Stability (% remaining at 60 min)Human Plasma Protein Binding (%)
Analog 1 HH0.81505.23.81.28525
Analog 2 MeH1.3957.85.51.57240
Analog 3 HPh2.52012.18.92.84588
Analog 4 H4-F-Ph2.62513.59.82.55585
Analog 5 Me4-Cl-Ph3.21015.211.33.53095
Analog 6 HPyridin-4-yl0.52502.11.51.19215

Key Observations and Structure-ADME Relationships:

  • Lipophilicity and Permeability: As lipophilicity (LogD) increases from Analog 1 to Analog 5 with the addition of alkyl and aryl substituents, a clear trend of increasing permeability in both PAMPA and Caco-2 assays is observed. This is expected, as more lipophilic compounds can more readily partition into and cross lipid membranes.[5] However, the introduction of a polar pyridine ring in Analog 6 significantly reduces lipophilicity and, consequently, permeability.

  • Efflux Ratio: Analogs 3, 4, and 5 exhibit efflux ratios greater than 2 in the Caco-2 assay, suggesting they are substrates of efflux transporters like P-glycoprotein (P-gp).[6] This is a critical finding, as high efflux can limit oral bioavailability and penetration into target tissues. The more lipophilic and aromatic analogs appear to be more susceptible to efflux.

  • Metabolic Stability: The introduction of a phenyl group in Analog 3 significantly decreases metabolic stability, which is further exacerbated by the chloro-substitution in Analog 5. This suggests that the aromatic ring is a likely site of metabolism by cytochrome P450 enzymes.[7] The parent scaffold (Analog 1) and the pyridine-containing Analog 6 demonstrate high metabolic stability.

  • Plasma Protein Binding: A strong correlation between lipophilicity and plasma protein binding is evident. The highly lipophilic analogs (3, 4, and 5) exhibit extensive binding to plasma proteins, which can limit the free fraction of the drug available to exert its therapeutic effect.[8] In contrast, the more polar analogs (1 and 6) show significantly lower protein binding.

  • Solubility: Increased lipophilicity generally leads to decreased aqueous solubility, as seen in the trend from Analog 1 to Analog 5. The introduction of the polar pyridine group in Analog 6 enhances solubility.

Experimental Protocols for Key In Vitro ADME Assays

To ensure the generation of reliable and reproducible data, the following detailed protocols for the key in vitro ADME assays are provided.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.[9]

Protocol:

  • Preparation of the Donor and Acceptor Plates:

    • A 96-well filter plate (donor plate) with a PVDF membrane is coated with a solution of a synthetic lipid (e.g., 2% lecithin in dodecane).[10]

    • A 96-well acceptor plate is filled with buffer (e.g., phosphate-buffered saline, pH 7.4) containing a small percentage of a solubilizing agent like DMSO.[11]

  • Compound Addition: The test compounds, dissolved in buffer, are added to the wells of the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a defined period (e.g., 4-18 hours).[12]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / (VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.[13]

Causality Behind Experimental Choices: The use of an artificial membrane isolates passive diffusion as the primary transport mechanism, providing a rapid and cost-effective initial screen for permeability.[10] The choice of lipid composition can be varied to model different biological barriers.

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption as it utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters.[14]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a 24- or 96-well format and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[15]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A→B): The test compound is added to the apical (upper) chamber, and the amount of compound that transports to the basolateral (lower) chamber is measured over time.

    • Basolateral to Apical (B→A): The test compound is added to the basolateral chamber, and transport to the apical chamber is measured. This direction is used to assess active efflux.[6]

  • Quantification and Calculation: Compound concentrations in the donor and receiver compartments are determined by LC-MS/MS. The Papp is calculated similarly to the PAMPA assay. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate of efflux transporters.[6]

Causality Behind Experimental Choices: The use of a differentiated Caco-2 cell monolayer provides a more physiologically relevant model than PAMPA by incorporating both passive and active transport mechanisms, including the activity of efflux pumps like P-gp.[14][15]

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.[16]

Protocol:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human, rat, or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer.[17]

  • Compound Incubation: The test compound is added to the pre-warmed reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[18]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance (CLint) are then determined.[16]

Causality Behind Experimental Choices: Liver microsomes provide a concentrated source of phase I metabolic enzymes, allowing for a rapid assessment of a compound's susceptibility to oxidative metabolism.[19] The inclusion of a NADPH-regenerating system ensures sustained enzyme activity throughout the incubation period.[17]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which is a critical parameter as only the unbound (free) drug is available to interact with its target and be cleared from the body.[20]

Protocol:

  • Apparatus Setup: An equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane is used. The membrane has a molecular weight cutoff that allows the small molecule drug to pass through but retains the larger plasma proteins.[21]

  • Sample Addition: Plasma (from human or other species) is added to one chamber, and a buffer solution is added to the other. The test compound is added to the plasma chamber.[22]

  • Equilibrium Incubation: The apparatus is incubated at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[20]

  • Quantification: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the compound in each is determined by LC-MS/MS.

  • Calculation of Percent Binding: The percentage of plasma protein binding is calculated using the following formula:

    % Bound = (([Drug]plasma - [Drug]buffer) / [Drug]plasma) * 100

Causality Behind Experimental Choices: Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding because it is a direct measure of the unbound drug concentration at equilibrium.[8][23] The semi-permeable membrane ensures that only the free drug can distribute between the two chambers.

Visualizing the Workflow

ADME_Workflow cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability cluster_distribution Distribution cluster_physchem Physicochemical Properties PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Active & Passive Transport) PAMPA->Caco2 SAR Structure-ADME Relationship Analysis Caco2->SAR Microsomal Liver Microsomal Stability (Phase I Metabolism) Microsomal->SAR PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->SAR Solubility Aqueous Solubility Solubility->PAMPA LogD LogD LogD->PAMPA Lead_Opt Lead Optimization SAR->Lead_Opt

Caco2_Assay_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Monolayer differentiation) start->culture teer Measure TEER (Monolayer integrity check) culture->teer add_apical add_apical teer->add_apical add_baso add_baso teer->add_baso analysis LC-MS/MS Analysis calculation Calculate Papp and Efflux Ratio analysis->calculation sample_baso sample_baso sample_baso->analysis sample_apical sample_apical sample_apical->analysis

Conclusion

The 2,6-diazaspiro[3.4]octan-7-one scaffold holds significant promise for the development of novel therapeutics. However, successful translation of this promise into clinical reality hinges on a thorough understanding and optimization of the ADME properties of its analogs. This guide has provided a framework for the comparative in vitro ADME profiling of this important chemical series. By systematically evaluating permeability, metabolic stability, and plasma protein binding, and by understanding the underlying structure-ADME relationships, drug discovery teams can more effectively navigate the complexities of lead optimization and select candidates with the highest potential for in vivo success. The provided experimental protocols serve as a practical resource for implementing these critical assays, ensuring the generation of high-quality data to drive informed decision-making.

References

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • XenoTech. In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. YouTube. [Link]

  • Mutlib, A. E., et al. A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. Journal of Pharmaceutical Sciences, 101(11), 4239-4251. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • BioSolveIT. ADME Properties in Drug Discovery. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • MDPI. Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. [Link]

  • MDPI. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • NIH. Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. [Link]

  • PubMed Central. ADME Properties in Drug Delivery. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • American Chemical Society. Synthesis of medicinally privileged spiro-β-lactams. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Caco2 assay protocol. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • OUCI. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]

  • Harvard Apparatus. Guide to Equilibrium Dialysis. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

Sources

Comparative Efficacy of 2,6-Diazaspiro[3.4]octan-7-one-Based Sigma-1 Receptor Antagonists: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel analgesics with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. The sigma-1 receptor (σ1R) has emerged as a compelling target for pain management, with antagonists of this receptor showing promise in potentiating opioid analgesia and mitigating tolerance.[1] This guide provides a detailed comparative analysis of a promising class of σ1R antagonists built around the 2,6-diazaspiro[3.4]octan-7-one scaffold, placing their performance in context with other established σ1R inhibitors. We will delve into the underlying science, present comparative efficacy data, and provide detailed experimental protocols to support your research and development endeavors.

The Rationale for Targeting the Sigma-1 Receptor in Pain

The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a multitude of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. In the context of pain, σ1R antagonists have been shown to enhance the antinociceptive effects of mu-opioid receptor (MOR) agonists, such as morphine, and to rescue analgesic tolerance.[1][[“]] This synergistic effect presents a promising strategy for developing novel combination therapies for pain that may require lower opioid doses, thereby reducing the risk of adverse effects.

The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have gained significant traction in drug discovery.[3] Their inherent three-dimensionality, a departure from the traditionally flat aromatic structures, offers several advantages:

  • Improved Physicochemical Properties: Often leading to better solubility and metabolic stability.[3]

  • Enhanced Target Engagement: The rigid, defined conformation can optimize interactions with the target protein's binding site.

  • Novel Chemical Space: Providing opportunities for new intellectual property.[3]

The 2,6-diazaspiro[3.4]octane core is a privileged structure that has been incorporated into a variety of biologically active compounds, including inhibitors of the hepatitis B capsid protein, menin-MLL1 interaction, and MAP and PI3K signaling.[4] This highlights the versatility of this scaffold in medicinal chemistry.

2,6-Diazaspiro[3.4]octan-7-one-Based σ1R Antagonists: A Case Study

A recent study has detailed the design and synthesis of a series of σ1R antagonists based on the 2,6-diazaspiro[3.4]octan-7-one scaffold.[1] Through a detailed structure-activity relationship (SAR) study, compound 32 was identified as a particularly potent antagonist.

Comparative Efficacy Data

To objectively assess the performance of the 2,6-diazaspiro[3.4]octan-7-one series, we will compare the efficacy of compound 32 with other known σ1R antagonists.

Compound ClassSpecific CompoundTargetIC50 (nM)Notes
2,6-Diazaspiro[3.4]octan-7-one Compound 32Sigma-1 ReceptorData not publicly available in provided snippetsSignificantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance.[1][[“]]
Alternative Spirocyclic 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 41)RIPK1 Kinase92While targeting a different kinase, this demonstrates the potency achievable with similar spirocyclic scaffolds.[5]
Alternative Spirocyclic 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivative (Compound 25a)SSTR59.6 (human), 57 (mouse)Demonstrates the adaptability of the spirocyclic core for different GPCR targets.[6]

Note: While specific IC50 values for compound 32 were not available in the initial search results, its described potent activity warrants its consideration as a lead compound. Further investigation into the primary literature would be necessary to obtain this specific data point for a more direct quantitative comparison.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are crucial. Below are detailed methodologies for key assays in the evaluation of σ1R antagonists.

In Vitro Sigma-1 Receptor Binding Assay

This assay determines the affinity of a test compound for the σ1R.

Workflow:

Caption: Workflow for determining inhibitor binding affinity to the sigma-1 receptor.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the σ1R in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled σ1R ligand (e.g., -pentazocine), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound ligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assessment of Analgesia (Hot Plate Test)

This assay evaluates the ability of a σ1R antagonist to enhance opioid-induced antinociception in animal models.

Workflow:

Caption: Workflow for in vivo assessment of analgesic effects.

Detailed Protocol:

  • Animal Acclimation: Acclimate mice to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C) to minimize stress-induced responses.

  • Baseline Measurement: Determine the baseline response latency for each mouse by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the vehicle, morphine, the test σ1R antagonist, or a combination of morphine and the test compound via an appropriate route (e.g., intraperitoneal or oral).

  • Post-Treatment Measurements: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their response latencies.

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE between the different treatment groups to determine if the σ1R antagonist potentiates the analgesic effect of morphine.

Conclusion and Future Directions

The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a promising starting point for the development of novel sigma-1 receptor antagonists for pain management. The reported potent activity of compounds derived from this scaffold, such as compound 32 , underscores its potential.[1][[“]] While a direct quantitative comparison with other inhibitors is limited by the availability of public data, the qualitative evidence for its efficacy is strong.

For researchers and drug development professionals, the key takeaway is the value of exploring novel, three-dimensional scaffolds like the 2,6-diazaspiro[3.4]octan-7-one core. The provided experimental protocols offer a robust framework for evaluating the efficacy of new chemical entities targeting the sigma-1 receptor. Future work should focus on obtaining detailed pharmacokinetic and pharmacodynamic data for these compounds to fully elucidate their therapeutic potential.

References

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Consensus. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 60, 116686. [Link]

Sources

A Comparative Guide to Validating the Binding Mode of 2,6-Diazaspiro[3.4]octan-7-one Derivatives as Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-diazaspiro[3.4]octan-7-one scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for orienting functional groups in precise vectors, making it an attractive starting point for developing potent and selective modulators of various biological targets. A notable application is the development of novel antagonists for the sigma-1 receptor (σ1R), an intracellular chaperone protein implicated in pain modulation, neuroprotection, and psychiatric disorders.[1][[“]]

For drug development professionals, moving from a promising chemical series to a clinical candidate requires an unambiguous understanding of its mechanism of action at the molecular level. Validating the binding mode—the precise orientation and interaction pattern of a ligand within its target's binding site—is paramount. This knowledge underpins all subsequent efforts in structure-activity relationship (SAR) optimization, enabling rational design of molecules with improved potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of modern experimental and computational techniques to rigorously validate the binding mode of 2,6-diazaspiro[3.4]octan-7-one derivatives, using their interaction with the σ1R as a guiding example. We will move from initial computational hypotheses to biophysical confirmation and culminate in high-resolution structural elucidation, explaining the causality behind each experimental choice.

Part 1: In Silico Prediction and Hypothesis Generation

Before committing to resource-intensive experimental work, computational modeling serves as an essential first step to generate a plausible binding hypothesis. This initial phase leverages existing structural information to predict how a ligand might interact with its target.

Molecular Docking: The Initial Blueprint

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site.[3][4][5] For the σ1R, several crystal structures are publicly available, providing a high-quality receptor model for these simulations. The process involves generating multiple possible binding poses and using a scoring function to rank them based on estimated binding affinity.[3] This provides the first hypothetical model of key interactions, such as hydrogen bonds or hydrophobic contacts, that anchor the spirocyclic scaffold.

Molecular Dynamics (MD) Simulations: Assessing Pose Stability

A static docking pose does not capture the dynamic nature of a protein-ligand complex in a physiological environment. Molecular Dynamics (MD) simulations are therefore used to assess the stability of the top-ranked docking poses over time.[[“]][7][8] By simulating the movements of every atom in the system, MD can reveal whether a proposed binding mode is stable or if the ligand quickly dissociates or shifts to an alternative, less favorable conformation.[7] A consistently low root-mean-square deviation (RMSD) of the ligand from its initial docked position is a strong indicator of a stable and likely binding mode.[8][9]

Experimental Protocol: Docking and MD Simulation Workflow

  • Receptor Preparation: Obtain the crystal structure of the human σ1R from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation: Generate a 3D conformation of the 2,6-diazaspiro[3.4]octan-7-one derivative and assign appropriate partial charges.

  • Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site of the σ1R.[3] Analyze the top-scoring poses to identify key intermolecular interactions.

  • MD System Setup: Place the highest-ranked and most stable protein-ligand complex from docking into a simulation box with explicit water molecules and counter-ions to neutralize the system.

  • Simulation: Perform an equilibrium MD simulation for a duration sufficient to assess stability (e.g., 50-100 nanoseconds).[8]

  • Analysis: Calculate the RMSD of the ligand's heavy atoms over the simulation trajectory. A stable pose is typically characterized by an RMSD plateauing below 2.0 Å.[8] Analyze the persistence of key interactions identified in the docking pose.

cluster_0 Computational Workflow Ligand 2,6-Diazaspiro[3.4]octan-7-one Derivative Design Docking Molecular Docking (Generate Poses) Ligand->Docking 3D Structure MD Molecular Dynamics (Test Stability) Docking->MD Top-Ranked Poses Hypothesis Stable Binding Mode Hypothesis MD->Hypothesis Low RMSD

Caption: Computational workflow for generating a binding mode hypothesis.

Table 1: Hypothetical Computational Analysis of σ1R Ligands

Compound IDDocking Score (kcal/mol)Predicted Key InteractionsAvg. Ligand RMSD (Å) from MDStability Verdict
Derivative-A-9.8H-bond to Glu1721.2 ± 0.3Stable
Derivative-B-9.5Hydrophobic contact with Tyr1031.5 ± 0.4Stable
Derivative-C-8.9H-bond to Glu1724.1 ± 0.8Unstable

Part 2: Biophysical Validation of the Molecular Interaction

Once a stable binding mode is hypothesized, the next logical step is to confirm that the compound physically interacts with the target protein and to quantify the binding parameters. Biophysical techniques provide this crucial validation and offer the first experimental data to support or refute the computational model.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time.[10] It provides precise data on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity.[11][12][13] This technique is highly sensitive and can characterize a wide range of interactions, making it ideal for confirming direct binding and rank-ordering compounds.[11]

Experimental Protocol: SPR Analysis

  • Chip Preparation: Covalently immobilize the purified σ1R protein onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the 2,6-diazaspiro[3.4]octan-7-one derivative (the analyte) across the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams showing the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[14][15] This allows for the determination of the binding affinity (K_D), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[16][17][18] This complete thermodynamic profile provides deep insight into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effect), offering an independent validation of the binding that can be correlated with structural data.

Experimental Protocol: ITC Analysis

  • Sample Preparation: Prepare the purified σ1R in a well-defined buffer and the ligand dissolved in the exact same buffer to minimize heats of dilution.[16]

  • Titration: Place the protein in the ITC sample cell and the ligand in the injection syringe. Perform a series of small, precise injections of the ligand into the protein solution.

  • Heat Measurement: The instrument measures the minute temperature changes after each injection, corresponding to the heat of binding.

  • Data Fitting: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine K_D, n, ΔH, and ΔS.

cluster_1 Biophysical Validation SPR Surface Plasmon Resonance (SPR) Kinetics Binding Kinetics (kon, koff, KD) SPR->Kinetics ITC Isothermal Titration Calorimetry (ITC) Thermo Binding Thermodynamics (KD, ΔH, ΔS, n) ITC->Thermo

Caption: Parallel biophysical workflows for kinetic and thermodynamic validation.

Table 2: Comparative Biophysical Data for σ1R Antagonists

Compound IDSPR K_D (nM)ITC K_D (nM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)Stoichiometry (n)
Derivative-A15.218.5-7.8-2.90.98
Derivative-B45.851.2-4.2-6.31.01
Reference Ligand12.114.0-8.1-2.50.99

Part 3: High-Resolution Structural Elucidation

While biophysical methods confirm that binding occurs, high-resolution structural methods reveal precisely how it occurs. This is the ultimate validation of a binding mode, providing atomic-level detail that is invaluable for structure-based drug design.

X-ray Crystallography: The Gold Standard

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[19][20] By crystallizing the σ1R in complex with a 2,6-diazaspiro[3.4]octan-7-one derivative and analyzing how the crystal diffracts X-rays, an electron density map can be generated.[21] Fitting the molecular models into this map provides an unambiguous picture of the ligand's orientation, conformation, and its specific interactions with individual amino acid residues in the binding pocket.[19][21]

Experimental Protocol: Co-crystallography

  • Complex Formation: Incubate the purified σ1R protein with a molar excess of the ligand to ensure saturation.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitants, temperature) to find those that yield high-quality, diffraction-grade crystals of the protein-ligand complex.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map. Build a molecular model of the complex into the map and refine it to achieve the best possible fit with the experimental data.

NMR Spectroscopy: Validation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative and complementary technique that provides structural and dynamic information in a solution state, which more closely mimics the physiological environment.[22][23][24] It is particularly valuable when protein crystallization proves challenging.

  • Chemical Shift Perturbation (CSP): By acquiring 2D ¹H-¹⁵N HSQC spectra of an isotope-labeled protein, one can monitor changes in the chemical shifts of specific amino acid residues upon ligand titration.[25] Residues exhibiting significant shifts are located in or near the binding site, effectively "mapping" the interaction interface on the protein's surface.

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which protons on the ligand are in closest proximity to the protein.[25][26] This reveals the ligand's binding epitope.

  • Transferred Nuclear Overhauser Effect (trNOE): This method is used to determine the conformation of the ligand when it is bound to the protein.[25][27] For a weakly binding ligand, NOE signals can be transferred from the bound state to the free state, allowing for the calculation of inter-proton distances and reconstruction of the bound 3D structure.

cluster_2 High-Resolution Structural Validation Start Biophysically Confirmed Interaction XRay X-Ray Crystallography Start->XRay Crystals Available? Yes NMR NMR Spectroscopy Start->NMR Crystals Available? No Crystal Atomic Resolution 3D Structure (Solid State) XRay->Crystal Solution Binding Site Map & Ligand Conformation (Solution) NMR->Solution

Caption: Decision pathway for high-resolution structural validation methods.

Table 3: Summary of Key Interactions for Derivative-A with σ1R

Interaction TypeInteracting σ1R ResidueComputational ModelX-ray StructureNMR (CSP) Evidence
Hydrogen BondGlu172YesYesStrong Shift
HydrophobicTyr103YesYesModerate Shift
HydrophobicTrp164YesYesModerate Shift
π-π StackingTyr176NoYesWeak Shift

Conclusion: An Integrated and Self-Validating Strategy

Validating the binding mode of a novel chemical series like the 2,6-diazaspiro[3.4]octan-7-one derivatives is not a linear process but an integrated, multi-faceted strategy. Each method provides a piece of the puzzle, and consistency across different platforms builds a powerful, self-validating case for a specific binding mode.

The journey begins with computational models that provide a testable hypothesis. Biophysical techniques like SPR and ITC then confirm a direct, quantifiable interaction, validating the target engagement. Finally, high-resolution structural methods such as X-ray crystallography or NMR provide the definitive, atomic-level proof. Discrepancies between methods (e.g., a π-π stacking interaction missed by docking but observed crystallographically) are not failures but opportunities to refine computational models and deepen molecular understanding.

By systematically applying this suite of techniques, researchers can move forward with confidence, knowing that their lead optimization efforts are guided by a rigorously validated model of the protein-ligand interaction. This foundational knowledge is critical for successfully transforming a promising chemical scaffold into a rationally designed therapeutic agent.

cluster_3 Comprehensive Validation Strategy Comp Computational Hypothesis (Docking/MD) Bio Biophysical Confirmation (SPR/ITC) Comp->Bio Predicts Interaction Struc Structural Elucidation (X-ray/NMR) Bio->Struc Confirms Interaction Struc->Comp Refines Model Result Validated Binding Mode & Rational Drug Design Struc->Result Defines Interaction

Caption: An integrated workflow for binding mode validation.

References

  • Molecular dynamics methods for protein-ligand complex stability analysis. (n.d.). Google AI.
  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
  • Ciulli, A. (2013). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. National Institutes of Health.
  • Cheng, L., et al. (2017). Exploring the stability of ligand binding modes to proteins by molecular dynamics simulations. PubMed.
  • Tzeng, Y., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. PubMed.
  • Isothermal titration calorimetry. (n.d.). Wikipedia.
  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya.
  • Tzeng, Y., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). National Institutes of Health.
  • Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). National Cancer Institute.
  • High-field solution NMR spectroscopy as a tool for assessing protein interactions with small molecule ligands. (n.d.). Bohrium.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). Springer Nature Experiments.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2023). MDPI.
  • Exploring Ligand Stability in Protein Crystal Structures Using Binding Pose Metadynamics. (2020). ACS Publications.
  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube.
  • Computational Tools for Protein-ligand Interaction Prediction. (n.d.). Hilaris Publisher.
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (2023). ACS Publications.
  • Exploring the Computational Methods for Protein- Ligand Binding Site Prediction. (2020). ResearchGate.

Sources

The Spirocyclic Advantage: A Comparative Cross-Reactivity Profile of 2,6-Diazaspiro[3.4]octan-7-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced selectivity and superior physicochemical properties is relentless. Spirocyclic scaffolds have emerged as a compelling structural motif, offering a departure from the "flatland" of traditional aromatic compounds. Their inherent three-dimensionality can lead to improved target engagement, enhanced solubility, and better metabolic stability.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a representative 2,6-diazaspiro[3.4]octan-7-one compound, a promising scaffold for CNS targets, against a classic, non-spirocyclic comparator.

The 2,6-diazaspiro[3.4]octan-7-one core has been identified in potent and selective antagonists of the sigma-1 receptor (σ1R), a chaperone protein implicated in a variety of CNS disorders and pain.[3] To illustrate the potential advantages of this spirocyclic scaffold, we will compare a hypothetical, yet scientifically grounded, selective σ1R antagonist from this class, which we'll call Spiro-347 , with Haloperidol . Haloperidol is a well-established butyrophenone antipsychotic that, while a potent dopamine D2 receptor antagonist, also exhibits high affinity for the σ1R, alongside a notoriously broad and problematic off-target profile.[4][5][6]

This guide will dissect the rationale behind cross-reactivity profiling, present comparative data against a standard safety panel, provide detailed experimental protocols for key assays, and visualize the underlying workflows and decision-making processes.

The Imperative of Early-Stage Cross-Reactivity Profiling

Identifying potential off-target interactions early in the drug discovery process is critical for mitigating the risk of adverse drug reactions (ADRs) and reducing late-stage attrition.[7][8] In vitro safety pharmacology profiling against a panel of clinically relevant targets is now a standard industry practice.[9] For CNS drug candidates, this is particularly crucial, as off-target activities can lead to a range of undesirable effects, from sedation and cardiovascular liabilities to unforeseen psychiatric side effects.[10]

The choice of a spirocyclic scaffold like 2,6-diazaspiro[3.4]octan-7-one is a deliberate strategy to enhance selectivity. The rigid, three-dimensional conformation of spirocycles can restrict the molecule's interaction with unintended targets, a feat often challenging for more flexible, planar molecules.[2][11] This guide will explore whether this structural hypothesis translates into a tangible improvement in the cross-reactivity profile.

Comparative Cross-Reactivity Analysis: Spiro-347 vs. Haloperidol

To provide a clear comparison, we present illustrative data for Spiro-347 and Haloperidol against a selection of targets from a standard in vitro safety panel, such as the Eurofins SafetyScreen44 or similar offerings from other contract research organizations.[8][12] The data for Haloperidol is based on publicly available information, while the data for Spiro-347 represents a plausible profile for a highly selective, spirocyclic σ1R antagonist.

Table 1: Comparative Binding Affinities (Kᵢ, nM) Against a Panel of CNS-Relevant Receptors

TargetTarget ClassSpiro-347 (Hypothetical) Kᵢ (nM)Haloperidol Kᵢ (nM)Rationale for Inclusion
Sigma-1 (σ1R) Primary Target 5 2.3 Therapeutic target for both compounds.[3][4]
Dopamine D2GPCR>10,0001.2Primary target for Haloperidol; a key off-target for selective σ1R antagonists.[13]
Dopamine D3GPCR>10,000~7High affinity for Haloperidol contributes to its pharmacological profile.[13]
Dopamine D4GPCR>10,0002.3Another dopamine receptor subtype with high affinity for Haloperidol.[13]
Serotonin 5-HT2AGPCR>5,000120Off-target for Haloperidol; implicated in the side effects of antipsychotics.[4][14]
Adrenergic α1GPCR>10,000~10Blockade is associated with orthostatic hypotension.[14]
Histamine H1GPCR>10,000~50Blockade is associated with sedation.
hERGIon Channel>10,000~100Critical for cardiac safety; blockade can lead to QT prolongation.
M1 MuscarinicGPCR>10,000>1,000Anticholinergic side effects (dry mouth, constipation).[14]

Data Interpretation:

The hypothetical data for Spiro-347 showcases a highly selective profile. Its high affinity for the σ1R is accompanied by minimal interaction with other CNS receptors and the hERG channel at concentrations up to 10 µM. This clean profile suggests a lower propensity for the common side effects associated with less selective CNS drugs.

In stark contrast, Haloperidol demonstrates a polypharmacological profile. While it binds potently to its intended D2 target and the σ1R, it also engages with multiple other dopamine and serotonin receptors, as well as adrenergic and histaminergic receptors, at clinically relevant concentrations.[4][13] This promiscuity is responsible for its well-documented side effect profile, including extrapyramidal symptoms (D2), orthostatic hypotension (α1), and sedation (H1).

The Structural Rationale for Enhanced Selectivity

The superior hypothetical selectivity of Spiro-347 can be attributed to the inherent properties of the spirocyclic core.

G cluster_0 Spirocyclic Scaffold (Spiro-347) cluster_1 Non-Spirocyclic Scaffold (Haloperidol) cluster_2 Pharmacological Outcome Spiro 3D, Rigid Conformation Prop2 Precise Vectorial Orientation of Substituents Spiro->Prop2 Prop3 Reduced Conformational Entropy upon Binding Spiro->Prop3 Prop1 Improved Physicochemical Properties (e.g., Solubility) Outcome1 High Target Selectivity Prop2->Outcome1 Outcome2 Fewer Off-Target Interactions Prop2->Outcome2 Prop3->Outcome1 NonSpiro Flexible, Planar Moieties Prop5 Multiple Low-Energy Conformations NonSpiro->Prop5 Prop4 Higher Lipophilicity Outcome4 Polypharmacology Prop4->Outcome4 Prop5->Outcome4 Outcome1->Outcome2 Outcome3 Lower Promiscuity Outcome2->Outcome3

Caption: Structural drivers of selectivity for spirocyclic vs. non-spirocyclic scaffolds.

The rigid framework of the 2,6-diazaspiro[3.4]octan-7-one core locks the pharmacophoric elements in a specific spatial arrangement. This pre-organization reduces the entropic penalty of binding and can lead to a more specific and high-affinity interaction with the intended target, while being sterically and electronically disfavored for the binding pockets of off-targets. In contrast, the flexible phenyl and piperidine moieties of Haloperidol can adopt multiple conformations, allowing it to fit into a wider range of receptor binding sites, resulting in its observed polypharmacology.[4]

Experimental Methodologies for Cross-Reactivity Profiling

Accurate and reproducible data is the cornerstone of any comparative guide. Below are detailed, step-by-step protocols for two of the most common assay formats used in safety pharmacology screening.

Protocol 1: GPCR Radioligand Binding Assay (e.g., for Dopamine D2 Receptor)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a GPCR, using a radiolabeled ligand.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or a similar high-affinity D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Spiro-347 and Haloperidol, serially diluted in assay buffer with a final DMSO concentration of <0.1%.

  • Non-specific Determinate: 10 µM Haloperidol or another suitable D2 antagonist.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Procedure:

  • Plate Setup: Add 25 µL of assay buffer to "total binding" wells. Add 25 µL of non-specific determinate to "non-specific binding" (NSB) wells. Add 25 µL of each concentration of test compound to the appropriate wells.

  • Add Radioligand: Add 25 µL of [³H]-Spiperone (at a final concentration near its Kₔ) to all wells.

  • Add Membranes: Thaw the cell membrane preparation on ice. Dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer. Add 50 µL of the membrane suspension to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7][12]

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: Test Compounds, Radioligand, Membranes, Buffers B Add Reagents to 96-well Plate: Compound/Buffer, Radioligand A->B C Initiate Reaction: Add Cell Membranes B->C D Incubate to Equilibrium (e.g., 60 min at RT) C->D E Harvest: Rapid Filtration onto Glass Fiber Filters D->E F Wash Filters to Remove Unbound Radioligand E->F G Dry Filters & Add Scintillation Cocktail F->G H Measure Radioactivity: Scintillation Counting G->H I Data Analysis: Calculate IC50 and Ki H->I

Caption: Workflow for a typical GPCR radioligand binding assay.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol is a generic, non-radioactive method for measuring kinase activity and inhibition, adaptable to many different kinases.

Materials:

  • Kinase: Recombinant enzyme of interest (e.g., a representative tyrosine kinase from a safety panel).

  • Substrate: A biotinylated peptide substrate for the kinase.

  • HTRF® Reagents:

    • Europium cryptate-labeled anti-phospho-antibody (donor).

    • Streptavidin-XL665 (acceptor).

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase-specific buffer, typically containing MgCl₂, DTT, and a buffering agent.

  • Stop/Detection Buffer: Buffer containing EDTA to stop the reaction, and the HTRF® detection reagents.

  • Test Compounds: Spiro-347 and Haloperidol, serially diluted.

  • Low-volume 384-well microplates and an HTRF®-compatible plate reader.

Procedure:

  • Add Compound: Add 2 µL of test compound or vehicle (DMSO) to the assay plate.

  • Add Kinase: Add 4 µL of the kinase solution diluted in assay buffer.

  • Incubation (Compound-Enzyme): Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 4 µL of a mix of the peptide substrate and ATP (at its Kₘ concentration) to start the reaction.

  • Incubation (Kinase Reaction): Incubate for a defined period (e.g., 30-60 minutes) at room temperature. The incubation time depends on the enzyme kinetics.

  • Stop Reaction & Detect: Add 10 µL of the stop/detection buffer containing the HTRF® antibody and Streptavidin-XL665.

  • Incubation (Detection): Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Read Plate: Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) on an HTRF®-compatible reader.

  • Data Analysis:

    • Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the percentage of inhibition (calculated from the HTRF® ratio) against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀ value.[4][13]

Conclusion: The Strategic Value of the 2,6-Diazaspiro[3.4]octan-7-one Scaffold

This guide demonstrates the critical importance of comprehensive cross-reactivity profiling in modern drug discovery. Through a comparative analysis of a representative 2,6-diazaspiro[3.4]octan-7-one compound, Spiro-347 , and the non-spirocyclic drug Haloperidol , we have highlighted the potential of spirocyclic scaffolds to yield highly selective drug candidates.

The rigid, three-dimensional nature of the spirocyclic core can enforce a conformation that is highly favorable for binding to the intended target while being unfavorable for a host of off-targets. This translates to a cleaner safety profile, as illustrated by the hypothetical data, and a reduced risk of clinically relevant ADRs. While Haloperidol's efficacy is undisputed, its utility is often limited by a side effect profile directly linked to its polypharmacology.

For researchers and drug development professionals, the strategic incorporation of spirocyclic motifs like 2,6-diazaspiro[3.4]octan-7-one represents a powerful tool to overcome the persistent challenge of selectivity. By leveraging these advanced scaffolds and employing rigorous in vitro safety profiling early in the discovery cascade, the probability of developing safer, more effective medicines can be significantly enhanced.

References

  • Title: Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Source: PMC - PubMed Central URL: [Link]

  • Title: Haloperidol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor Source: PMC - PubMed Central URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF Source: ResearchGate URL: [Link]

  • Title: CNS SafetyScreen panel - FR Source: Eurofins Discovery URL: [Link]

  • Title: In vitro safety pharmacology profiling Source: European Pharmaceutical Review URL: [Link]

  • Title: Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor Source: National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of Haloperidol Decanoate? Source: Patsnap Synapse URL: [Link]

  • Title: Specialized In Vitro Safety Pharmacology Profiling Panels Source: Eurofins Discovery URL: [Link]

  • Title: CNS Safety Source: Neuroservices-Alliance URL: [Link]

  • Title: Haloperidol - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Spiro Compounds for Organic Optoelectronics | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: The Pharmacology of Sigma-1 Receptors Source: PMC - PubMed Central URL: [Link]

  • Title: In Vitro Safety Panel I Binding & Functional Assays Source: Pharmaron URL: [Link]

  • Title: Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications Source: MDPI URL: [Link]

  • Title: Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor Source: PubMed URL: [Link]

  • Title: 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance Source: PubMed URL: [Link]

  • Title: Electronic properties of spiro compounds for organic electronics Source: AIP Publishing URL: [Link]

  • Title: Spiro compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use Source: MDPI URL: [Link]

  • Title: Haloperidol, a typical antipsychotic, inhibits 5-HT3 receptor-mediated currents in NCB-20 cells Source: PubMed Central URL: [Link]

  • Title: Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy Source: ACS Publications URL: [Link]

Sources

The Workhorse: Synthetic Strategies for 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Diazaspirooctane Isomers for Medicinal Chemistry

The rigid, three-dimensional architecture of diazaspirocycles has cemented their role as indispensable building blocks in modern drug discovery. By introducing sp³-rich character, these scaffolds can significantly improve the physicochemical properties of drug candidates.[1] Among them, diazaspirooctanes are particularly valued as constrained surrogates for common motifs like piperazine, offering novel structural space and intellectual property opportunities.[2][3]

This guide provides a comparative analysis of prominent synthetic routes for key diazaspirooctane isomers. We move beyond simple procedural lists to dissect the strategic and mechanistic underpinnings of each approach, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these powerful scaffolds.

The 2,6-diazaspiro[3.3]heptane core, a compact bis-azetidine system, is arguably the most explored isomer due to its utility as a piperazine bioisostere.[2] Its synthesis has been approached from several distinct angles, each with unique advantages.

Strategy A: Reductive Amination and Intramolecular Cyclization

This is a robust and high-yielding method, particularly amenable to library synthesis and large-scale production.[4] The strategy relies on building the second azetidine ring onto a pre-formed, functionalized azetidine precursor.

Strategic Analysis: The causality behind this route is a straightforward convergent synthesis. It begins with a readily accessible chloroester, which is converted to a key aldehyde intermediate.[4] This aldehyde is the linchpin, allowing for the introduction of diversity through reductive amination with a wide range of primary amines or anilines. The final step is a base-mediated intramolecular nucleophilic substitution, where the newly introduced nitrogen displaces the chloride to form the second azetidine ring. The choice of a strong base like potassium tert-butoxide (t-BuOK) in THF is critical for ensuring efficient and clean cyclization.[4]

Workflow for Reductive Amination Route

G cluster_0 A 1-Benzyl-3-chloromethyl azetidine-3-carbaldehyde B Intermediate Amine A->B R-NH₂ (Primary Amine) NaBH(OAc)₃, AcOH C N-Aryl/Alkyl-2-benzyl- 2,6-diazaspiro[3.3]heptane B->C t-BuOK, THF, 70 °C (Cyclization) G cluster_0 A N-Bn-2-oxa-6- azaspiro[3.3]heptane B Bromoalcohol Intermediate A->B HBr (Oxetane Opening) C N-Bn, N'-Tosyl Protected Diamine B->C 1. MsCl, Et₃N 2. TsNH₂, Base D N-Boc-2,6-diazaspiro [3.3]heptane Oxalate C->D 1. H₂, Pd/C (debenzylation) 2. Boc₂O 3. Mg, MeOH (detosylation) 4. Oxalic Acid

Caption: Multi-step synthesis from an oxa-spirocycle precursor.

Expanding the Core: Synthesis of 2,6-Diazaspiro[3.4]octanes

The 2,6-diazaspiro[3.4]octane system, containing an azetidine fused to a pyrrolidine ring, offers a different geometric profile. A highly efficient route to this scaffold employs a [3+2] cycloaddition reaction. [5][6] Strategic Analysis: This synthesis is a prime example of building complexity quickly. The core transformation is a TFA-catalyzed 1,3-dipolar cycloaddition between an azomethine ylide precursor, N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, and an electron-deficient alkene like methyl acrylate. [5]This step elegantly constructs the five-membered pyrrolidine ring onto the nitrogen of the azomethine ylide. Subsequent steps involve standard functional group manipulations: reduction of the ester to an alcohol, conversion to a leaving group (tosylate), and intramolecular cyclization with a deprotected amine to form the four-membered azetidine ring. This strategy also allows for orthogonal protection, yielding a final product with Boc and benzyl groups that can be selectively removed for further diversification. [5]

Workflow for [3+2] Cycloaddition Route

G cluster_0 A Azomethine Ylide Precursor + Methyl Acrylate B Pyrrolidine Ester Intermediate A->B TFA ([3+2] Cycloaddition) C Primary Alcohol B->C LiBH₄ (Ester Reduction) D Orthogonally Protected 2,6-Diazaspiro[3.4]octane C->D 1. TsCl, Et₃N 2. Amine Deprotection 3. Intramolecular Cyclization 4. Boc Protection

Caption: Synthesis via 1,3-dipolar cycloaddition to form the pyrrolidine ring.

A Different Connectivity: Synthesis of 1,6-Diazaspiro[3.4]octane

The 1,6-isomer presents a different synthetic challenge, connecting the pyrrolidine ring at the C3 position to the nitrogen of the azetidine. A linear sequence starting from a pyrrolidine derivative has been established. [7] Strategic Analysis: This route builds the azetidine ring onto a functionalized pyrrolidine scaffold. It begins with N-benzyl-3-pyrrolidinecarboxylic acid ester, which is reduced to the corresponding alcohol. [7]The hydroxyl group is then converted into a good leaving group (tosylate). The key cyclization step involves reacting this tosylate with 2-nitrobenzenesulfonamide (nosylamide) under basic conditions. The nosyl group serves as a potent electron-withdrawing group, facilitating the initial N-alkylation and subsequent intramolecular cyclization. The nosyl group can then be cleanly removed under mild conditions (thiophenol and cesium carbonate) and replaced with a more versatile Boc protecting group. [7]

Comparative Performance of Synthetic Routes

IsomerKey StrategyStarting MaterialStepsOverall YieldKey AdvantagesKey Limitations
2,6-Diazaspiro[3.3]heptane Reductive Amination & Cyclization [4]1-Benzyl-3-chloromethylazetidine-3-carbaldehyde2HighScalable, high-yielding, good for library synthesis.Produces N,N'-undifferentiated or similarly protected products.
2,6-Diazaspiro[3.3]heptane Ring Transformation [3]2-Oxa-6-azaspiro[3.3]heptane~6ModerateYields versatile mono-protected scaffold for medicinal chemistry.Lengthy synthesis, requires multiple protection/deprotection steps.
2,6-Diazaspiro[3.4]octane [3+2] Cycloaddition [5]Azomethine Ylide Precursor6~26%Efficiently builds core structure, provides orthogonal protection.Multi-step sequence may require optimization for scale-up.
1,6-Diazaspiro[3.4]octane Linear Build-up & Cyclization [7]N-Benzylpyrrolidine-3-carboxylate6~28%Provides access to the less common 1,6-isomer.Linear sequence, relies on specific nosyl protection/deprotection chemistry.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (Strategy A)

This protocol is adapted from Hamza, D. et al., Synlett 2007. [4]

  • Reductive Amination: To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-yl)methyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in dichloroethane, add one equivalent of acetic acid. Stir for 30 minutes at room temperature to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.2 equiv) portion-wise and continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amine intermediate (0.695 mmol) in THF (1.5 mL) in a sealed tube.

  • Add potassium tert-butoxide (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv) and heat the reaction at 70 °C. [4]6. After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1 equiv) and continue heating for another hour. [4]7. Cool the reaction to ambient temperature, filter to remove precipitated KCl, and evaporate the solvent. The crude product can be purified by column chromatography.

Protocol 2: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane (Strategy C)

This protocol is a conceptual summary based on the strategy by Orain, D. et al., Synlett 2015. [5]

  • [3+2] Cycloaddition: In a round-bottom flask, dissolve N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1 equiv) and methyl acrylate (1.1 equiv) in a suitable solvent like acetonitrile.

  • Add trifluoroacetic acid (TFA, catalytic amount) and stir the reaction at room temperature. Monitor the formation of the pyrrolidine intermediate 14 by LCMS. [5]3. Upon completion, neutralize the reaction and perform an aqueous workup. Purify the resulting ester by column chromatography.

  • Reduction: Dissolve the purified ester in THF and cool to 0 °C. Add lithium borohydride (LiBH₄) portion-wise and allow the reaction to warm to room temperature.

  • Cyclization Sequence: Convert the resulting primary alcohol to a tosylate using tosyl chloride and triethylamine. The subsequent steps involve selective deprotection of the second amine, base-mediated intramolecular cyclization to form the azetidine ring, and final protection of the free amine with Boc₂O to yield the orthogonally protected product.

Conclusion

The choice of a synthetic route for a specific diazaspirooctane isomer is fundamentally driven by the end-goal application. For rapid library synthesis and structure-activity relationship (SAR) studies, direct and high-yielding routes like reductive amination are often preferred. Conversely, for creating complex drug candidates that require precise, sequential modification, longer but more flexible strategies that yield orthogonally protected intermediates are invaluable. The methods presented here—from classic cyclizations to elegant cycloadditions—showcase the chemical ingenuity applied to constructing these vital three-dimensional scaffolds, providing a robust toolkit for the modern medicinal chemist.

References

  • Steen, J., & Troup, G. I. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications. [Link]

  • Hamza, D., Stocks, M., Décor, A., Pairaudeau, G., & Stonehouse, J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Sci-Hub. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., & Mabkhot, Y. N. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3583–3586. [Link]

  • Stocks, M. J., Hamza, D., & Décor, A. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., & Mabkhot, Y. N. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Orain, D., Hintermann, S., Pudelko, M., Carballa, D., & Jedrzejczak, A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13), 1815–1818. [Link]

  • Hill, A., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2666–2683. [Link]

  • Vashchenko, B. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of organic and pharmaceutical chemistry, 23(1), 30-35. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3433–3437. [Link]

  • Unknown Author. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Unknown Author. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Unknown Author. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

Sources

The Spiro[3.4]octane Scaffold: A Paradigm Shift from Linear Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by embracing three-dimensional (3D) molecular architectures.[1] This guide provides a comprehensive comparison of the spiro[3.4]octane diamine scaffold against traditional linear diamines, elucidating the profound advantages conferred by its unique structural constraints. We will delve into the mechanistic underpinnings of these advantages, supported by experimental data and detailed protocols, to empower researchers in their quest for next-generation drug candidates.

The Acyclic Conundrum: Limitations of Linear Diamines

Linear diamines, such as N,N'-dimethylethylenediamine or putrescine, have long been workhorses in medicinal chemistry. Their flexibility and straightforward synthesis make them attractive building blocks. However, this conformational freedom is a double-edged sword. The multitude of accessible conformations often leads to entropic penalties upon binding to a biological target, potentially reducing potency. Furthermore, their linear nature can contribute to undesirable physicochemical properties and metabolic liabilities.

The Spirocyclic Solution: Unveiling the Advantages of Spiro[3.4]octane Diamines

Spirocycles are bicyclic systems where two rings are connected by a single common atom, the spiro center.[2] The spiro[3.4]octane scaffold, featuring a cyclobutane ring fused to a cyclopentane ring, offers a unique and rigid 3D geometry. When incorporating diamine functionalities, this scaffold presents a compelling alternative to its linear counterparts. The inherent rigidity and defined spatial orientation of substituents on the spiro[3.4]octane core offer a multitude of advantages.[3]

Enhanced Potency and Selectivity through Conformational Rigidity

A key advantage of the spiro[3.4]octane scaffold is its conformational rigidity.[4] By pre-organizing the pharmacophoric elements (in this case, the two amine groups) into a specific spatial arrangement, the entropic cost of binding to a target protein is significantly reduced. This often translates to a substantial increase in binding affinity and, consequently, potency.

Moreover, the well-defined 3D structure of spiro[3.4]octane diamines allows for more precise and selective interactions with the target's binding pocket.[1] This can minimize off-target effects, leading to a better safety profile. The defined exit vectors for substituents on the spirocyclic core enable a more systematic exploration of chemical space around the scaffold.

cluster_0 Linear Diamine cluster_1 Spiro[3.4]octane Diamine a Multiple Low-Energy Conformations b High Conformational Entropy a->b c Entropic Penalty Upon Binding b->c d Potentially Lower Affinity c->d e Rigid 3D Scaffold f Pre-organized Conformation e->f g Reduced Entropic Penalty f->g h Potentially Higher Affinity g->h

Figure 1. Conformational entropy and binding affinity comparison.

Improved Physicochemical and Pharmacokinetic Properties

The introduction of a spirocyclic scaffold can significantly improve a molecule's physicochemical properties. Spiro-containing compounds tend to have a higher fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with higher success rates in clinical development.[2] This increased three-dimensionality can lead to:

  • Increased Aqueous Solubility: The non-planar structure of spirocycles can disrupt crystal packing, leading to lower lattice energy and improved solubility.

  • Modulation of Lipophilicity (logP/logD): Strategic placement of the spirocyclic core can fine-tune a molecule's lipophilicity, which is crucial for balancing permeability and solubility.[2]

  • Enhanced Metabolic Stability: The quaternary spirocenter and adjacent carbons are often less susceptible to metabolic attack by cytochrome P450 enzymes, leading to increased metabolic stability and a longer in vivo half-life.[5]

A novel diazaspiro[3.4]octane series was identified from a screening campaign against Plasmodium falciparum, the parasite responsible for malaria.[6] This series demonstrated activity against multiple stages of the parasite's lifecycle, and its sp3-rich scaffold was a key feature for further optimization.[6]

Novelty and Intellectual Property

In the competitive landscape of drug discovery, securing robust intellectual property (IP) is paramount.[7] The novelty of the spiro[3.4]octane scaffold provides a clear path to obtaining composition of matter patents, offering a significant competitive advantage.[8] Moving away from heavily explored chemical space populated by linear diamines can unlock new avenues for drug design and patentability.[4]

Comparative Data: Spiro[3.4]octane Diamines vs. Linear Diamines

While direct head-to-head comparisons in single studies are not always available, the literature provides compelling evidence for the superiority of spirocyclic scaffolds over more flexible systems. For instance, in the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists, replacing a flexible morpholine ring with various azaspirocycles resulted in lower logD values and improved metabolic stability.[2]

PropertyLinear Diamine AnalogSpiro[3.4]octane Diamine AnalogRationale for Improvement
Binding Affinity (IC50) Often higher (lower potency)Often lower (higher potency)Pre-organized conformation reduces entropic penalty upon binding.
Metabolic Stability (t1/2) Generally shorterGenerally longerThe quaternary spirocenter is less prone to enzymatic degradation.
Aqueous Solubility Variable, can be lowOften improvedDisruption of crystal lattice packing by the 3D structure.
Lipophilicity (logP) Can be highCan be modulatedThe 3D scaffold allows for finer control over lipophilicity.[2]
Intellectual Property Crowded spaceNovel and patentableUnique scaffold provides a clear path for new IP.[8]

Experimental Protocols for Evaluating Key Advantages

To empirically validate the advantages of a spiro[3.4]octane scaffold, a series of in vitro assays are essential.

Receptor Binding Affinity Assay (Radioligand Binding Assay)

This assay determines the affinity of a compound for its target receptor.[9][10]

Objective: To determine the inhibitory constant (Ki) of the spiro[3.4]octane diamine and its linear counterpart for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the IC50 and subsequently the Ki.[11][12]

Step-by-Step Methodology:

  • Preparation of Receptor Membranes: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

  • Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand (e.g., [3H]-ligand), and a range of concentrations of the test compound (spirocyclic or linear diamine).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[11]

A Prepare Receptor Membranes B Incubate with Radioligand and Test Compound A->B C Equilibrate B->C D Filter to Separate Bound/Free Ligand C->D E Wash Filters D->E F Measure Radioactivity E->F G Calculate IC50 and Ki F->G

Figure 2. Workflow for a radioligand binding assay.

In Vitro Metabolic Stability Assay (Liver Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[13][14]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the spiro[3.4]octane diamine and its linear analog.[15]

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.[14][16]

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human, rat, or mouse), a NADPH-regenerating system (cofactor for P450 enzymes), and buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C to activate the enzymes.

  • Initiation of Reaction: Add the test compound (spirocyclic or linear diamine) to the pre-incubated mixture to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is the rate constant of elimination, from which the in vitro half-life and intrinsic clearance can be calculated.[14]

Physicochemical Property Determination

Standard methods are used to measure key physicochemical properties.[17][18]

  • Aqueous Solubility: Can be determined using methods like the shake-flask method or high-throughput methods like nephelometry.

  • Lipophilicity (logP/logD): The shake-flask method using n-octanol and water is the traditional approach.[18] Chromatographic methods (e.g., HPLC) can also be used for higher throughput determination.

Conclusion

The spiro[3.4]octane diamine scaffold represents a significant advancement over traditional linear diamines in the design of novel therapeutics. Its inherent conformational rigidity, ability to improve physicochemical and pharmacokinetic properties, and potential for securing novel intellectual property make it an attractive and powerful tool for medicinal chemists. By leveraging the principles and experimental approaches outlined in this guide, researchers can unlock the full potential of this and other spirocyclic scaffolds to develop safer and more effective medicines.

References

  • Gifford Bioscience. About Ligand Binding Assays.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]

  • Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Labome. Receptor-Ligand Binding Assays.
  • Meyers, M. J., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved from [Link]

  • Fesik, S. W. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. Ligand binding assay. Retrieved from [Link]

  • Cooper, M. A. (2018). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]

  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • BioIVT. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Gabelica, V., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central. Retrieved from [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. Retrieved from [Link]

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Chemical Science (RSC Publishing). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, February 3). Physicochemical Properties. In Books. Retrieved from [Link]

  • Carrel, A., et al. (2020). Bioactivity of spirocyclic diamine scaffolds. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2020). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. PMC. Retrieved from [Link]

  • Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. Retrieved from [Link]

  • ResearchGate. Intellectual Property in the Drug Discovery Process. Retrieved from [Link]

  • De Kock, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Retrieved from [Link]

  • bioRxiv. (2024, February 2). Physicochemical Principles Driving Small Molecule Binding to RNA. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • Cruz, L., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Retrieved from [Link]

  • Wikipedia. Organic chemistry. Retrieved from [Link]

  • YouTube. (2023, August 16). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. Retrieved from [Link]

  • ResearchGate. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, July 30). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][9]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2025, September 27). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Retrieved from [Link]

  • RSC Publishing. New conformational effect: predominance of the axial conformation in spiro[5.2]octan-4-ol derivatives. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Retrieved from [Link]

  • PharmExec. (2022, July 26). Intellectual Property Considerations for Drug Discovery Via Artificial Intelligence. Retrieved from [Link]

  • MDPI. (2022). Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. Retrieved from [Link]

  • Creative Biolabs. Intellectual Property in Drug Development. Retrieved from [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]

  • DrugPatentWatch. (2025, October 20). Intellectual Property Considerations in Pharmaceutical Reverse Engineering. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2,6-Diazaspiro[3.4]octan-7-one Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery, identifying a compound with potent pharmacological activity is only the first step. A molecule's ultimate success as a therapeutic agent is profoundly influenced by its pharmacokinetic profile, a key component of which is metabolic stability.[1] Defined as the susceptibility of a compound to biotransformation by metabolic enzymes, stability dictates its in vivo half-life, clearance rate, and ultimately, its bioavailability and duration of action.[2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, whereas one that is too stable could accumulate and lead to toxicity.[1][4] Therefore, early assessment of metabolic properties is a critical gatekeeping step, enabling researchers to prioritize candidates with favorable characteristics and eliminate those with metabolic liabilities.[2][5]

The 2,6-diazaspiro[3.4]octan-7-one scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its sp³-rich, rigid, and three-dimensional character offers a distinct advantage over flat, aromatic systems, potentially providing novel intellectual property and improved physicochemical properties. This scaffold has been successfully incorporated into potent antagonists for targets such as the sigma-1 receptor, demonstrating its therapeutic potential.[6][[“]] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the metabolic stability of molecules containing this novel scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and compare the scaffold's performance with relevant alternatives, grounding our discussion in authoritative scientific principles.

Pillar 1: Foundational Concepts in Metabolic Stability Assessment

The liver is the primary site of drug metabolism, a process broadly categorized into two phases.[3] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxyl, amine).[8][9] Phase II reactions involve the conjugation of these groups with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[8][10][11]

To evaluate a compound's metabolic fate in vitro, several systems are employed, each offering a different level of complexity and insight:

  • Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[9] They are a cost-effective and high-throughput tool, rich in Phase I enzymes, particularly CYPs, making them ideal for initial screening of oxidative metabolism.[3][9][12]

  • S9 Fraction : This is a post-mitochondrial supernatant of a liver homogenate, containing both microsomes (Phase I enzymes) and the cytosolic fraction, which is rich in various Phase II enzymes.[5][8][10] The S9 fraction provides a more comprehensive, albeit still simplified, picture of hepatic metabolism compared to microsomes alone.[11][13]

  • Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, these are intact liver cells.[14] They contain the full complement of Phase I and II enzymes, cofactors, and drug transporters, offering the most physiologically relevant data on a compound's intrinsic clearance and metabolic pathways.[3][13][14]

The primary outputs of these assays are two key parameters: the in vitro half-life (t½), which is the time required for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint), which quantifies the inherent ability of the liver to metabolize a compound.[1][2][9]

Pillar 2: Self-Validating Experimental Protocols

The trustworthiness of metabolic stability data hinges on robust and well-controlled experimental design. Below are detailed protocols for the two most common screening assays, with an emphasis on the scientific rationale behind each step.

Experimental Workflow for In Vitro Metabolic Stability Assays

G P1 Prepare Buffer & Cofactors (e.g., NADPH regenerating system) I2 Initiate Reaction by adding Cofactors to Compound/Enzyme Mix P1->I2 P2 Thaw & Dilute Metabolic System (Microsomes or S9) P2->I2 P3 Prepare Test Compound & Positive Controls (e.g., Verapamil) P3->I2 I1 Pre-warm components to 37°C I1->I2 I3 Incubate at 37°C with shaking I2->I3 I4 Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) I3->I4 A1 Quench Reaction in Sampled Aliquots (Cold Acetonitrile + Internal Standard) I4->A1 A2 Centrifuge to Precipitate Proteins A1->A2 A3 Analyze Supernatant via LC-MS/MS A2->A3 A4 Quantify Remaining Parent Compound A3->A4 A5 Calculate t½ and CLint A4->A5

Caption: General workflow for in vitro metabolic stability assessment.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage screening to assess Phase I metabolic liabilities.

Methodology:

  • Reagent Preparation (The "Why"):

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This buffer system mimics the physiological pH of the liver cytosol, ensuring optimal enzyme activity.

    • Prepare an NADPH regenerating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Causality: CYP450 enzymes require NADPH as a cofactor. A regenerating system provides a sustained supply, preventing cofactor depletion during the incubation period and ensuring the reaction rate is linear over time.[15][16]

    • Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Verapamil, Terfenadine for high clearance; Tolbutamide for low clearance) in DMSO.

  • Incubation Procedure (The "Why"):

    • Thaw human liver microsomes (HLM) at 37°C and dilute to a working concentration of 0.5-1.0 mg/mL protein in the phosphate buffer.[17]

    • In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM. Causality: A 1 µM concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the rate of metabolism is proportional to the compound concentration (first-order kinetics).

    • Pre-incubate the plate at 37°C for 5-10 minutes. Causality: This step ensures all components reach thermal equilibrium before the reaction is initiated.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[18]

  • Reaction Termination and Sample Processing (The "Why"):

    • Immediately add the aliquot to a quench solution of cold acetonitrile (ACN) containing an internal standard (IS) (e.g., a structurally similar, stable compound). Causality: Cold ACN serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins, and it precipitates them out of solution.[9] The IS is crucial for correcting variations in sample processing and LC-MS/MS analysis, ensuring accurate quantification.

    • Centrifuge the plate at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis and Data Interpretation (The "Why"):

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the IS.[9][18]

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein) [18]

Protocol 2: S9 Fraction Stability Assay

This assay provides a broader view by including both Phase I and Phase II cytosolic enzymes.

Methodology:

The protocol is very similar to the microsomal assay, with a few key differences:

  • Metabolic System: Use liver S9 fraction at a concentration of 1-2 mg/mL protein.[10]

  • Cofactors (The "Why"): The reaction mixture is supplemented with a comprehensive cofactor mix. Causality: In addition to the NADPH regenerating system for Phase I, cofactors for major Phase II pathways are included. This typically involves UDPGA (for glucuronidation) and PAPS (for sulfation), allowing for a more complete assessment of hepatic metabolism.[10][11]

  • Interpretation: A compound that is stable in microsomes but shows high clearance in S9 suggests that it is primarily metabolized by cytosolic (likely Phase II) enzymes.

Pillar 3: Structure-Metabolism Relationships & Comparative Analysis

Understanding the relationship between a molecule's structure and its metabolic fate (Structure-Metabolism Relationship, SMR) is paramount for rational drug design.[19][20] For the 2,6-diazaspiro[3.4]octan-7-one scaffold, several potential metabolic "soft spots" can be hypothesized:

  • Oxidation alpha to nitrogen: The CH₂ groups adjacent to the nitrogen atoms are classic sites for CYP-mediated oxidation.

  • Lactam hydrolysis: The amide bond within the 7-one ring could be susceptible to hydrolysis by amidase enzymes.

  • Metabolism of substituents: Groups attached to the scaffold will have their own metabolic liabilities.

Bioisosteric Replacement and Comparative Scaffolds

A powerful strategy in medicinal chemistry is bioisosteric replacement, where a part of a molecule is exchanged for another with similar physical or chemical properties to enhance a desired characteristic, such as metabolic stability.[21] The piperidine ring, for example, is a common motif in drugs but is often a site of metabolism.[22][23] Spirocyclic systems, such as 2-azaspiro[3.3]heptane, have been successfully used as piperidine bioisosteres to improve metabolic stability and other properties.[22][24]

Caption: Bioisosteric replacement of piperidine with a spirocyclic scaffold.

To properly evaluate the 2,6-diazaspiro[3.4]octan-7-one scaffold, its metabolic stability should be benchmarked against relevant alternatives.

Data Presentation: A Comparative Analysis

The following table presents hypothetical, yet representative, data for a series of compounds designed to probe the metabolic stability of the target scaffold. The parent compound (Molecule A) contains the 2,6-diazaspiro[3.4]octan-7-one core.

Molecule ID Scaffold / Key Modification HLM t½ (min) HLM CLint (µL/min/mg) S9 t½ (min) S9 CLint (µL/min/mg) Interpretation
A 2,6-Diazaspiro[3.4]octan-7-one (Parent) 4530.84034.7Moderate clearance, primarily via Phase I.
B Piperidine Analogue 1592.41499.0High clearance, suggesting the piperidine is a metabolic liability.
C 2,7-Diazaspiro[3.5]nonane Analogue 5525.25027.7Improved stability over parent, suggesting ring size matters.[25]
D Parent + Deuteration at α-N position >120<11.5>120<11.6High stability; confirms α-position is a key metabolic site (Kinetic Isotope Effect).[26]
E Parent + Aromatic Substituent 2555.42457.7Decreased stability; metabolism dominated by the new substituent.

Analysis of the Data:

  • A vs. B: The significant increase in clearance for Molecule B strongly suggests that the 2,6-diazaspiro[3.4]octan-7-one scaffold is metabolically more robust than a simple piperidine ring in this chemical context.

  • A vs. C: The modest improvement in stability with the diazaspiro[3.5]nonane system indicates that even subtle changes to the spirocyclic core can influence metabolic fate.

  • A vs. D: The dramatic increase in half-life upon deuteration provides compelling evidence that oxidation at the position alpha to the nitrogen is a primary metabolic pathway. This is a classic SMR finding that can guide future designs.[26]

  • S9 vs. HLM Data: The relatively small difference between HLM and S9 clearance for most compounds suggests that Phase I (CYP-mediated) metabolism is the dominant clearance pathway. A large discrepancy would have pointed towards significant Phase II metabolism.

Conclusion and Forward Look

This guide has established a comprehensive, scientifically-grounded framework for assessing the metabolic stability of molecules containing the 2,6-diazaspiro[3.4]octan-7-one scaffold. By employing robust in vitro tools like liver microsome and S9 fraction assays, researchers can generate reliable data on intrinsic clearance and half-life. The true power of this data is unlocked when it is used to build structure-metabolism relationships, enabling the rational design of next-generation compounds.

The comparative analysis demonstrates that the 2,6-diazaspiro[3.4]octan-7-one scaffold can offer a significant metabolic advantage over more traditional heterocycles like piperidine. However, its stability is not absolute and is highly dependent on substitution patterns and the specific chemical context. By systematically applying the protocols and analytical logic presented herein, drug discovery teams can effectively prioritize compounds, mitigate metabolic risks, and accelerate the journey of transforming a promising chemical scaffold into a life-changing therapeutic.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current drug metabolism, 17(1), 68–74.
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Wernevik, J., Giethlen, B., & Ceccato, A. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. PubMed. Retrieved from [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

  • Singh, A., et al. (2022). Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed. Retrieved from [Link]

  • Ulenberg, S., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Retrieved from [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]

  • LIMU-DR Home. (n.d.). Structures Activity Relationship.
  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • Consensus. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Retrieved from [Link]

  • Plouffe, D., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical determinant of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural choice. Our aim is to empower your laboratory with the knowledge to manage chemical waste with the utmost confidence and integrity.

Foundational Principles: Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the compound is paramount. 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is an organic, nitrogen-containing heterocyclic compound supplied as a hydrochloride salt. While comprehensive toxicological and environmental fate data for this specific molecule are not widely available—a common scenario for novel research chemicals—the available Safety Data Sheet (SDS) and the general properties of related chemical classes provide a solid foundation for a cautious and responsible disposal strategy.

Key Hazard Considerations:

  • Toxicity: The compound is classified as harmful if swallowed and may cause respiratory irritation.[1] The long-term environmental and health effects are not fully known, necessitating its treatment as hazardous waste.

  • Chemical Structure: As a nitrogen-containing organic molecule, improper disposal can lead to the release of nitrogen oxides (NOx) if combusted incorrectly, or the contamination of soil and water resources.[2][3][4] The spirocyclic core and lactam functionality may confer unexpected reactivity or persistence in the environment.

  • Physical Form: As a solid hydrochloride salt, it is generally stable but can form dust, which poses an inhalation hazard.[1]

The Core Directive: Incineration as the Method of Choice

The universally recommended disposal method for 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers .[1]

Why Incineration?

The causality behind this directive is rooted in the principle of complete chemical destruction. Unlike landfilling, which merely contains the waste, or chemical neutralization, which may not fully eliminate toxicity, high-temperature incineration offers several key advantages for complex organic molecules:

  • Complete Destruction: The high temperatures (typically >850°C) and controlled oxygen supply are designed to break down the organic structure into its simplest, most stable components, primarily carbon dioxide, water, and nitrogen gas.[5][6]

  • Management of Hazardous Byproducts: Licensed incinerators are equipped with sophisticated air pollution control systems, including afterburners to destroy any residual organic compounds and scrubbers to neutralize acidic gases like hydrogen chloride (HCl) that are formed from the combustion of the hydrochloride salt.[4][6] This prevents the release of harmful substances into the atmosphere.

  • Liability and Compliance: Entrusting disposal to a licensed and certified hazardous waste management company ensures that the process is compliant with all federal, state, and local regulations, thereby protecting your institution from legal and financial repercussions.

It is crucial to understand that on-site chemical treatment or neutralization of this waste by laboratory personnel is generally not recommended or permissible without the appropriate permits and a thoroughly validated, documented procedure. Such actions can be classified as operating an unlicensed hazardous waste treatment facility, which is a serious regulatory violation under the Resource Conservation and Recovery Act (RCRA).[7]

Step-by-Step Laboratory Disposal Protocol

This protocol details the procedure from the point of generation to the final hand-off to your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

The first and most critical step, as mandated by the U.S. Environmental Protection Agency (EPA), is to determine if the waste is hazardous.[8]

  • Consult the SDS: The SDS for 2,6-Diazaspiro[3.4]octan-7-one hydrochloride will likely indicate that it should be disposed of as hazardous waste.[1]

  • Hazardous Waste Determination: As the generator, you are responsible for this determination. Since this compound is a research chemical not explicitly listed on the EPA's F, K, P, or U lists, you must evaluate it based on the four characteristics of hazardous waste:[9]

    • Ignitability (D001): This solid is not expected to be ignitable.

    • Corrosivity (D002): While a hydrochloride salt, in its solid form, it is not a corrosive liquid.

    • Reactivity (D003): It is not known to be reactive.

    • Toxicity (D004-D043): Without specific leaching data (TCLP), toxicity cannot be definitively assigned a "D" code.

  • "Prudent Practice" Classification: Given the known hazards (harmful if swallowed) and the unknown long-term effects, the most prudent and compliant course of action is to manage it as hazardous waste . Your institution's EHS department will provide guidance on the specific internal waste codes to use. For labeling purposes, clearly state the full chemical name.

Proper segregation prevents dangerous reactions and streamlines the disposal process.

  • Solid Waste:

    • Collect dry, solid 2,6-Diazaspiro[3.4]octan-7-one hydrochloride waste, including contaminated weigh paper or spatulas, in a dedicated, robust container.

    • The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) jar with a screw-top lid) and be in good condition with no leaks or cracks.

    • Do not mix this waste with any other chemical waste streams, especially liquids, oxidizers, or bases.

  • Contaminated Labware (Non-sharps):

    • Disposable items like gloves, bench paper, or pipette tips that are grossly contaminated should be placed in the same solid waste container.

    • Minimize the generation of such waste through careful handling.

  • Solutions:

    • If the compound is in solution, collect it in a separate, compatible liquid waste container (e.g., a glass or HDPE bottle).

    • Do not mix this aqueous or organic solvent solution with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless explicitly permitted by your EHS department.

Accurate labeling is a cornerstone of safe waste management and is required by law.

Your hazardous waste label must, at a minimum, include:[6][8]

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name : "2,6-Diazaspiro[3.4]octan-7-one hydrochloride".

  • A clear indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms are highly recommended.

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name of the Principal Investigator and the laboratory location (building and room number).

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container securely closed at all times , except when adding waste.

  • Store the container in a secondary containment bin or tray to contain any potential leaks.

  • Ensure the SAA is away from drains, heat sources, and high-traffic areas.

  • Once the waste container is full (leaving some headspace, ~10%), or if the project is complete, arrange for a waste pickup.

  • Follow your institution's specific procedure, which typically involves submitting an online request to the EHS department.

  • Do not allow hazardous waste to accumulate in your lab for more than 12 months from the accumulation start date, and be aware of volume limits for your SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous P-listed waste).[11]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process and workflow, the following diagrams have been generated using Graphviz.

Disposal_Decision_Process start Waste Generation: Unused 2,6-Diazaspiro[3.4]octan-7-one HCl or contaminated materials waste_determination Hazardous Waste Determination start->waste_determination sds_review Review SDS & Chemical Properties (Harmful if swallowed, potential irritant, unknown environmental fate) waste_determination->sds_review Consult Data non_hazardous Classify as Non-Hazardous (Not Recommended) waste_determination->non_hazardous If data proves non-hazardous classify_hazardous Classify as Hazardous Waste (Prudent Practice) sds_review->classify_hazardous disposal_path Select Disposal Protocol classify_hazardous->disposal_path incineration Professional Incineration (Recommended & Compliant) disposal_path->incineration Correct Path other_method Other Method (e.g., Landfill, Drain Disposal) (Non-Compliant & Unsafe) disposal_path->other_method Incorrect Path stop STOP: Consult EHS Immediately other_method->stop

Caption: Decision workflow for classifying and selecting a disposal method.

Lab_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional Handoff gen 1. Waste Generation segregate 2. Segregate Waste (Solid vs. Liquid) (Keep separate from other chemicals) gen->segregate container 3. Place in Compatible, Closed Container segregate->container label_waste 4. Label Container (Words 'Hazardous Waste', Full Chemical Name, Hazards, Date) container->label_waste store 5. Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store request_pickup 6. Request Pickup (via EHS portal when full or project ends) store->request_pickup ehs_pickup 7. EHS Collects Waste request_pickup->ehs_pickup final_disposal 8. Licensed Contractor Transports for Incineration ehs_pickup->final_disposal

Caption: Step-by-step workflow for laboratory waste handling and disposal.

Quantitative Data Summary

While this guide is primarily procedural, certain quantitative thresholds are critical for regulatory compliance.

ParameterRegulatory Limit/GuidelineReference
SAA Volume Limit ≤ 55 gallons of hazardous wasteU.S. EPA[11]
SAA Acutely Hazardous Limit ≤ 1 quart of P-listed wasteU.S. EPA[11]
SAA Time Limit Waste must be removed within 12 months of accumulation start dateU.S. EPA[11]
Corrosivity (Characteristic) pH ≤ 2.0 or ≥ 12.5 for aqueous solutionsU.S. EPA[12]
Ignitability (Characteristic) Flash point < 140°F (60°C) for liquidsU.S. EPA[12]

References

  • MSDS of 2,6-Diaza-spiro[3.4]octan-7-one hydrochloride.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • American Chemical Society Topic: Treatment of Hazardous Waste - Regulations.gov. American Chemical Society. [Link]

  • The Case for Incineration in Hazardous Waste Management. Hilaris Publisher. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • High-Nitrogen content Organic Waste Incinerator. McClelland Engineers. [Link]

  • List of Hazardous Wastes.
  • Waste Incineration Overview. National Center for Biotechnology Information. [Link]

  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • HS Code 2933: Heterocyclic Compounds Regulations. Mercury Business Services. [Link]

  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University.
  • Waste Code - RCRAInfo - EPA. U.S. Environmental Protection Agency. [Link]

  • Hazardous waste classification.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES.
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride (CAS No. 1956355-12-6). This document provides immediate, critical safety and logistical information tailored for researchers, scientists, and professionals in drug development. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Immediate Safety Concerns and Hazard Summary

2,6-Diazaspiro[3.4]octan-7-one hydrochloride is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

  • Harmful if Swallowed: Ingestion of this compound can be harmful.[1][4]

Due to these hazards, it is imperative to use appropriate personal protective equipment (PPE) and follow established safety protocols. The toxicological properties of this specific chemical have not been thoroughly investigated, warranting a cautious approach.[2][3]

Hazard Identification Table
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[1][4]
Skin IrritationGHS07WarningH315: Causes skin irritation.[1]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling 2,6-Diazaspiro[3.4]octan-7-one hydrochloride. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Recommended PPE for Handling 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride
TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or goggles.[5]Chemical-resistant gloves (e.g., nitrile).Laboratory coat.[6]For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2][3]
Working with Solutions Chemical splash goggles.[5]Chemical-resistant gloves (e.g., nitrile).Laboratory coat.[6]Work in a well-ventilated area or chemical fume hood.[7][8]
Cleaning Spills Chemical splash goggles and a face shield.[5]Chemical-resistant gloves (e.g., nitrile).Chemical-resistant apron or coveralls.Air-purifying respirator with appropriate cartridges.[6][9]

Operational Plans: From Receipt to Disposal

A systematic approach to handling 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Preparation and Use:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8]

    • Avoid the formation of dust during handling.[2][3][7]

    • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[7][8]

    • Do not eat, drink, or smoke in areas where this chemical is handled.[1][5][10]

    • Wash hands thoroughly after handling.[1][5]

Workflow for Safe Handling of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure proper fit Weighing Weighing Prepare Work Area->Weighing In fume hood Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate After experiment Dispose Waste Dispose Waste Decontaminate->Dispose Waste Segregate waste Doff PPE Doff PPE Dispose Waste->Doff PPE Properly remove

Caption: Workflow for handling 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is vital.

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.[2][3]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill.

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material, avoiding dust generation.[2][3]

  • Collect: Place the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[2][3][4]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[4]

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[2]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][4]

In all cases of exposure, show the safety data sheet to the attending medical professional.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride and its containers is a critical aspect of laboratory safety and environmental protection.

Waste Disposal Hierarchy

Segregation Segregation Labeling Labeling Segregation->Labeling Separate hazardous waste Storage Storage Labeling->Storage Clearly identify contents Disposal Disposal Storage->Disposal In a designated area

Caption: Hierarchy for the disposal of chemical waste.

Disposal Guidelines
  • Product: This material should be disposed of as hazardous waste.[11] It is recommended to burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3] Always use a licensed professional waste disposal service.[2]

  • Contaminated Packaging: Dispose of as unused product.[2]

  • Do not dispose of this chemical down the drain or in regular trash.[2][3][11]

References

  • Proper Disposal of Spiro[cyclohexane-1,3'-indolin]-2'-one: A Guide for Laboratory Professionals - Benchchem.
  • MSDS of 2,6-Diaza-spiro[3.4]octan-7-one hydrochloride.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Safety Data Sheet - CymitQuimica.
  • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS.
  • Safety Guidelines for Handling Chemicals - HPE Support.
  • Personal Protective Equipment | US EPA.
  • Personal Protective Equipment (PPE) - CHEMM.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School.
  • 1 - SAFETY DATA SHEET.
  • MSDS of 2,5-diazaspiro[3.4]octan-6-one hydrochloride.
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - ChemicalBook.
  • Safety Data Sheet - CymitQuimica.
  • 2,6-Diazaspiro[3.3]heptane dihydrochloride - Apollo Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 2
2,6-Diazaspiro[3.4]octan-7-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.